Product packaging for C6 NBD Ceramide(Cat. No.:CAS No. 94885-02-6)

C6 NBD Ceramide

カタログ番号: B015016
CAS番号: 94885-02-6
分子量: 575.7 g/mol
InChIキー: HZIRBXILQRLFIK-VPZZKNKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl}sphingosine is an N-acylsphingosine that is sphingosine with the amino nitrogen converted into a 6-{[N-(7-nitrobenzo-2,1,3-oxadiazol-4-yl)amino]}hexananamido group. It has a role as a fluorescent probe.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49N5O6 B015016 C6 NBD Ceramide CAS No. 94885-02-6

特性

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h15,18,20-21,25,27,31,36-37H,2-14,16-17,19,22-23H2,1H3,(H,32,38)/b18-15+/t25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIRBXILQRLFIK-VPZZKNKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334180
Record name N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94885-02-6
Record name N-(Nbd-aminohexanoyl)-D-erythro-sphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(NBD-AMINOHEXANOYL)-D-ERYTHRO-SPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39ZCU6EB2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to C6 NBD Ceramide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C6 NBD ceramide, or N-((6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine, is a fluorescently labeled, cell-permeable analog of ceramide, a central molecule in sphingolipid metabolism. Its unique properties make it an invaluable tool for studying a variety of cellular processes, including the structure and function of the Golgi apparatus, sphingolipid trafficking and metabolism, and the induction of apoptosis. This guide provides a comprehensive overview of its technical specifications, key applications with detailed experimental protocols, and its role in cellular signaling pathways.

Core Properties and Specifications

This compound's utility in cellular biology is largely due to its fluorescent properties and its ability to mimic natural ceramides (B1148491). The nitrobenzoxadiazole (NBD) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in quantum yield in the nonpolar environment of cellular membranes.[1][2]

Physicochemical and Spectroscopic Data
PropertyValueReferences
Molecular Formula C₃₀H₄₉N₅O₆[3][4]
Molecular Weight 575.74 g/mol [3][4]
CAS Number 94885-02-6[3][4]
Appearance Dark solid/Orange powder[1][4]
Excitation Maximum (λex) ~466 nm (in Methanol)[4]
Emission Maximum (λem) ~536 nm (in Methanol)[4]
Purity >98%[3]
Storage -20°C, protect from light[4][5]
Solubility Data
SolventSolubilityReferences
Chloroform Soluble[1][4]
Methanol Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[4][6]
Ethanol Soluble[3]

Key Applications and Experimental Protocols

This compound is a versatile tool with applications spanning from organelle staining to the investigation of complex metabolic and signaling pathways.

Selective Staining of the Golgi Apparatus

One of the most common applications of this compound is as a selective stain for the Golgi apparatus in both live and fixed cells.[1][3] Upon entering the cell, it rapidly accumulates in the Golgi complex.[7][8]

This protocol is adapted from established methodologies for visualizing the Golgi apparatus in live cells.[1][5]

Materials:

  • This compound

  • Chloroform:ethanol (19:1 v/v)

  • Absolute ethanol

  • Defatted bovine serum albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Cells grown on glass coverslips

  • Fluorescence microscope

Procedure:

Part A: Preparation of this compound–BSA Complex (5 µM)

  • Prepare a 1 mM this compound stock solution in chloroform:ethanol (19:1 v/v).[1]

  • Aliquot and Dry: Dispense 50 µL of the stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen and then under a vacuum for at least one hour.[1]

  • Resuspend in Ethanol: Redissolve the dried lipid in 200 µL of absolute ethanol.[1]

  • Prepare BSA Solution: In a 50 mL centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of serum-free HBSS/HEPES (final concentration 0.34 mg/mL).[1]

  • Form the Complex: Vigorously vortex the BSA solution while injecting the 200 µL of ethanolic this compound. This will result in a 5 µM this compound / 5 µM BSA complex solution.[1]

  • Storage: Store the complex solution in a plastic tube at -20°C.[1]

Part B: Staining Protocol

  • Cell Preparation: Rinse the cells grown on coverslips with an appropriate medium such as HBSS/HEPES.[1]

  • Labeling: Incubate the cells with the 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[1]

  • Wash: Rinse the cells several times with ice-cold medium to remove excess probe.[1]

  • Incubation: Incubate the cells in fresh medium at 37°C for an additional 30 minutes. This allows for the trafficking and accumulation of the probe in the Golgi.[1]

  • Final Wash and Visualization: Wash the cells once more with fresh medium and observe them using a fluorescence microscope. Prominent labeling of the Golgi apparatus should be visible.[1]

G cluster_prep Preparation of this compound-BSA Complex cluster_staining Live Cell Golgi Staining Protocol prep1 1. Prepare 1 mM C6 NBD-Ceramide in Chloroform:Ethanol prep2 2. Aliquot and Dry under Nitrogen/Vacuum prep1->prep2 prep3 3. Redissolve in Absolute Ethanol prep2->prep3 prep5 5. Inject C6 NBD-Ceramide into Vortexing BSA Solution prep3->prep5 prep4 4. Prepare Defatted BSA Solution in HBSS/HEPES prep4->prep5 prep6 6. Store Complex at -20°C prep5->prep6 stain2 2. Incubate with C6 NBD-Ceramide-BSA Complex (30 min, 4°C) prep6->stain2 Use Complex stain1 1. Rinse Cells on Coverslips stain1->stain2 stain3 3. Wash with Ice-Cold Medium stain2->stain3 stain4 4. Incubate in Fresh Medium (30 min, 37°C) stain3->stain4 stain5 5. Final Wash and Visualize stain4->stain5

Workflow for preparing this compound-BSA complex and staining live cells.

This protocol outlines the steps for staining the Golgi in cells that have been previously fixed.[9][10]

Materials:

  • Cells grown on glass coverslips

  • Glutaraldehyde (B144438) or paraformaldehyde

  • Balanced salt solution (e.g., HCMF)

  • Sodium borohydride (B1222165) (NaBH₄) (for glutaraldehyde-fixed cells)

  • This compound-BSA complex (prepared as above)

  • 10% fetal calf serum or 2 mg/mL BSA solution

  • Fluorescence microscope

Procedure:

  • Fixation: Rinse the cells with an appropriate buffer (e.g., HMEM) and then fix with glutaraldehyde or paraformaldehyde for 5-10 minutes at room temperature.[9][11]

  • Wash: Wash the fixed cells in a balanced salt solution.[9][11]

  • Reduction (for glutaraldehyde fixation): If using glutaraldehyde, transfer the coverslips to an ice-water bath and incubate with freshly prepared NaBH₄ for 3 intervals of 5 minutes each.[9][10]

  • Wash: Rinse the cells several times for 20-30 minutes in cold balanced salt solution.[9][10]

  • Labeling: Warm the cells to 25°C and incubate with the this compound-BSA complex for 60 minutes.[9][10]

  • Back-Exchange: Wash the cells and then incubate with 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at 25°C. This step, known as back-exchange, removes excess probe from other membranes, enhancing the specific Golgi signal.[9][10]

  • Mount and Visualize: Mount the coverslips and observe under a fluorescence microscope.[9][10]

Studying Sphingolipid Metabolism and Transport

This compound serves as a valuable substrate for several key enzymes in sphingolipid metabolism that are primarily located in the Golgi apparatus.[12] By tracking the conversion of this compound to its fluorescent metabolites, researchers can assay the activity of these enzymes in living cells.[12][13]

The primary metabolic fates of this compound in the Golgi are:

  • Conversion to C6 NBD Sphingomyelin (B164518): Catalyzed by sphingomyelin synthase (SMS).[12][13]

  • Conversion to C6 NBD Glucosylceramide: Catalyzed by glucosylceramide synthase (GCS).[9][12]

  • Conversion to this compound-1-Phosphate: Catalyzed by ceramide kinase (CERK).[12][13]

These fluorescent products are then transported to other cellular destinations, primarily the plasma membrane, allowing for the study of lipid trafficking pathways.[7][14]

This protocol provides a general framework for measuring the activity of Golgi-resident sphingolipid-metabolizing enzymes.

Materials:

  • Cultured cells

  • This compound-BSA complex

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • HPLC system with a fluorescence detector or a thin-layer chromatography (TLC) setup

Procedure:

  • Cell Treatment: Incubate cultured cells with a known concentration of this compound-BSA complex for a specific time course (e.g., 1 hour).[12]

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using appropriate organic solvents.

  • Lipid Separation: Separate the different fluorescent lipid species (unmetabolized this compound and its metabolites) using either HPLC or TLC.[12][15]

  • Quantification: Quantify the amount of each fluorescent lipid using a fluorescence detector. The amount of product formed is indicative of the respective enzyme's activity.[12][15]

G cluster_enzymes Golgi Enzymes C6_NBD_Cer This compound (in Golgi) SMS Sphingomyelin Synthase (SMS) C6_NBD_Cer->SMS GCS Glucosylceramide Synthase (GCS) C6_NBD_Cer->GCS CERK Ceramide Kinase (CERK) C6_NBD_Cer->CERK C6_NBD_SM C6 NBD Sphingomyelin SMS->C6_NBD_SM Metabolism C6_NBD_GlcCer C6 NBD Glucosylceramide GCS->C6_NBD_GlcCer Metabolism C6_NBD_C1P This compound-1-Phosphate CERK->C6_NBD_C1P Metabolism

Metabolic fate of this compound in the Golgi apparatus.
Investigation of Apoptosis

Exogenous, cell-permeable ceramides like C6 ceramide are known to induce apoptosis in various cancer cell lines.[6][16] this compound can be used to study the signaling pathways involved in ceramide-induced cell death.

The apoptotic signaling cascade initiated by C6 ceramide involves the activation of stress-activated protein kinases and caspases.[17] Key signaling molecules implicated in C6 ceramide-induced apoptosis include:

  • c-Jun N-terminal kinase (JNK): C6 ceramide can lead to the activation of the JNK signaling pathway.[6][17]

  • Caspase-8 and Caspase-9: Both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways can be activated, although the dependence on each can be cell-type specific.[6][17]

  • Caspase-3: As a downstream effector caspase, its activation is a common feature of C6 ceramide-induced apoptosis.[13][17]

G cluster_upstream Upstream Signaling C6_Cer C6 Ceramide JNK JNK Activation C6_Cer->JNK Casp8 Caspase-8 Activation (Extrinsic Pathway) C6_Cer->Casp8 Casp9 Caspase-9 Activation (Intrinsic Pathway) C6_Cer->Casp9 Apoptosis Apoptosis JNK->Apoptosis Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Casp3->Apoptosis

Simplified signaling pathway of C6 ceramide-induced apoptosis.

Concluding Remarks

This compound is a powerful and versatile fluorescent lipid analog that has significantly advanced our understanding of sphingolipid biology. Its ability to serve as a vital stain for the Golgi, a tracer for metabolic pathways, and an inducer of apoptosis makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts.

References

C6 NBD Ceramide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and applications of C6 NBD ceramide, a fluorescent analog crucial for studying lipid metabolism and trafficking.

This compound (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole)-6-aminocaproyl)-D-erythro-sphingosine) is a vital tool in cell biology, enabling the visualization and tracking of ceramide pathways. Its unique fluorescent properties and structural similarity to endogenous ceramides (B1148491) make it an invaluable probe for investigating the intricate roles of these lipids in cellular processes.

Core Properties and Structure

This compound consists of a D-erythro-sphingosine backbone linked to a C6 fatty acid. The defining feature of this synthetic ceramide is the attachment of a nitrobenzoxadiazole (NBD) fluorophore to the acyl chain. This fluorescent tag allows for its detection and quantification in various experimental setups. The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and a significant increase in fluorescence in hydrophobic milieus such as cellular membranes.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the tables below, providing a quick reference for experimental design.

Identifier Value Reference
Formal Name N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine[1]
Chemical Formula C₃₀H₄₉N₅O₆[1][2]
Molecular Weight 575.7 g/mol [1][2]
CAS Number 94885-02-6[1][2]
Property Value Conditions Reference
Excitation Maximum (λex) ~466 nmIn Methanol (B129727)[2]
Emission Maximum (λem) ~536 nmIn Methanol[2]
Solubility DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol (B145695): 5 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Appearance Dark solid[2]
Storage -20°C, protect from light[2]

Cellular Uptake and Metabolic Fate

This compound is cell-permeable and, once inside the cell, it primarily localizes to the Golgi apparatus. This specific targeting makes it an excellent marker for visualizing the morphology and dynamics of this organelle. Within the Golgi, this compound serves as a substrate for various enzymes involved in sphingolipid metabolism.

The primary metabolic pathways for this compound involve its conversion to fluorescent analogs of sphingomyelin (B164518) and glucosylceramide. These metabolic transformations are key to understanding the flux and regulation of ceramide metabolism.

This compound Metabolism Metabolic Pathway of this compound in the Golgi C6_NBD_Cer This compound Golgi Golgi Apparatus C6_NBD_Cer->Golgi Uptake SMS Sphingomyelin Synthase Golgi->SMS GCS Glucosylceramide Synthase Golgi->GCS CERK Ceramide Kinase Golgi->CERK NBD_SM NBD-Sphingomyelin NBD_GlcCer NBD-Glucosylceramide NBD_C1P NBD-Ceramide-1-Phosphate SMS->NBD_SM Metabolism GCS->NBD_GlcCer Metabolism CERK->NBD_C1P Metabolism

Metabolic fate of this compound within the Golgi apparatus.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Staining of the Golgi Apparatus in Live Cells

This protocol outlines the steps for visualizing the Golgi apparatus in living cells using this compound.

Live Cell Staining Workflow Workflow for Live Cell Golgi Staining start Start: Culture cells on coverslips prepare_complex Prepare this compound-BSA complex (5 µM) start->prepare_complex incubate_low_temp Incubate cells with complex at 4°C for 30 min prepare_complex->incubate_low_temp wash_cold Wash cells with ice-cold medium incubate_low_temp->wash_cold incubate_37 Incubate cells in fresh medium at 37°C for 30 min wash_cold->incubate_37 wash_final Wash cells with fresh medium incubate_37->wash_final visualize Visualize under fluorescence microscope wash_final->visualize

Experimental workflow for staining the Golgi in live cells.

Methodology:

  • Cell Preparation: Grow cells to a suitable confluency on glass coverslips.

  • Preparation of this compound-BSA Complex:

    • Prepare a 1 mM stock solution of this compound in a chloroform (B151607):methanol (2:1, v/v) mixture.

    • Evaporate the solvent from an aliquot of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.

    • Resuspend the dried lipid in ethanol to a concentration of 1 mM.

    • Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) at 0.34 mg/mL in serum-free medium or a balanced salt solution (e.g., HBSS).

    • While vortexing the BSA solution, slowly inject the ethanolic this compound solution to achieve a final concentration of 5 µM. This results in the formation of a this compound-BSA complex.

  • Staining Procedure:

    • Wash the cells grown on coverslips with an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

    • Wash the cells several times with ice-cold medium to remove excess probe.

    • Transfer the cells to fresh, pre-warmed medium and incubate at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.

    • Wash the cells again with fresh medium.

  • Visualization: Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (excitation ~466 nm, emission ~536 nm).

In Vitro Ceramide Kinase Assay

This protocol provides a method to measure the activity of ceramide kinase using this compound as a substrate.

Ceramide Kinase Assay Workflow Workflow for In Vitro Ceramide Kinase Assay start Start: Prepare reagents prepare_substrate Prepare this compound substrate solution start->prepare_substrate prepare_enzyme Prepare enzyme source (e.g., cell lysate) start->prepare_enzyme initiate_reaction Mix substrate, enzyme, and ATP-containing buffer prepare_substrate->initiate_reaction prepare_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction with chloroform/methanol incubate->stop_reaction extract_lipids Extract lipids stop_reaction->extract_lipids analyze Analyze product by TLC or HPLC extract_lipids->analyze

Experimental workflow for an in vitro ceramide kinase assay.

Methodology:

  • Reagent Preparation:

    • Substrate: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or chloroform/methanol). For the assay, the substrate is often delivered complexed to BSA or in detergent micelles.

    • Enzyme Source: Prepare cell or tissue lysates containing ceramide kinase activity.

    • Assay Buffer: A typical buffer contains HEPES, MgCl₂, DTT, and ATP.

  • Reaction Setup:

    • In a microfuge tube, combine the assay buffer, the enzyme source, and the this compound substrate.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1, v/v).

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases. The product, NBD-ceramide-1-phosphate, will partition into the aqueous or organic phase depending on the extraction conditions.

  • Analysis:

    • Collect the appropriate phase and dry it down.

    • Resuspend the lipid extract in a small volume of solvent.

    • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the fluorescent product.

Conclusion

This compound is a powerful and versatile tool for investigating the complex world of sphingolipid biology. Its well-characterized properties and established experimental protocols make it an essential probe for researchers in cell biology and drug development. By enabling the direct visualization and quantification of ceramide metabolism and trafficking, this compound continues to provide valuable insights into the fundamental cellular processes governed by these bioactive lipids.

References

An In-depth Technical Guide to the Mechanism of Action of C6 NBD Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms of action of C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine)), a fluorescently labeled, short-chain ceramide analog. Its unique properties make it an invaluable tool for studying sphingolipid metabolism, trafficking, and signaling pathways, as well as a potential agent in cancer therapy.

Core Functions and Applications

This compound is a versatile molecule with several key applications in cell biology research:

  • Fluorescent Lipid Probe: The attached nitrobenzoxadiazole (NBD) group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and strong fluorescence in nonpolar environments like cellular membranes. This property allows for the real-time visualization of its uptake, transport, and localization within living and fixed cells.

  • Golgi Apparatus Staining: One of the most prominent applications of this compound is as a selective stain for the Golgi apparatus. Upon entering the cell, it rapidly concentrates in the Golgi complex, where it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.

  • Investigating Sphingolipid Metabolism and Transport: As a ceramide analog, this compound serves as a substrate for enzymes involved in sphingolipid metabolism, allowing researchers to study the dynamics of these pathways. Its conversion to other sphingolipids can be tracked to understand transport mechanisms from the Golgi to other cellular destinations, such as the plasma membrane.

  • Induction of Apoptosis: Exogenous short-chain ceramides, including C6 ceramide, are known to induce apoptosis (programmed cell death) in various cancer cell lines. This compound can be used to study the cellular pathways involved in ceramide-mediated apoptosis.

  • Cancer Research and Drug Synergism: C6 ceramide has been shown to act synergistically with chemotherapeutic agents like docetaxel (B913) and doxorubicin (B1662922) to enhance their anti-tumor effects. This makes this compound a useful tool for investigating the mechanisms of chemo-sensitization.

Mechanism of Cellular Uptake and Trafficking

The cellular uptake of this compound is a rapid process. It can enter cells through diffusion and potentially via water channels and caveolae-mediated endocytosis. Once inside the cell, it is transported to the Golgi apparatus. This transport is crucial for its subsequent metabolic processing.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment C6_NBD_Ceramide_BSA This compound-BSA Complex Plasma_Membrane Plasma Membrane C6_NBD_Ceramide_BSA->Plasma_Membrane Uptake Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Diffusion/Endocytosis Golgi Golgi Apparatus Cytoplasm->Golgi Transport Metabolites Fluorescent Metabolites (Sphingomyelin, Glucosylceramide) Golgi->Metabolites Metabolism Metabolites->Plasma_Membrane Trafficking

Metabolic Fate of this compound

Within the Golgi apparatus, this compound is a substrate for several key enzymes in sphingolipid metabolism. The primary metabolic conversions are:

  • Conversion to NBD-Sphingomyelin: Catalyzed by sphingomyelin synthase.

  • Conversion to NBD-Glucosylceramide: Catalyzed by glucosylceramide synthase.

  • Conversion to NBD-Ceramide-1-Phosphate: Catalyzed by ceramide kinase.

The metabolic trapping of these fluorescent products within the Golgi is a key reason for its prominent staining of this organelle.

G C6_NBD_Ceramide This compound (in Golgi) NBD_SM NBD-Sphingomyelin C6_NBD_Ceramide->NBD_SM Sphingomyelin Synthase NBD_GlcCer NBD-Glucosylceramide C6_NBD_Ceramide->NBD_GlcCer Glucosylceramide Synthase NBD_C1P NBD-Ceramide-1-Phosphate C6_NBD_Ceramide->NBD_C1P Ceramide Kinase

Role in Apoptosis Signaling

Exogenous C6 ceramide is a known inducer of apoptosis. While the NBD tag can influence its biological activity, studies with unlabeled C6 ceramide provide insight into the likely signaling pathways. C6 ceramide-induced apoptosis is often associated with:

  • Mitochondrial Pathway Activation: This includes the release of cytochrome c from the mitochondria.

  • Caspase Activation: Leading to the activation of executioner caspases like caspase-3 and subsequent degradation of cellular components.

  • NF-κB DNA-binding: This transcription factor is involved in the cellular stress response.

  • Reactive Oxygen Species (ROS) Production: Increased ROS levels can contribute to cellular damage and apoptosis.

  • AMPK and JNK Activation: These kinases are involved in stress signaling pathways that can lead to apoptosis.

G C6_Ceramide Exogenous C6 Ceramide Mitochondria Mitochondria C6_Ceramide->Mitochondria Induces Cytochrome c release ROS ROS Production C6_Ceramide->ROS AMPK_JNK AMPK/JNK Activation C6_Ceramide->AMPK_JNK Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes ROS->Apoptosis AMPK_JNK->Apoptosis

Quantitative Data Summary

ParameterValueCell Type/SystemReference
Excitation/Emission Maxima ~466/536 nmIn methanol (B129727) or nonpolar environments(1)
Typical Staining Concentration 5 µMLiving and fixed cells(--INVALID-LINK--
ParameterValueCell Type/SystemReference
:---:---:---:---
Excitation/Emission Maxima ~466/536 nmIn methanol or nonpolar environments(1)
Typical Staining Concentration 5 µMLiving and fixed cells(2)
Incubation Time (Live Cells) 30 min at 4°C, then 30 min at 37°CGeneral cell lines(2)
Incubation Time (Fixed Cells) 30 min at 4°CGeneral cell lines(3)
Cytotoxicity of C6-ceramide No effect up to 10 µM; 10% decrease in viability at 20 µM; 49% decrease at 30 µM (2h treatment)Kupffer Cells(4)
Increase in Endogenous C16-ceramide ~3-fold increase with 10 µM C6-ceramide treatmentKupffer Cells(4)

Experimental Protocols

Preparation of this compound-BSA Complex

For effective delivery into cells, this compound is typically complexed with bovine serum albumin (BSA).

  • Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.

  • Aliquot the desired amount of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least one hour.

  • Redissolve the dried lipid in absolute ethanol. For example, 50 µL of the 1 mM stock can be redissolved in 200 µL of ethanol.

  • In a separate tube, prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a balanced salt solution like Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • While vortexing the BSA solution, inject the ethanolic this compound solution.

  • The resulting complex (e.g., 5 µM this compound + 5 µM BSA) can be stored at -20°C.

G Start Start Prep_Stock Prepare 1 mM this compound stock in Chloroform:Ethanol Start->Prep_Stock Dry_Lipid Dry down aliquot under N2 and vacuum Prep_Stock->Dry_Lipid Redissolve Redissolve in absolute ethanol Dry_Lipid->Redissolve Complexation Inject lipid solution into vortexing BSA solution Redissolve->Complexation Prep_BSA Prepare defatted BSA solution in HBSS/HEPES Prep_BSA->Complexation Store Store complex at -20°C Complexation->Store

Staining the Golgi Apparatus in Living Cells
  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells with an appropriate medium, such as HBSS with HEPES.

  • Incubate the cells with 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane.

  • Wash the cells several times with ice-cold medium to remove excess probe.

  • Incubate the cells in fresh, pre-warmed (37°C) complete culture medium for an additional 30 minutes. This "chase" period allows for the transport of the ceramide analog to the Golgi and its subsequent metabolism.

  • Wash the cells in fresh medium and examine them using a fluorescence microscope.

Staining the Golgi Apparatus in Fixed Cells
  • Grow and rinse cells as for live-cell staining.

  • Fix the cells for 5-10 minutes at room temperature. A common fixative is 0.5% glutaraldehyde (B144438) in 10% sucrose (B13894) and 100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in phosphate-buffered saline (PBS). Note: Detergents and methanol/acetone fixatives should be avoided.

  • Rinse the cells several times with ice-cold HBSS/HEPES.

  • Incubate the cells with 5 µM this compound-BSA complex for 30 minutes at 4°C.

  • To enhance the Golgi staining and reduce background from other membranes, rinse the cells and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA. This step helps to "back-exchange" excess probe from other membranes.

  • Wash the cells, mount the coverslips, and

References

C6-NBD-Ceramide: A Technical Guide to its Discovery, Synthesis, and Application in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent sphingolipid analog, C6-NBD-ceramide. We will delve into its initial discovery, outline the principles of its chemical synthesis, and provide detailed experimental protocols for its application in studying critical cellular processes, including sphingolipid metabolism and apoptosis. This document is designed to be a core resource for professionals in cell biology and drug development, offering both foundational knowledge and practical guidance.

Discovery and Significance

C6-NBD-ceramide, chemically known as 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine, was first introduced as a vital stain for the Golgi apparatus in the mid-1980s by Lipsky and Pagano.[1][2] Their seminal work demonstrated that this fluorescent ceramide analog is readily taken up by living cells and selectively accumulates in the Golgi complex.[3] This discovery provided researchers with a powerful tool to visualize the morphology and dynamics of this central organelle in the secretory pathway.

Beyond its utility as a Golgi marker, it was soon recognized that C6-NBD-ceramide is metabolized by cells into fluorescent analogs of sphingomyelin (B164518) and glucosylceramide.[3] This finding opened the door to detailed investigations of sphingolipid transport and metabolism, allowing for the real-time tracking of these important lipids as they traffic from the Golgi apparatus to other cellular destinations, such as the plasma membrane.[4] The short C6 acyl chain enhances its water solubility and cell permeability, making it an effective tool for introducing a fluorescent ceramide surrogate into cellular metabolic pathways.

Physicochemical Properties and Spectral Data

C6-NBD-ceramide is a dark, solid substance soluble in organic solvents like chloroform (B151607) and DMSO.[5] Its key physicochemical and spectral properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₃₀H₄₉N₅O₆[5]
Molecular Weight 575.74 g/mol [5]
CAS Number 94885-02-6[5]
Excitation Maximum (λex) 466 nm (in Methanol)[5]
Emission Maximum (λem) 536 nm (in Methanol)[5]
Appearance Dark solid[5]
Solubility Chloroform, DMSO[5]

Synthesis of C6-NBD-Ceramide

The synthesis of C6-NBD-ceramide involves a two-step process: the synthesis of the fluorescent fatty acid precursor, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X), followed by its coupling to a sphingosine (B13886) backbone.

Synthesis Workflow

The general workflow for the synthesis and purification of C6-NBD-ceramide is depicted below. This process involves the initial synthesis of the NBD-functionalized hexanoic acid, followed by its activation and subsequent amide bond formation with sphingosine. Purification is typically achieved through chromatographic techniques.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - 6-Aminohexanoic Acid - 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) step1 Synthesis of NBD-Hexanoic Acid start->step1 step2 Activation of NBD-Hexanoic Acid step1->step2 step3 Coupling with Sphingosine step2->step3 product Crude C6-NBD-Ceramide step3->product purify_tlc Thin-Layer Chromatography (TLC) product->purify_tlc purify_hplc High-Performance Liquid Chromatography (HPLC) purify_tlc->purify_hplc final_product Purified C6-NBD-Ceramide purify_hplc->final_product

General workflow for the synthesis and purification of C6-NBD-ceramide.
Experimental Protocol: Synthesis and Purification (Representative)

While specific yields and reaction conditions can vary, the following protocol outlines the general steps for the synthesis and purification of C6-NBD-ceramide.

Step 1: Synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminohexanoic acid (NBD-X)

  • Dissolve 6-aminohexanoic acid in a suitable buffer, such as sodium bicarbonate, to deprotonate the amine group.

  • Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in an organic solvent (e.g., acetone) dropwise to the buffered solution of 6-aminohexanoic acid with stirring.

  • Allow the reaction to proceed in the dark at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to precipitate the NBD-hexanoic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Coupling of NBD-Hexanoic Acid to Sphingosine

  • Activate the carboxylic acid of NBD-hexanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

  • Add sphingosine to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight with stirring.

  • Monitor the formation of C6-NBD-ceramide by TLC.

Step 3: Purification

  • Remove the urea (B33335) byproduct (from DCC) by filtration if applicable.

  • Concentrate the crude product under reduced pressure.

  • Purify the crude C6-NBD-ceramide using silica (B1680970) gel column chromatography or preparative TLC, eluting with a solvent system such as chloroform/methanol.

  • For higher purity, reverse-phase high-performance liquid chromatography (HPLC) can be employed.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Applications in Cellular Research

C6-NBD-ceramide is a versatile tool with numerous applications in cell biology. Its primary uses revolve around the study of the Golgi apparatus, sphingolipid metabolism, and the induction of apoptosis.

Visualization of the Golgi Apparatus

C6-NBD-ceramide serves as an excellent fluorescent probe for labeling the Golgi apparatus in both live and fixed cells.

Experimental Protocol: Staining the Golgi Apparatus in Live Cells

  • Preparation of C6-NBD-ceramide-BSA complex: To facilitate its delivery to cells in an aqueous medium, C6-NBD-ceramide is typically complexed with bovine serum albumin (BSA).

    • Prepare a 1 mM stock solution of C6-NBD-ceramide in ethanol.

    • Dry down an aliquot of the stock solution under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of ethanol.

    • Inject the ethanolic solution into a vortexing solution of defatted BSA in a balanced salt solution (e.g., HBSS) to achieve a final concentration of approximately 5 µM.

  • Cell Labeling:

    • Culture cells on glass coverslips to an appropriate confluency.

    • Wash the cells with a balanced salt solution.

    • Incubate the cells with the C6-NBD-ceramide-BSA complex (typically 5 µM) for 30 minutes at 4°C. This allows the probe to associate with the plasma membrane while minimizing endocytosis.

    • Wash the cells with ice-cold medium to remove excess probe.

    • Incubate the cells in fresh, pre-warmed complete medium at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi apparatus.

  • Visualization:

    • Wash the cells with fresh medium.

    • Mount the coverslips on a slide and observe using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).

Experimental Protocol: Staining the Golgi Apparatus in Fixed Cells

  • Cell Fixation:

    • Wash cells grown on coverslips with a balanced salt solution.

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), for 10-15 minutes at room temperature.

  • Cell Labeling:

    • Wash the fixed cells thoroughly with PBS.

    • Incubate the cells with the C6-NBD-ceramide-BSA complex (typically 5 µM) for 30 minutes at room temperature.

  • Back-Exchange (Optional but Recommended):

    • To reduce background fluorescence from other membranes, a "back-exchange" step can be performed. Incubate the labeled cells with a solution of defatted BSA (e.g., 1-2 mg/mL) for 15-30 minutes at room temperature. This helps to remove any probe that is not tightly associated with the Golgi membranes.

  • Visualization:

    • Wash the cells with PBS.

    • Mount the coverslips and visualize by fluorescence microscopy.

Analysis of Sphingolipid Metabolism

C6-NBD-ceramide is a valuable substrate for monitoring the activity of key enzymes in the sphingolipid metabolic pathway that are resident in the Golgi apparatus. A comprehensive HPLC-based method allows for the simultaneous quantification of C6-NBD-ceramide and its primary metabolites.[4][6]

Metabolic Pathway of C6-NBD-Ceramide in the Golgi Apparatus

cluster_golgi Golgi Apparatus C6_NBD_Cer C6-NBD-Ceramide SMS Sphingomyelin Synthase (SMS) C6_NBD_Cer->SMS GCS Glucosylceramide Synthase (GCS) C6_NBD_Cer->GCS CERK Ceramide Kinase (CERK) C6_NBD_Cer->CERK NBD_SM NBD-Sphingomyelin SMS->NBD_SM NBD_GlcCer NBD-Glucosylceramide GCS->NBD_GlcCer NBD_C1P NBD-Ceramide-1-Phosphate CERK->NBD_C1P

Metabolic fate of C6-NBD-ceramide within the Golgi apparatus.

Experimental Protocol: HPLC Analysis of C6-NBD-Ceramide Metabolism [4]

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Label cells with C6-NBD-ceramide-BSA complex (e.g., 1-5 µM) for a specified time (e.g., 1 hour) at 37°C.

  • Lipid Extraction:

    • Wash cells with PBS.

    • Scrape cells in a solvent mixture for lipid extraction (e.g., a modified Bligh-Dyer extraction using chloroform, methanol, and water).

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the lipid extract in a suitable solvent for HPLC (e.g., methanol).

    • Inject the sample onto a C8 or C18 reverse-phase HPLC column.

    • Elute the lipids using a gradient of organic solvents (e.g., methanol/water mixtures).

    • Detect the fluorescently labeled lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD.

    • Quantify the peaks corresponding to C6-NBD-ceramide, NBD-sphingomyelin, NBD-glucosylceramide, and NBD-ceramide-1-phosphate by comparing their peak areas to those of known standards.

Quantitative Data from HPLC Analysis of Sphingolipid Metabolism

The following tables summarize representative quantitative data that can be obtained from HPLC analysis of C6-NBD-ceramide metabolism.

Table 1: Dose-Response of C6-NBD-Ceramide Metabolism in MCF7 Cells [4]

C6-NBD-Ceramide (µM)NBD-Hexosylceramide (AUC)NBD-Sphingomyelin (AUC)NBD-Ceramide-1-Phosphate (AUC)
0000
110015050
5450600200
108001000350
2012001500500

AUC: Area Under the Curve, representing relative abundance.

Table 2: Inhibition of Ceramide Kinase (CERK) by NVP-231 in MCF7 Cells Overexpressing CERK [4]

NVP-231 (µM)NBD-Ceramide-1-Phosphate (% of Control)
0100
0.180
140
1015
Induction and Analysis of Apoptosis

Short-chain ceramides, including C6-ceramide, are known to induce apoptosis in various cell types.[7] C6-NBD-ceramide can be used to study the cellular uptake and localization of a pro-apoptotic ceramide analog, while unlabeled C6-ceramide is typically used to study the downstream signaling events. The apoptotic pathway induced by C6-ceramide often involves the activation of caspase-8 and the stress-activated protein kinase, JNK.[7][8]

Signaling Pathway of C6-Ceramide-Induced Apoptosis

cluster_pathway Apoptosis Signaling C6_Cer C6-Ceramide Caspase8 Caspase-8 activation C6_Cer->Caspase8 JNK JNK activation C6_Cer->JNK Caspase3 Caspase-3 activation Caspase8->Caspase3 Apoptosis Apoptosis JNK->Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of C6-ceramide-induced apoptosis.

Experimental Protocol: Flow Cytometry Analysis of Apoptosis

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with varying concentrations of C6-ceramide for a specified duration (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • FITC-Annexin V positive, PI negative cells are in early apoptosis.

    • FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by C6-ceramide.

Conclusion

C6-NBD-ceramide remains an indispensable tool in cell biology. Its discovery revolutionized the study of the Golgi apparatus and provided a window into the complex world of sphingolipid trafficking and metabolism. Furthermore, its pro-apoptotic properties make it and its non-fluorescent counterpart valuable reagents for investigating the mechanisms of programmed cell death. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize C6-NBD-ceramide in their studies, contributing to a deeper understanding of fundamental cellular processes and their implications in health and disease.

References

C6 NBD Ceramide: A Comprehensive Technical Guide to its Spectral Properties and Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and diverse applications of C6 NBD ceramide (N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine), a widely utilized fluorescent analog of ceramide. This document details its core photophysical characteristics, provides established experimental protocols for its use, and illustrates its application in studying critical cellular signaling pathways.

Core Spectral and Photophysical Properties

This compound is a vital tool for fluorescence microscopy and other fluorescence-based assays due to its environmentally sensitive fluorophore, NBD (7-nitrobenz-2-oxa-1,3-diazole). The fluorescence of the NBD group is intrinsically weak in aqueous environments but exhibits a significant increase in quantum yield upon partitioning into nonpolar environments, such as cellular membranes.[1][2][3] This property makes it an excellent probe for visualizing lipid-rich structures within cells.

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. It is important to note that while the excitation and emission maxima are well-documented, specific values for the quantum yield and molar extinction coefficient for the this compound conjugate are not consistently reported in publicly available literature. The values provided are based on data for the NBD fluorophore and a closely related NBD-labeled lipid, NBD-PE, and should be considered as estimations.

PropertyValueSolvent/Condition
Excitation Maximum (λex) ~466 nmMethanol
Emission Maximum (λem) ~536 nmMethanol
Molar Extinction Coefficient (ε) ~19,500 - 22,000 M⁻¹cm⁻¹ *Methanol
Quantum Yield (Φ) ~0.1 *Methanol
Stokes Shift ~70 nmMethanol
  • Note: The Molar Extinction Coefficient and Quantum Yield are estimations based on the NBD fluorophore and NBD-PE. Specific, experimentally determined values for this compound may vary.

Fluorescence Characteristics

The fluorescence of this compound is highly dependent on the local environment. This solvatochromic behavior is a key advantage, as changes in fluorescence intensity can provide insights into the lipid environment within different cellular compartments. The probe is typically excited by the 488 nm laser line commonly found on confocal microscopes and flow cytometers, with its emission collected in the green channel.

Experimental Protocols

This compound is a versatile tool for staining the Golgi apparatus in both living and fixed cells, as well as for tracking sphingolipid metabolism and transport.[4][5] Below are detailed protocols for common applications.

Preparation of this compound-BSA Complex

For efficient delivery into cells, this compound is typically complexed with bovine serum albumin (BSA).

Materials:

  • This compound

  • Ethanol (absolute)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Nitrogen gas source (optional)

Procedure:

  • Prepare a 1 mM stock solution of this compound in ethanol.

  • In a glass tube, evaporate a desired amount of the stock solution to dryness under a stream of nitrogen or by air drying.

  • Resuspend the dried this compound in a small volume of ethanol.

  • In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

  • While vigorously vortexing the BSA solution, slowly add the ethanolic this compound solution.

  • Continue vortexing for a few minutes to ensure complete complexation.

  • The final this compound-BSA complex can be stored at -20°C for future use.

G cluster_prep Preparation of this compound-BSA Complex Stock 1. Prepare 1 mM this compound in Ethanol Dry 2. Evaporate to Dryness Stock->Dry Resuspend 3. Resuspend in Ethanol Dry->Resuspend Complex 5. Add Ceramide to BSA while vortexing Resuspend->Complex BSA_Sol 4. Prepare BSA solution in PBS BSA_Sol->Complex Store 6. Store at -20°C Complex->Store

Workflow for preparing the this compound-BSA complex.

Staining the Golgi Apparatus in Live Cells

This protocol allows for the visualization of the Golgi apparatus and the study of lipid trafficking in real-time.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • This compound-BSA complex (typically 5 µM working concentration)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Wash cells twice with pre-chilled (4°C) HBSS.

  • Incubate the cells with the this compound-BSA complex in ice-cold HBSS for 30 minutes at 4°C. This allows the lipid to label the plasma membrane while minimizing endocytosis.

  • Wash the cells three times with ice-cold HBSS to remove excess probe.

  • Add pre-warmed (37°C) complete cell culture medium to the cells.

  • Incubate the cells at 37°C for 15-30 minutes to allow for internalization and transport to the Golgi apparatus.

  • Wash the cells with warm HBSS and image immediately using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).

Staining the Golgi Apparatus in Fixed Cells

This protocol is suitable for high-resolution imaging and colocalization studies.

Materials:

  • Cells grown on coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • This compound-BSA complex (typically 5 µM working concentration)

  • HBSS

  • Defatted BSA or fetal bovine serum (for back-exchange)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the fixed cells with the this compound-BSA complex in HBSS for 30 minutes at room temperature.

  • Wash the cells three times with HBSS.

  • Back-exchange (optional but recommended): To reduce background fluorescence from other membranes, incubate the cells with a solution of 1% defatted BSA or 10% fetal bovine serum in HBSS for 30 minutes at room temperature.

  • Wash the cells three times with HBSS.

  • Mount the coverslips onto slides using an appropriate mounting medium.

  • Image using a fluorescence microscope.

Signaling Pathways and Applications

This compound serves as a valuable tracer to investigate the complex pathways of sphingolipid metabolism and their role in cellular signaling.

Sphingolipid Metabolism in the Golgi Apparatus

Upon entering the cell, this compound is transported to the Golgi apparatus, where it serves as a substrate for several key enzymes involved in sphingolipid synthesis.[6] By tracking the fluorescent signal, researchers can monitor the flux through these pathways and the subsequent trafficking of the newly synthesized fluorescent sphingolipids.

G cluster_pathway Metabolism of this compound in the Golgi C6_NBD_Cer This compound Golgi Golgi Apparatus C6_NBD_Cer->Golgi Transport NBD_SM NBD-Sphingomyelin Golgi->NBD_SM Sphingomyelin Synthase NBD_GlcCer NBD-Glucosylceramide Golgi->NBD_GlcCer Glucosylceramide Synthase Plasma_Membrane Plasma Membrane NBD_SM->Plasma_Membrane Vesicular Transport NBD_GlcCer->Plasma_Membrane Vesicular Transport

Metabolic fate of this compound in the Golgi apparatus.

Ceramide-Mediated Apoptosis

Ceramides are well-established signaling molecules involved in the induction of apoptosis (programmed cell death). Exogenously added C6 ceramide, and by extension its fluorescent analog, can mimic the effects of endogenous ceramide and trigger apoptotic pathways. This compound can be used to visualize the cellular uptake and localization of ceramide during the induction of apoptosis.

G cluster_apoptosis Ceramide-Induced Apoptosis Pathway C6_NBD_Cer This compound (Exogenous) Apoptosome Apoptosome Formation C6_NBD_Cer->Apoptosome Cell_Stress Cellular Stress Endo_Cer Endogenous Ceramide Production Cell_Stress->Endo_Cer Endo_Cer->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

C6 NBD Ceramide: An In-depth Technical Guide to Tracing Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation. The intricate and highly regulated nature of sphingolipid metabolism presents a significant challenge to researchers. Fluorescent lipid analogs have emerged as indispensable tools for the real-time visualization and quantification of these dynamic processes within living cells.

This technical guide focuses on the utility of C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine), a fluorescently labeled, short-chain ceramide analog, as a tracer for sphingolipid metabolism. Its unique properties allow for the direct observation of ceramide trafficking and its subsequent conversion into more complex sphingolipids, primarily within the Golgi apparatus. This document provides a comprehensive overview of the core principles of using this compound, detailed experimental protocols, quantitative data on its metabolic fate, and visualizations of the relevant biochemical pathways and experimental workflows.

Core Principles of this compound as a Tracer

This compound is a valuable tool due to its cell permeability and its mimicry of natural ceramide, allowing it to be recognized and processed by the enzymes of the sphingolipid metabolic pathway.[1] Once introduced to cells, this compound rapidly partitions into cellular membranes and is transported to the Golgi apparatus.[2] The Golgi serves as a central hub for the synthesis of complex sphingolipids, and it is here that this compound is metabolized by key resident enzymes.[1][3]

The primary metabolic fates of this compound in the Golgi are:

  • Conversion to NBD-sphingomyelin (NBD-SM) by sphingomyelin (B164518) synthase (SMS).[3]

  • Conversion to NBD-glucosylceramide (NBD-GlcCer) by glucosylceramide synthase (GCS).[3]

  • Conversion to NBD-ceramide-1-phosphate (NBD-C1P) by ceramide kinase (CERK).[3]

The fluorescent NBD (nitrobenzoxadiazole) group allows for the visualization of these processes using fluorescence microscopy and the quantification of the metabolites through techniques such as high-performance liquid chromatography (HPLC).[3][4] This enables researchers to assess the activity of key enzymes in the sphingolipid pathway and to investigate how these pathways are altered in disease states or in response to therapeutic agents.

Sphingolipid Metabolism of this compound

The metabolic conversion of this compound within the Golgi apparatus is a key aspect of its utility as a tracer. The following diagram illustrates the primary pathways.

Sphingolipid_Metabolism cluster_golgi Metabolism in the Golgi C6_NBD_Cer This compound Golgi Golgi Apparatus C6_NBD_Cer->Golgi Transport NBD_SM NBD-Sphingomyelin Golgi->NBD_SM SMS1 NBD_GlcCer NBD-Glucosylceramide Golgi->NBD_GlcCer GCS NBD_C1P NBD-Ceramide-1-Phosphate Golgi->NBD_C1P CERK Plasma_Membrane Plasma Membrane NBD_SM->Plasma_Membrane Transport NBD_GlcCer->Plasma_Membrane Transport BSA_Complex_Workflow start Start: 1 mM this compound Stock dry Dry under Nitrogen start->dry resuspend Resuspend in Ethanol dry->resuspend mix Add Ceramide to BSA while vortexing resuspend->mix prepare_bsa Prepare 0.34 mg/mL BSA in PBS prepare_bsa->mix end End: 100 µM this compound/BSA Complex (Store at -20°C) mix->end HPLC_Workflow start Start: Cell Culture labeling Label with 1 µM this compound-BSA (1 hour, 37°C) start->labeling extraction Lipid Extraction (e.g., Bligh-Dyer) labeling->extraction hplc HPLC Analysis (Reverse-phase C18 column, Fluorescence Detection) extraction->hplc quantification Quantification of NBD-Cer, NBD-SM, NBD-GlcCer, NBD-C1P hplc->quantification end End: Metabolic Profile quantification->end

References

Understanding Sphingolipid Transport Pathways with NBD-Ceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate pathways of sphingolipid transport within the cell, focusing on the utility of the fluorescent ceramide analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-sphingosine (C6-NBD-ceramide), as a powerful tool for visualizing and quantifying these processes. Sphingolipids are not only essential structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular functions, including proliferation, apoptosis, and migration.[1] Understanding their transport and metabolism is paramount for research in cell biology and the development of novel therapeutics.

Core Concepts in Sphingolipid Transport

Ceramide, the central molecule in sphingolipid metabolism, is primarily synthesized in the endoplasmic reticulum (ER).[2][3] From the ER, it must be transported to the Golgi apparatus for conversion into more complex sphingolipids, such as sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer).[3][4] This transport occurs through two main pathways:

  • Vesicular Transport: A non-ATP dependent process involving the budding and fusion of transport vesicles from the ER to the cis-Golgi.[4][5]

  • Non-Vesicular Transport: An ATP-dependent process mediated by the cytosolic ceramide transfer protein (CERT). CERT specifically extracts ceramide from the ER membrane and delivers it to the trans-Golgi network (TGN).[4][6][7] This pathway is crucial for the synthesis of sphingomyelin.[2][4][6]

Once in the Golgi, ceramide is metabolized by resident enzymes. Sphingomyelin synthase 1 (SMS1) synthesizes sphingomyelin in the lumen of the trans-Golgi, while glucosylceramide synthase (GCS) produces glucosylceramide on the cytosolic face of the Golgi.[2][8] A portion of GlcCer can then be transported back to the ER by the four-phosphate adaptor protein 2 (FAPP2).[2]

NBD-Ceramide as a Fluorescent Probe

C6-NBD-ceramide is a short-chain, fluorescent analog of natural ceramide that is widely used to study sphingolipid transport and metabolism.[1][8] When introduced to living cells, it is readily taken up and mimics the transport and metabolism of endogenous ceramide, accumulating prominently in the Golgi apparatus.[3][9][10] Its fluorescent NBD (nitrobenzoxadiazole) group allows for direct visualization of its subcellular localization and trafficking pathways using fluorescence microscopy.[1][10] Furthermore, its metabolic products, such as NBD-sphingomyelin and NBD-glucosylceramide, can be separated and quantified using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), providing a quantitative measure of metabolic flux through the sphingolipid pathways.[8][11]

Quantitative Analysis of NBD-Ceramide Metabolism

The conversion of NBD-ceramide to its various metabolites provides a quantitative readout of the activity of key enzymes in the Golgi apparatus. The following table summarizes representative data from experiments using NBD-ceramide to probe sphingolipid metabolism.

MetaboliteEnzymeSubcellular LocationRepresentative Quantitative Data (MCF7 cells, 1µM NBD-Cer for 1h)[1]Effect of Inhibitors/siRNA
NBD-Hexosylceramide (NBD-HexCer)Glucosylceramide Synthase (GCS)Cytosolic face of Golgi~15% of total NBD-lipidDecreased with GCS inhibitors (e.g., PDMP) or GCS siRNA.[8]
NBD-Sphingomyelin (NBD-SM)Sphingomyelin Synthase 1/2 (SMS1/2)Lumen of trans-Golgi~10% of total NBD-lipidDecreased with SMS1/2 siRNA.[8]
NBD-Ceramide-1-Phosphate (NBD-C1P)Ceramide Kinase (CERK)trans-Golgi Network~5% of total NBD-lipidDecreased with CERK inhibitors (e.g., NVP-231) or CERK siRNA.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments involving NBD-ceramide.

Protocol 1: Live-Cell Staining of the Golgi Apparatus with NBD-C6-Ceramide

This protocol provides a standard method for visualizing the Golgi apparatus in living cells.[10]

Materials:

  • NBD-C6-Ceramide

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Absolute Ethanol (B145695)

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of NBD-C6-Ceramide/BSA Complex (100x Stock Solution): a. Prepare a 1 mM stock solution of NBD-C6-Ceramide in absolute ethanol.[10] b. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS or HBSS/HEPES.[9][10] c. Dry down an appropriate volume of the NBD-C6-Ceramide ethanol stock under a stream of nitrogen gas.[8][10] d. Resuspend the dried NBD-C6-Ceramide in a small volume of absolute ethanol.[8][10] e. While vortexing the BSA solution, slowly inject the resuspended NBD-C6-Ceramide. This results in a complex of approximately 5-100 µM NBD-C6-Ceramide/BSA. Store aliquots at -20°C.[8][9][10]

  • Cell Labeling: a. Grow cells to the desired confluency on a glass-bottom dish or coverslip.[10] b. On the day of the experiment, dilute the NBD-C6-Ceramide/BSA complex stock solution to a final concentration of 5 µM in your cell culture medium.[10] c. Remove the culture medium from the cells and wash once with pre-warmed medium.[10] d. Incubate the cells with the NBD-C6-Ceramide/BSA complex solution for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane while minimizing immediate endocytosis.[9][10] e. Rinse the cells several times with ice-cold medium and then incubate in fresh, pre-warmed medium at 37°C for a further 30 minutes to allow for transport to the Golgi.[9][10]

  • Imaging: a. Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer.[10] b. Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[9][10]

Protocol 2: Quantification of NBD-Ceramide Metabolites by HPLC

This protocol details the extraction and analysis of NBD-labeled lipids to quantify metabolic flux.[8]

Materials:

Procedure:

  • Lipid Extraction: a. Following incubation with NBD-C6-Ceramide, collect the cell culture medium. Lipids can be extracted from the media using a 15:85 isopropanol:ethyl acetate solution.[8] b. Wash the cell plates with room temperature PBS.[8] c. Scrape the cells in a 2:3 solution of 70% isopropanol in water:ethyl acetate and collect in a conical tube.[8] d. Vortex the lipid extracts and centrifuge to pellet any debris. e. Transfer the supernatant containing the lipids to a new tube and dry under nitrogen gas.

  • HPLC Analysis: a. Resuspend the dried lipid extract in a suitable mobile phase for HPLC analysis. b. Inject the sample into an HPLC system equipped with a C18 column. c. Separate the different NBD-labeled lipid species using a gradient elution program. d. Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD. e. Quantify the amount of each metabolite by integrating the area under the corresponding peak and comparing it to standards.[8]

Visualization of Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex sphingolipid transport pathways and experimental workflows.

Sphingolipid_Transport_Pathway General Sphingolipid Transport and Metabolism Pathway cluster_golgi Golgi Apparatus cluster_metabolism ER Endoplasmic Reticulum (ER) (Ceramide Synthesis) cis_Golgi cis-Golgi ER->cis_Golgi Vesicular Transport trans_Golgi trans-Golgi / TGN ER->trans_Golgi Non-Vesicular Transport (CERT-mediated) Mitochondria Mitochondria ER->Mitochondria Direct Transfer (MAMs) cis_Golgi->trans_Golgi Intra-Golgi Transport PM Plasma Membrane trans_Golgi->PM Vesicular Transport Ceramide Ceramide SM Sphingomyelin (SM) Ceramide->SM SMS1 (lumenal) GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS (cytosolic) C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P CERK GlcCer->ER FAPP2-mediated (retrograde)

Caption: Overview of major sphingolipid transport and metabolic pathways.

NBD_Ceramide_Workflow Experimental Workflow for NBD-Ceramide Studies cluster_analysis Analysis start Start: Culture Cells on Glass-Bottom Dish prep_nbd Prepare NBD-Ceramide/BSA Complex start->prep_nbd labeling Incubate cells with NBD-Ceramide/BSA at 4°C prep_nbd->labeling wash1 Wash with ice-cold medium labeling->wash1 incubation Incubate at 37°C (Transport to Golgi) wash1->incubation wash2 Wash with pre-warmed medium incubation->wash2 imaging Fluorescence Microscopy (Visualize Localization) wash2->imaging extraction Lipid Extraction wash2->extraction end End: Data Interpretation imaging->end hplc HPLC/TLC Analysis (Quantify Metabolites) extraction->hplc hplc->end

Caption: Workflow for studying sphingolipid transport with NBD-ceramide.

References

An In-depth Technical Guide to the Subcellular Localization of C6 NBD Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD ceramide (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-D-erythro-sphingosine) is a fluorescently labeled, short-chain ceramide analog that has become an indispensable tool for cell biologists. Its unique properties allow for the visualization and study of sphingolipid trafficking and metabolism within living and fixed cells. The paramount feature of this compound is its prominent accumulation within the Golgi apparatus, making it a widely used marker for this organelle.[1] This guide provides a comprehensive overview of the subcellular localization of this compound, the underlying molecular mechanisms, detailed experimental protocols, and its application in research and drug development.

Subcellular Distribution of this compound

The intracellular journey of this compound is a dynamic process governed by cellular transport machinery and enzymatic activity. While it is most famously known as a Golgi stain, it can be found in several subcellular compartments.

Primary Localization: The Golgi Apparatus

The most striking feature of this compound staining is its concentration in the Golgi apparatus.[1] This accumulation is not due to a specific affinity of the ceramide analog for the Golgi membranes but is a result of a process known as "metabolic trapping".[2] Upon reaching the Golgi, this compound is metabolized by two key enzymes:

  • Sphingomyelin (B164518) Synthase (SMS): Converts this compound to C6 NBD sphingomyelin.

  • Glucosylceramide Synthase (GCS): Converts this compound to C6 NBD glucosylceramide.

These fluorescent metabolites are more polar than the parent molecule and become trapped within the Golgi lumen, leading to the characteristic bright staining of this organelle.[2]

Other Subcellular Locations

While the Golgi is the primary destination, this compound and its metabolites can be observed in other locations:

  • Plasma Membrane: Exogenously added this compound initially associates with the plasma membrane before being internalized. Subsequently, its metabolic products, C6 NBD sphingomyelin and glucosylceramide, are transported from the Golgi to the plasma membrane.

  • Endoplasmic Reticulum (ER): The ER is the site of de novo ceramide synthesis. While this compound is an exogenous analog, its trafficking pathways can intersect with the ER, particularly in studies investigating ceramide transport.

  • Mitochondria: Some studies have suggested the presence of ceramide in mitochondria, where it may play a role in apoptosis. The localization of this compound to mitochondria is less prominent than to the Golgi but can be observed under certain conditions.

  • Vesicular Structures: As this compound and its metabolites are transported between organelles, they can be found within transport vesicles.

Quantitative Data on Subcellular Localization

Obtaining precise quantitative data on the percentage of this compound in different subcellular compartments is challenging and highly dependent on cell type, metabolic state, and experimental conditions. However, based on extensive qualitative observations from numerous studies, a descriptive summary is presented below.

Subcellular CompartmentLocalization LevelDescription
Golgi Apparatus PrimaryThe most prominent site of accumulation due to metabolic trapping of its fluorescent metabolites.[1][2]
Plasma Membrane Transient / SecondarySite of initial uptake and final destination for its fluorescent metabolites (sphingomyelin and glucosylceramide).
Endoplasmic Reticulum Minor / TransientInvolved in the broader context of ceramide trafficking, but not a primary accumulation site for the exogenous analog.
Mitochondria Minor / ConditionalLocalization has been reported, often in the context of apoptosis studies, but it is not a major destination.
Cytosol NegligibleAs a lipid, this compound is primarily associated with membranes.

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for labeling both live and fixed cells.

Preparation of this compound-BSA Complex

For efficient delivery into cells, this compound is typically complexed with bovine serum albumin (BSA).

  • Prepare a 1 mM stock solution of this compound in a solvent like chloroform (B151607) or ethanol.

  • Dry down the required volume of the stock solution under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of ethanol.

  • Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a balanced salt solution (e.g., HBSS).

  • Vortex the BSA solution while slowly adding the ethanolic this compound solution.

  • The resulting complex can be stored at -20°C. A typical final concentration for cell labeling is 5 µM.[3]

Protocol 1: Live-Cell Staining of the Golgi Apparatus
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution microscopy.

  • Labeling:

    • Wash the cells with a pre-warmed balanced salt solution.

    • Incubate the cells with 5 µM this compound-BSA complex in the appropriate medium for 30 minutes at 4°C. This allows the lipid to label the plasma membrane with minimal internalization.[4]

    • Wash the cells several times with ice-cold medium to remove excess probe.[4]

    • Add fresh, pre-warmed medium and incubate for a "chase" period of 30-60 minutes at 37°C to allow for transport to the Golgi.[4]

  • Imaging:

    • Wash the cells with fresh, pre-warmed imaging buffer.

    • Observe the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation ≈ 466 nm, Emission ≈ 536 nm).[4]

Protocol 2: Staining of the Golgi Complex in Fixed Cells
  • Cell Culture and Fixation:

    • Grow cells on coverslips.

    • Fix the cells with a suitable fixative such as 4% paraformaldehyde in PBS for 10-20 minutes at room temperature. Avoid detergents and methanol/acetone fixatives.[3]

    • Wash the cells thoroughly with PBS.

  • Labeling:

    • Incubate the fixed cells with 5 µM this compound-BSA complex for 30 minutes at room temperature.

    • Wash the cells with PBS.

  • Back-Extraction (Optional but Recommended):

    • To enhance the Golgi staining and reduce background from other membranes, a "back-extraction" step can be performed.

    • Incubate the labeled cells with a solution of defatted BSA (e.g., 1 mg/mL in PBS) for 30-60 minutes at room temperature. This will remove excess this compound that is not metabolically trapped in the Golgi.

  • Imaging:

    • Mount the coverslips on a slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a FITC/GFP filter set.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows involving this compound.

This compound Trafficking and Metabolism

C6_NBD_Ceramide_Trafficking cluster_golgi Golgi Metabolism extracellular Extracellular This compound-BSA pm Plasma Membrane extracellular->pm Uptake cytosol Cytosol pm->cytosol Internalization golgi Golgi Apparatus cytosol->golgi CERT-mediated transport er Endoplasmic Reticulum cytosol->er mito Mitochondrion cytosol->mito nbd_sm C6 NBD Sphingomyelin golgi->nbd_sm SMS nbd_glccer C6 NBD Glucosylceramide golgi->nbd_glccer GCS er->golgi vesicle Transport Vesicle vesicle->pm Exocytosis nbd_sm->vesicle nbd_glccer->vesicle Ceramide_Apoptosis stress Cellular Stress (e.g., TNF-α, Chemo) smase Sphingomyelinase (SMase) Activation stress->smase ceramide Ceramide Production smase->ceramide mito Mitochondrion ceramide->mito Induces mitochondrial outer membrane permeabilization cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Experimental_Workflow start Start prep_cells Prepare Cells (Plate on coverslips) start->prep_cells prep_reagent Prepare this compound-BSA Complex (5 µM) start->prep_reagent labeling Labeling (30 min at 4°C) prep_cells->labeling prep_reagent->labeling wash1 Wash (Ice-cold medium) labeling->wash1 chase Chase (30-60 min at 37°C) wash1->chase fixation Fixation (Optional) (e.g., 4% PFA) chase->fixation imaging Fluorescence Microscopy (FITC/GFP filters) chase->imaging For Live Cells wash2 Wash fixation->wash2 wash2->imaging For Fixed Cells end End imaging->end

References

The Role of C6 NBD Ceramide in Elucidating Golgi Apparatus Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl))-aminocaproyl-Sphingosine (C6 NBD Ceramide), a fluorescent analog of ceramide, and its pivotal role as a tool for investigating the structure, function, and dynamics of the Golgi apparatus. Its utility in high-throughput screening for modulators of sphingolipid metabolism makes it a valuable asset in drug discovery and development.

Introduction: Unveiling the Golgi with a Fluorescent Probe

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Sphingolipids, a class of lipids synthesized in the Golgi, are critical for various cellular processes, including signal transduction, membrane structure, and cell-cell recognition. This compound is a synthetic, short-chain ceramide analog conjugated to a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the direct visualization and tracking of ceramide metabolism and transport within living and fixed cells, with a particular accumulation in the Golgi apparatus.[1][2] Its environment-sensitive fluorescence—weak in aqueous solutions and bright in nonpolar lipid environments—makes it an excellent probe for studying the intricate workings of this vital organelle.[3]

Mechanism of Action: From Cellular Uptake to Golgi Accumulation

The utility of this compound as a Golgi probe stems from its specific trafficking and metabolic fate within the cell.

2.1. Cellular Uptake and Transport: this compound, typically complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous media, is readily taken up by cells.[3] Following uptake, it is transported to the Golgi apparatus. This transport can occur via a non-vesicular pathway mediated by the ceramide transfer protein (CERT), which specifically extracts ceramide from the endoplasmic reticulum (ER) and delivers it to the trans-Golgi.[4][5]

2.2. Metabolic Trapping in the Golgi: The primary reason for the prominent labeling of the Golgi apparatus by this compound is not a specific affinity for the organelle itself, but rather a process of "metabolic trapping".[6] Once inside the Golgi, this compound serves as a substrate for several resident enzymes involved in sphingolipid synthesis.[7] The resulting fluorescent metabolites are more polar than the parent molecule and become trapped within the Golgi cisternae, leading to a bright and specific fluorescent signal.[6]

Key Metabolic Conversions in the Golgi

The metabolism of this compound within the Golgi provides a direct readout of the activity of key sphingolipid-metabolizing enzymes.[7]

  • Conversion to NBD-Glucosylceramide (GlcCer): Catalyzed by glucosylceramide synthase (GCS), this is a primary metabolic route for this compound in the Golgi.[8][9]

  • Conversion to NBD-Sphingomyelin (SM): Sphingomyelin synthase (SMS) transfers a phosphocholine (B91661) headgroup to this compound to form NBD-sphingomyelin.[7]

  • Conversion to NBD-Ceramide-1-Phosphate (C1P): Ceramide kinase (CERK) phosphorylates this compound to produce NBD-C1P.[7]

The ability to quantify the formation of these metabolites makes this compound a powerful tool for in situ enzyme activity assays.[7][9]

Experimental Applications and Protocols

This compound is a versatile tool with a range of applications in studying Golgi function.

4.1. Visualization of Golgi Morphology: this compound is widely used as a selective stain to visualize the morphology and dynamics of the Golgi apparatus in both live and fixed cells.[2][3]

4.2. Studying Sphingolipid Transport and Metabolism: By tracking the movement and conversion of this compound, researchers can investigate the pathways of sphingolipid transport and the activity of enzymes involved in their metabolism.[10][11]

4.3. High-Throughput Screening for Drug Discovery: The metabolic conversion of this compound can be exploited to screen for inhibitors of enzymes like GCS and CERK, which are potential targets for various diseases, including cancer and lysosomal storage disorders.[7][8]

Detailed Experimental Protocols

4.3.1. Protocol for Staining the Golgi Apparatus in Living Cells

This protocol is adapted from established methods for visualizing the Golgi apparatus in live cells.[3]

  • Cell Preparation: Grow cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.

  • Preparation of this compound-BSA Complex:

    • Prepare a 1 mM stock solution of this compound in a chloroform (B151607):ethanol (19:1 v/v) mixture.

    • Dispense 50 µL of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.

    • Redissolve the dried lipid in 200 µL of absolute ethanol.

    • In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • While vortexing the BSA solution, inject the ethanolic this compound solution to form a 5 µM this compound/5 µM BSA complex.

  • Cell Labeling:

    • Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).

    • Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the probe to label the plasma membrane while minimizing endocytosis.

  • Chase and Imaging:

    • Rinse the cells several times with ice-cold medium to remove excess probe.

    • Add fresh, pre-warmed (37°C) culture medium and incubate for an additional 30 minutes at 37°C to allow for internalization and transport to the Golgi.

    • Wash the cells with fresh medium and immediately visualize using a fluorescence microscope with appropriate filters (Excitation ~466 nm, Emission ~536 nm).[1]

4.3.2. Protocol for Staining the Golgi Apparatus in Fixed Cells

This protocol is suitable for high-resolution imaging of the Golgi in fixed samples.[3]

  • Cell Preparation and Fixation:

    • Grow cells on glass coverslips.

    • Rinse cells with a balanced salt solution.

    • Fix the cells for 5-10 minutes at room temperature with 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS.

  • Cell Labeling:

    • Rinse the fixed cells several times with ice-cold HBSS/HEPES.

    • Incubate the cells with 5 µM this compound-BSA complex for 30 minutes at 4°C.

  • Back-Exchange and Mounting:

    • Rinse the cells with HBSS/HEPES.

    • To enhance the Golgi-specific signal, perform a "back-exchange" by incubating the cells with 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature. This step removes loosely bound probe from other membranes.[12]

    • Wash the cells with fresh HBSS/HEPES, mount the coverslips on slides, and examine by fluorescence microscopy.

4.3.3. Protocol for Quantitative Analysis of this compound Metabolism by HPLC

This protocol allows for the quantification of this compound and its metabolites, providing a measure of Golgi enzyme activities.[7]

  • Cell Labeling:

    • Plate approximately 2.5 x 10^5 cells in 60 mm dishes.

    • Label the cells with 1 µM this compound-BSA complex in culture medium for 1 hour at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of methanol (B129727) and transfer to a glass tube.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 1.6 mL of water and vortex again to induce phase separation.

    • Centrifuge at 1000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried lipids in a suitable mobile phase (e.g., a mixture of chloroform, methanol, and water).

    • Inject the sample into an HPLC system equipped with a fluorescence detector (Excitation ~466 nm, Emission ~536 nm).

    • Separate the lipids using a normal-phase silica (B1680970) column with a gradient elution.

    • Quantify the peaks corresponding to this compound and its metabolites by comparing their peak areas to those of known standards.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in studying Golgi function.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight575.74 g/mol [1]
Excitation Maximum~466 nm[1]
Emission Maximum~536 nm[1]
Solvent for StockChloroform or DMSO[1]

Table 2: Typical Experimental Conditions

ParameterLive Cell ImagingFixed Cell ImagingHPLC AnalysisReference
This compound Concentration 5 µM5 µM1 µM[3][7]
Incubation Time (Labeling) 30 min at 4°C30 min at 4°C60 min at 37°C[3][7]
Incubation Time (Chase) 30 min at 37°CN/AN/A[3]
Back-Exchange N/A30-90 minN/A[3]

Table 3: Kinetic Parameters of Golgi Enzymes for this compound

EnzymeKm ValueCell TypeReference
Glucosylceramide Synthase (human)38.8 µMNCI/ADR-RES[9]
Sphingomyelin Synthase7.5 µMin vitro[13]

Signaling Pathways and Logical Relationships

The metabolism of ceramide in the Golgi is intricately linked to various signaling pathways. The diagrams below illustrate these relationships and the experimental workflows for using this compound.

G This compound Trafficking and Metabolism in the Golgi cluster_extracellular Extracellular cluster_cell Cell cluster_golgi_enzymes Golgi Enzymes C6_NBD_Cer_BSA This compound-BSA Complex Plasma_Membrane Plasma Membrane C6_NBD_Cer_BSA->Plasma_Membrane Uptake Cytosol Cytosol Plasma_Membrane->Cytosol Internalization ER Endoplasmic Reticulum Cytosol->ER CERT CERT (Ceramide Transfer Protein) ER->CERT Binding Golgi Golgi Apparatus GCS Glucosylceramide Synthase (GCS) Golgi->GCS Substrate for SMS Sphingomyelin Synthase (SMS) Golgi->SMS Substrate for CERK Ceramide Kinase (CERK) Golgi->CERK Substrate for NBD_GlcCer NBD-Glucosylceramide GCS->NBD_GlcCer Produces NBD_SM NBD-Sphingomyelin SMS->NBD_SM Produces NBD_C1P NBD-Ceramide-1-Phosphate CERK->NBD_C1P Produces CERT->Golgi Transport

Caption: this compound cellular uptake, transport, and metabolism within the Golgi.

G Experimental Workflow for Live-Cell Imaging with this compound Start Start: Plate Cells Prepare_Probe Prepare this compound-BSA Complex Start->Prepare_Probe Label_Cells Label Cells at 4°C (30 min) Prepare_Probe->Label_Cells Wash_Cells Wash with Cold Medium Label_Cells->Wash_Cells Chase Incubate at 37°C (30 min) Wash_Cells->Chase Final_Wash Wash with Warm Medium Chase->Final_Wash Image Fluorescence Microscopy Final_Wash->Image End End: Analyze Golgi Morphology Image->End

Caption: Workflow for visualizing the Golgi apparatus in living cells.

G Workflow for Quantitative Analysis of this compound Metabolites Start Start: Treat Cells with This compound (1h, 37°C) Wash_Cells Wash Cells with Cold PBS Start->Wash_Cells Extract_Lipids Lipid Extraction (Chloroform/Methanol/Water) Wash_Cells->Extract_Lipids Dry_Extract Dry Lipid Extract Extract_Lipids->Dry_Extract HPLC HPLC with Fluorescence Detection Dry_Extract->HPLC Quantify Quantify Metabolite Peaks HPLC->Quantify End End: Determine Enzyme Activity Quantify->End

Caption: Workflow for analyzing this compound metabolism by HPLC.

Conclusion and Future Directions

This compound remains an indispensable tool for cell biologists and drug discovery scientists. Its ability to faithfully report on the dynamics of sphingolipid metabolism and transport within the Golgi apparatus provides a unique window into the complex functions of this organelle. Future applications may involve its use in more sophisticated imaging techniques, such as super-resolution microscopy, to further dissect the sub-organellar localization of sphingolipid metabolism. Furthermore, its application in high-content screening platforms will undoubtedly accelerate the discovery of novel therapeutics targeting sphingolipid-related pathologies.

Disclaimer: The protocols provided are intended as a guide and may require optimization for specific cell types and experimental conditions. Always refer to the original literature for detailed methodologies.

References

introduction to fluorescent lipid probes in cell biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorescent lipid probes and their application in cell biology. Lipids are fundamental components of cellular structures and play critical roles in signaling pathways. Fluorescent lipid probes are indispensable tools for visualizing and quantifying lipids, offering insights into membrane dynamics, lipid trafficking, and lipid-protein interactions. This document details the properties of common fluorescent lipid probes, provides experimental protocols for their use, and illustrates key lipid-related cellular processes.

Core Concepts of Fluorescent Lipid Probes

Fluorescent lipid probes are molecules designed to localize within specific lipid environments in cells and report on these environments through their fluorescence. The selection of a probe is dictated by the specific application, considering factors such as the target lipid or organelle, the desired photophysical properties, and the experimental conditions (live or fixed cells). These probes can be broadly categorized based on their target and chemical structure.

Types of Fluorescent Lipid Probes:

  • Lipid Droplet Probes: These dyes are lipophilic and exhibit enhanced fluorescence in the neutral lipid environment of lipid droplets. Commonly used probes include Nile Red and various BODIPY derivatives.

  • Membrane Probes: These probes integrate into cellular membranes and can be used to study membrane structure, fluidity, and lipid domains (e.g., lipid rafts). Probes like Laurdan and di-4-ANEPPDHQ are sensitive to the polarity of the membrane environment and are used to report on membrane order. Other probes are designed to label specific leaflets of the plasma membrane or the membranes of intracellular organelles.

  • Lipid-conjugated Probes: These consist of a fluorophore attached to a lipid molecule, such as a fatty acid or a phospholipid (e.g., BODIPY-FL C12, NBD-PE). These probes can be used to track the metabolism and trafficking of specific lipids within the cell.

Photophysical Properties of Common Fluorescent Lipid Probes

The effectiveness of a fluorescent lipid probe is determined by its photophysical properties. Key parameters include the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the molecule absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

Table 1: Photophysical Properties of Selected Fluorescent Lipid Probes

ProbeTypeλex (nm)λem (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Applications
BODIPY 493/503 Lipid Droplet493503~80,000HighStaining neutral lipid droplets.[1]
BODIPY-FL C12 Fatty Acid Analog500510>80,000~0.9Tracing fatty acid uptake and metabolism.[2]
NBD-PE Phospholipid Analog46353622,000[3]-Labeling lysosomal lipid bodies and studying phospholipid dynamics.[3]
Nile Red Lipid Droplet55263843,000 (in methanol)[4]-Staining intracellular lipid droplets.[5]
Laurdan Membrane Order36649719,500[6]0.61[6]Imaging lipid rafts and membrane order.[6]
di-4-ANEPPDHQ Membrane Order~488~610 (liquid phase)--Imaging membrane order with standard confocal microscopy.[7]

Note: Spectral properties can vary depending on the solvent and local environment.

Key Lipid-Associated Signaling Pathways

Lipids are not merely structural components; they are also crucial signaling molecules that regulate a vast array of cellular processes. Understanding these pathways is essential for comprehending cellular function in health and disease.

Phosphoinositide Signaling Pathway

Phosphoinositides are a class of phospholipids (B1166683) that play a central role in signal transduction.[8][9][10][11] The phosphorylation state of the inositol (B14025) headgroup is dynamically regulated by a series of kinases and phosphatases, creating a variety of signaling molecules that recruit and activate downstream effector proteins.[8][9] This pathway is involved in processes such as cell growth, proliferation, survival, and cytoskeletal remodeling.[11]

Phosphoinositide_Signaling_Pathway cluster_membrane Plasma Membrane PI PI PIP PI(4)P PI->PIP PI4K PIP2 PI(4,5)P2 PIP->PIP2 PIP5K PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K DAG Diacylglycerol (DAG) PIP2->DAG PLC IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PLC PIP3->PIP2 PTEN Downstream_Signaling_PIP3 Downstream Signaling (e.g., Akt activation) PIP3->Downstream_Signaling_PIP3 PI3K PI3K PTEN PTEN PLC PLC PI4K PI4K PIP5K PIP5K Downstream_Signaling_DAG_IP3 Downstream Signaling (e.g., PKC activation, Ca2+ release) DAG->Downstream_Signaling_DAG_IP3 IP3->Downstream_Signaling_DAG_IP3

Phosphoinositide Signaling Cascade
Sphingolipid Metabolism and Signaling

Sphingolipids are a complex class of lipids that are integral to membrane structure and are also involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[12] The central molecule in sphingolipid metabolism is ceramide, which can be converted to other bioactive sphingolipids such as sphingosine-1-phosphate (S1P) and sphingomyelin.[12][13][14][15]

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine_PalmitoylCoA->Ceramide de novo synthesis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Glucosylceramide Synthase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide Sphingomyelinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Cell_Survival_Proliferation Cell Survival & Proliferation S1P->Cell_Survival_Proliferation Complex_Sphingolipids->Ceramide Ceramide_Synthase Ceramide Synthase Sphingomyelin_Synthase Sphingomyelin Synthase Sphingomyelinase Sphingomyelinase Ceramidase Ceramidase Sphingosine_Kinase Sphingosine Kinase Glucosylceramide_Synthase Glucosylceramide Synthase

Core Sphingolipid Metabolic Pathways

Experimental Protocols

The successful application of fluorescent lipid probes requires careful attention to experimental detail. The following sections provide generalized protocols for common applications.

General Workflow for Fluorescent Lipid Probe Staining and Imaging

The general procedure for labeling cells with fluorescent lipid probes involves preparing the probe solution, incubating the cells with the probe, washing to remove excess probe, and imaging using an appropriate microscopy technique.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Seed and grow cells to desired confluency. Start->Cell_Culture Prepare_Probe 2. Prepare Probe Solution Dissolve probe in DMSO to make a stock solution. Dilute stock to working concentration in media or buffer. Cell_Culture->Prepare_Probe Label_Cells 3. Label Cells Remove culture medium. Add probe working solution and incubate. Prepare_Probe->Label_Cells Wash_Cells 4. Wash Cells Remove probe solution. Wash cells with fresh media or buffer to remove excess probe. Label_Cells->Wash_Cells Image_Cells 5. Image Cells Acquire images using an appropriate fluorescence microscope. Wash_Cells->Image_Cells Analyze_Data 6. Data Analysis Quantify fluorescence intensity, localization, etc. Image_Cells->Analyze_Data End End Analyze_Data->End

Workflow for Cellular Imaging with Fluorescent Lipid Probes
Protocol for Staining Lipid Droplets with Nile Red

Nile Red is a widely used fluorescent probe for the detection of intracellular lipid droplets.[5] Its fluorescence is environmentally sensitive, being highly fluorescent in hydrophobic environments.[5]

Materials:

  • Nile Red powder

  • Anhydrous DMSO

  • Cell culture medium or Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on coverslips or in imaging plates

Procedure:

  • Prepare a 1 mg/mL stock solution of Nile Red in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

  • Prepare a working solution of Nile Red. Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in pre-warmed cell culture medium or PBS. The optimal concentration may need to be determined empirically.

  • Label the cells. Remove the culture medium from the cells and wash once with PBS. Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[16]

  • Wash the cells. Remove the staining solution and wash the cells two to three times with PBS to remove unbound probe.

  • Image the cells. Immediately image the cells using a fluorescence microscope. For lipid droplets, use an excitation wavelength of ~550 nm and collect emission at >590 nm.[5]

Protocol for Imaging Membrane Order with Laurdan

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. This property allows it to report on the packing of lipids in cellular membranes. In more ordered, tightly packed membranes (like lipid rafts), the emission spectrum of Laurdan is blue-shifted compared to its emission in more disordered, loosely packed membranes.[6][17]

Materials:

  • Laurdan powder

  • Ethanol (B145695) or DMSO

  • Cell culture medium (phenol red-free is recommended)

  • Cells of interest cultured on coverslips suitable for microscopy

Procedure:

  • Prepare a 1 mM stock solution of Laurdan in ethanol or DMSO. Store at -20°C, protected from light.

  • Label the cells. Dilute the Laurdan stock solution to a final concentration of 5-10 µM in serum-free, phenol (B47542) red-free cell culture medium. Remove the culture medium from the cells and add the Laurdan-containing medium. Incubate for 30-60 minutes at 37°C.

  • Wash the cells. Gently wash the cells twice with pre-warmed, phenol red-free medium.

  • Image the cells. Image the cells using a two-photon or confocal microscope equipped with the appropriate filters. Acquire two simultaneous images at different emission wavelengths, typically centered around 440 nm (for the ordered phase) and 490 nm (for the disordered phase).[7]

  • Calculate the Generalized Polarization (GP) image. The GP value for each pixel is calculated using the following formula: GP = (I_440 - G * I_490) / (I_440 + G * I_490) where I_440 and I_490 are the fluorescence intensities at the respective wavelengths, and G is a correction factor for the instrument's sensitivity at the two wavelengths. Higher GP values correspond to more ordered membranes.

Protocol for Tracking Fatty Acid Uptake with BODIPY-FL C12

BODIPY-FL C12 is a fluorescently labeled dodecanoic acid (a 12-carbon fatty acid). It can be used to monitor the uptake and subsequent metabolic fate of fatty acids in living cells.

Materials:

  • BODIPY-FL C12

  • DMSO

  • Cell culture medium

  • Cells of interest

Procedure:

  • Prepare a 1-5 mM stock solution of BODIPY-FL C12 in DMSO. Store at -20°C, protected from light.

  • Prepare the labeling medium. Dilute the BODIPY-FL C12 stock solution in complete cell culture medium to a final concentration of 1-5 µM. It is often beneficial to complex the fatty acid to BSA by first mixing the probe with a solution of fatty acid-free BSA before adding it to the medium.

  • Label the cells. Remove the existing culture medium and replace it with the labeling medium. Incubate the cells for a desired period (e.g., 15-60 minutes) at 37°C. For time-course experiments, images can be acquired at different time points during the incubation.

  • Wash and chase (optional). After the initial labeling period, the cells can be washed with fresh medium and incubated further in probe-free medium (a "chase" period) to follow the trafficking of the labeled fatty acid to different organelles, such as lipid droplets or mitochondria.

  • Image the cells. Acquire images using a fluorescence microscope with settings appropriate for the BODIPY FL fluorophore (excitation ~500 nm, emission ~510 nm).[18]

This guide provides a foundational understanding of the principles and applications of fluorescent lipid probes in cell biology. The provided protocols offer a starting point for experimental design, but optimization may be necessary for specific cell types and experimental questions. The continued development of novel fluorescent probes will undoubtedly lead to new discoveries in the dynamic field of lipid biology.

References

Membrane Permeability of Short-Chain Ceramide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Short-chain ceramide (SCC) analogs are pivotal tools in cellular biology and potential therapeutic agents, largely due to their enhanced cell permeability compared to their endogenous long-chain counterparts. As potent bioactive lipids, they regulate critical cellular processes including apoptosis, cell cycle arrest, and senescence. Understanding the kinetics and mechanisms of their transit across cellular membranes is fundamental for their application in research and drug development. This technical guide provides an in-depth analysis of the membrane permeability of SCCs, presenting quantitative data, detailed experimental protocols for permeability assessment, and a review of the downstream signaling pathways activated upon cellular entry. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these molecules in their work.

Introduction to Short-Chain Ceramide Analogs

The Nature of Ceramides (B1148491)

Ceramides are a class of sphingolipids composed of a sphingosine (B13886) base linked to a fatty acid via an amide bond. They are central molecules in sphingolipid metabolism and act as critical second messengers in a variety of cellular signaling pathways.[1][2] The length of the N-acyl chain is a key determinant of a ceramide's biological function and biophysical properties.[3]

The Significance of Acyl Chain Length

Endogenous ceramides typically possess long (C16–C18) or very-long (C20–C26) acyl chains, which makes them highly hydrophobic and largely confined to cellular membranes. In contrast, short-chain ceramide analogs, such as C2-ceramide (N-acetyl-sphingosine) and C6-ceramide (N-hexanoyl-sphingosine), are synthetically modified with shorter acyl chains. This modification increases their aqueous solubility and allows them to more readily traverse the plasma membrane to exert effects within the cell.[4][5] This "cell-permeable" nature has made them invaluable for studying ceramide-mediated cellular events.[5]

Rationale for Use in Research

The primary advantage of using SCCs in experimental settings is their ability to artificially elevate intracellular ceramide levels, thereby mimicking the cellular response to various stresses that trigger endogenous ceramide production.[5] This allows for the direct investigation of ceramide's role in signaling cascades, independent of the complex upstream pathways that regulate its synthesis.

Quantitative Analysis of Membrane Permeability

The efficacy of short-chain ceramides is directly linked to their ability to permeate cellular and organellar membranes. The acyl chain length is a critical factor, with shorter chains generally correlating with higher permeability. However, this relationship is influenced by the specific membrane composition and experimental model.

Ceramide AnalogMembrane/Cell ModelConcentrationPermeability Metric/EffectReference
C2-CeramideIsolated Mitochondria0.5 - 40 µMDose-dependent increase in outer membrane permeability to cytochrome c.[6]
C16-CeramideIsolated Mitochondria0.5 - 40 µMDose-dependent increase in outer membrane permeability to cytochrome c.[6]
C6-CeramideBovine Pulmonary Artery Endothelial (CPAE) Cells3 - 100 µMConcentration-dependent increase in monolayer permeability; EC50: 4.7 µM .[7]
C6-CeramideHuman Microvascular Lung Endothelial (HMVEC-L) Cells3 - 100 µMConcentration-dependent increase in monolayer permeability; EC50: 69 µM .[7]
C16-Ceramide (NS) vs. C24-Ceramide (NS)Stratum Corneum (SC) Lipid ModelN/AGradual substitution of C24 with C16 ceramide leads to a significant increase in the flux of the model drug E-PABA, especially at ≥50% substitution.[8][9]
Ceramide NSSimulated SC Lipid BilayerN/AWater Permeability Coefficient: (1.88 ± 0.30) × 10^5 cm/s .[10]
Ceramide NPSimulated SC Lipid BilayerN/AWater Permeability Coefficient: (0.85 ± 0.12) × 10^5 cm/s .[10]
Various Chain LengthsSimulated Ceramide BilayersN/APermeability of smaller-chain ceramide bilayers was an order of magnitude higher than that of longer-chain ceramide bilayers.[11]

Key Experimental Protocols for Assessing Permeability

Accurate assessment of membrane permeability is crucial for interpreting the biological effects of SCC analogs. Below are detailed methodologies for key experiments.

Mitochondrial Outer Membrane Permeability Assay

This assay determines the effect of ceramides on the permeability of the mitochondrial outer membrane, a key event in apoptosis.

  • Principle: A ceramide-induced increase in outer membrane permeability allows exogenously added cytochrome c to access the inner membrane, where it is oxidized. This oxidation is measured spectrophotometrically. The release of intermembrane space proteins is also assessed.[6]

  • Materials: Isolated mitochondria, spectrophotometer, reduced cytochrome c, C2- or C6-ceramide, buffer solutions, reagents for adenylate kinase and fumarase activity assays, SDS-PAGE equipment.

  • Procedure:

    • Isolate mitochondria from cells or tissue via differential centrifugation.

    • Resuspend mitochondria in an appropriate buffer.

    • Add various concentrations of the short-chain ceramide analog (e.g., 0.5 to 40 µM).

    • Add reduced cytochrome c to the suspension.

    • Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.[6]

    • To assess protein release, centrifuge the mitochondria after incubation with ceramide.

    • Collect the supernatant and measure the enzymatic activity of adenylate kinase (an intermembrane space protein) and fumarase (a matrix protein, used as a control for inner membrane integrity).[12]

    • Analyze the supernatant for released proteins using SDS-PAGE.[6][12]

  • Data Analysis: Compare the rate of cytochrome c oxidation and the amount of protein released between control and ceramide-treated samples.

Endothelial Monolayer Permeability Assay

This method evaluates the effect of ceramides on the barrier function of an endothelial cell monolayer, which is relevant for studying vascular permeability and edema.[7]

  • Principle: Endothelial cells are grown to confluence on a porous membrane support (e.g., a Transwell insert). Permeability is measured either by quantifying the passage of a labeled macromolecule (like FITC-albumin) across the monolayer or by measuring the transendothelial electrical resistance (TEER).

  • Materials: Endothelial cells (e.g., CPAE or HMVEC-L), Transwell inserts, cell culture medium, C6-ceramide, FITC-albumin, microplate reader with fluorescence capability, TEER measurement system (e.g., EVOM).

  • Procedure:

    • Seed endothelial cells onto the porous membrane of the Transwell inserts and culture until a confluent monolayer is formed.

    • Treat the monolayers with various concentrations of C6-ceramide for a set time (e.g., 3 hours).[7]

    • For FITC-Albumin Flux: Add FITC-albumin to the upper chamber. At various time points, collect samples from the lower chamber and measure fluorescence to determine the amount of albumin that has crossed the monolayer.

    • For TEER: Measure the electrical resistance across the monolayer at different times after ceramide treatment. A decrease in resistance indicates an increase in permeability.[7]

  • Data Analysis: Calculate the permeability index for FITC-albumin flux or plot the change in electrical resistance over time. Determine the EC50 value from the concentration-response curve.[7]

G cluster_workflow Workflow: Endothelial Permeability Assay cluster_methods A Seed Endothelial Cells on Transwell Inserts B Culture to Confluence A->B C Treat with C6-Ceramide B->C D1 Add FITC-Albumin to Upper Chamber C->D1 D2 Measure Transendothelial Electrical Resistance (TEER) C->D2 E1 Measure Fluorescence in Lower Chamber D1->E1 E2 Record Resistance Values D2->E2 F Calculate Permeability (Flux or ΔResistance) E1->F E2->F

Workflow for assessing endothelial monolayer permeability.
Quantification of Ceramide at the Plasma Membrane

This novel method allows for the specific measurement of ceramide mass located at the plasma membrane, distinguishing it from intracellular pools.[13][14][15]

  • Principle: Cells are chemically fixed to halt lipid metabolism. An exogenously applied bacterial neutral ceramidase (pCDase) then hydrolyzes ceramides on the outer leaflet of the plasma membrane into sphingosine. The newly generated sphingosine, which is stoichiometric to the plasma membrane ceramide, is then quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).[13][15]

  • Materials: Cultured cells, chemical fixative (e.g., paraformaldehyde), recombinant bacterial neutral ceramidase (pCDase), LC-MS/MS system.

  • Procedure:

    • Culture cells to the desired confluency.

    • Apply experimental treatment if necessary (e.g., with a chemotherapeutic agent to induce ceramide production).

    • Wash cells and apply a chemical fixative to immediately stop all metabolic processes, including the conversion of sphingosine to other metabolites.[13]

    • Incubate the fixed cells with pCDase to specifically hydrolyze plasma membrane ceramides.

    • Collect the cell lysate.

    • Extract lipids from the lysate.

    • Quantify the amount of sphingosine using a calibrated LC-MS/MS method.

  • Data Analysis: Calculate the mass of plasma membrane ceramide by determining the amount of sphingosine generated in pCDase-treated cells compared to untreated controls. The ratio is 1:1.[13][14]

Cellular Uptake and Downstream Signaling Pathways

Once short-chain ceramides cross the plasma membrane, they can be metabolized or act directly as signaling molecules to influence a host of cellular functions, most notably apoptosis.

Ceramide-Induced Apoptotic Signaling

Ceramide is a well-established pro-apoptotic lipid that can trigger cell death through multiple pathways.[16]

  • Intrinsic (Mitochondrial) Pathway: SCCs can directly interact with the mitochondrial outer membrane, forming channels that increase its permeability.[6][12] This leads to the release of intermembrane space proteins like cytochrome c, which in turn activates the caspase cascade (via Apaf-1 and Caspase-9), ultimately leading to apoptosis.[6] This process can be inhibited by anti-apoptotic proteins like Bcl-2.[6]

  • Extrinsic (Death Receptor) Pathway: Ceramide can promote the clustering of death receptors, such as Fas (CD95) or TNFR1, on the cell surface. This receptor aggregation facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of Caspase-8 and the initiation of a separate caspase cascade.[16]

  • Stress-Activated Kinases: Ceramides are also known to activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK.[16] These kinases can phosphorylate and modulate the activity of Bcl-2 family proteins, further promoting apoptosis.

G cluster_pathway Ceramide-Induced Apoptosis Pathways SCC Short-Chain Ceramide (SCC) DR Death Receptors (e.g., Fas, TNFR1) SCC->DR promotes clustering Mito Mitochondrion SCC->Mito forms channels, ↑ permeability JNK JNK / p38 MAPK SCC->JNK DISC DISC Formation DR->DISC CytC Cytochrome c Release Mito->CytC Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Casp8 Caspase-8 DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apop Apoptosis Casp3->Apop

Signaling pathways in ceramide-induced apoptosis.
Ceramide's Role in Other Signaling Cascades

Beyond apoptosis, ceramide influences other key signaling networks:

  • Protein Phosphatases: Ceramide can directly bind to and activate protein phosphatases, such as PP1 and PP2A.[16] These are sometimes referred to as Ceramide-Activated Protein Phosphatases (CAPPs). CAPPs can dephosphorylate and inactivate pro-survival kinases like Akt (PKB), thereby shutting down survival signals.[2]

  • Protein Kinase C (PKC): Ceramide specifically activates certain atypical PKC isoforms, notably PKC-ζ, which is involved in inflammatory signaling pathways.[17]

  • Cell Cycle Arrest: C6-ceramide has been shown to induce G0/G1 cell cycle arrest by promoting the association of the inhibitor p21 with cyclin-dependent kinase 2 (CDK2). This leads to the activation of the Retinoblastoma (Rb) protein, a key regulator of cell cycle progression.[16]

Challenges and Future Directions

Despite their utility, the application of SCCs is not without challenges. Their hydrophobicity, though reduced, can still lead to issues with delivery and nonspecific membrane interactions.[18] Furthermore, studies have shown that exogenously delivered SCCs can be rapidly released from delivery vehicles like liposomes or metabolized by the cell into other sphingolipids, complicating the interpretation of their long-term effects.[19][20][21]

Future research is focused on:

  • Novel Delivery Systems: Developing advanced delivery platforms, such as PLGA/liposome hybrid nanoparticles, to prevent premature release and improve targeted delivery of SCCs.[19]

  • New Analogs: Synthesizing novel ceramide analogs with improved stability, permeability, and target specificity to enhance their therapeutic potential.[22]

  • Understanding Metabolism: Further elucidating the metabolic fate of SCCs within the cell to better distinguish their direct signaling roles from the effects of their metabolites.[21][23]

Conclusion

Short-chain ceramide analogs are powerful molecular probes that have been instrumental in deciphering the complex role of ceramides in cell signaling. Their enhanced membrane permeability allows for the controlled modulation of intracellular ceramide levels, providing invaluable insights into processes like apoptosis and cell cycle control. A thorough understanding of the methods used to quantify their permeability and the signaling pathways they activate is essential for researchers and drug developers aiming to harness their biological activity for therapeutic benefit. As delivery technologies and analog design continue to advance, the potential for translating the potent biological effects of ceramides into clinical applications will undoubtedly grow.

References

An In-depth Technical Guide to C6-NBD-Ceramide and its Metabolites in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-NBD-ceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine) is a fluorescently labeled, short-chain ceramide analog that has become an indispensable tool for studying sphingolipid metabolism and trafficking in living cells. Its cell-permeant nature and the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group allow for the real-time visualization and quantification of its uptake, transport, and conversion into various bioactive metabolites. This guide provides a comprehensive overview of C6-NBD-ceramide, its key metabolites, the signaling pathways it influences, and detailed protocols for its application in cellular research.

Core Concepts: Uptake, Trafficking, and Metabolism

Upon introduction to live cells, C6-NBD-ceramide is rapidly taken up and primarily localizes to the Golgi apparatus.[1][2] This transport to the Golgi can occur in a manner that bypasses the endoplasmic reticulum.[1] Within the Golgi, C6-NBD-ceramide serves as a substrate for several key enzymes, leading to the formation of fluorescent metabolites. This metabolic "trapping" within the Golgi is a key feature that makes C6-NBD-ceramide an excellent marker for this organelle.[3][4]

The major metabolic pathways originating from C6-NBD-ceramide in the Golgi apparatus involve its conversion to:

  • C6-NBD-sphingomyelin (C6-NBD-SM): Synthesized by sphingomyelin (B164518) synthase (SMS).[1][5]

  • C6-NBD-glucosylceramide (C6-NBD-GlcCer): Synthesized by glucosylceramide synthase (GCS).[1][5]

  • NBD-C6-ceramide-1-phosphate (NBD-C1P): Synthesized by ceramide kinase (CERK).[1][6]

Following their synthesis, these fluorescent metabolites are then transported to other cellular destinations, most notably the plasma membrane.[3][7] The ability to track the conversion of C6-NBD-ceramide to its metabolites provides a dynamic measure of enzyme activity and sphingolipid flux within the Golgi.[1][6]

Data Presentation: Properties of C6-NBD-Ceramide and its Metabolites

The following tables summarize the key quantitative and qualitative data for C6-NBD-ceramide and its primary fluorescent derivatives.

Compound Excitation Max (nm) Emission Max (nm) Primary Cellular Localization Key Applications
C6-NBD-ceramide ~466[8][9]~536[8][9]Golgi apparatus[1][2]Studying sphingolipid transport and metabolism, Golgi staining[9][10]
C6-NBD-sphingomyelin ~466[11]~536[11]Plasma membrane, endosomes[12]Following sphingomyelin metabolism and transport[11][12]
C6-NBD-glucosylceramide ~466[13]~535[13]Golgi apparatus, plasma membrane[14][15]Studying glucosylceramide metabolism and transport[13][15]

Signaling Pathways and Cellular Processes

C6-ceramide, the non-fluorescent counterpart of C6-NBD-ceramide, is a known bioactive lipid that can induce apoptosis in various cancer cell lines.[16][17] Studies have shown that C6-ceramide can activate apoptotic pathways involving caspase-8 and the c-Jun N-terminal kinase (JNK).[16] While the NBD modification can potentially alter the biological activity, C6-NBD-ceramide remains a valuable tool for studying the cellular machinery involved in ceramide metabolism, which is often dysregulated in diseases like cancer.

C6-Ceramide Induced Apoptosis Signaling Pathway

C6_Ceramide_Apoptosis C6-Ceramide C6-Ceramide Caspase-8_Activation Caspase-8 Activation C6-Ceramide->Caspase-8_Activation Caspase-9_Activation Caspase-9 Activation C6-Ceramide->Caspase-9_Activation JNK_Activation JNK Activation C6-Ceramide->JNK_Activation Apoptosis Apoptosis Caspase-8_Activation->Apoptosis JNK_Activation->Apoptosis MCL-1_Phosphorylation MCL-1 Phosphorylation JNK_Activation->MCL-1_Phosphorylation

Caption: C6-Ceramide induced apoptosis pathway.

Experimental Workflows and Protocols

General Workflow for Live-Cell Imaging of C6-NBD-Ceramide

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_chase Chase & Imaging Cell_Culture Culture cells on coverslips/dishes Prepare_BSA_Complex Prepare C6-NBD-ceramide/BSA complex Incubate_4C Incubate cells with complex at 4°C (30 min) Prepare_BSA_Complex->Incubate_4C Wash_Cold Wash with cold medium Incubate_4C->Wash_Cold Incubate_37C Incubate in fresh medium at 37°C (30-60 min) Wash_Cold->Incubate_37C Image Image with fluorescence microscope Incubate_37C->Image

Caption: Live-cell imaging workflow for C6-NBD-ceramide.

Detailed Experimental Protocols

1. Preparation of C6-NBD-Ceramide/BSA Complex

This protocol is essential for preparing the fluorescent probe for delivery to cells in an aqueous medium.

  • Materials:

    • C6-NBD-ceramide

    • Ethanol, absolute

    • Defatted Bovine Serum Albumin (BSA)

    • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

    • Nitrogen gas

  • Procedure:

    • Prepare a 1 mM stock solution of C6-NBD-ceramide in ethanol.

    • In a glass tube, dry down the desired amount of the C6-NBD-ceramide stock solution under a stream of nitrogen gas.[1]

    • Further dry the lipid film under vacuum for at least 1 hour.

    • Resuspend the dried lipid in a small volume of absolute ethanol.[1]

    • Prepare a solution of defatted BSA in PBS or HBSS (e.g., 0.34 mg/mL).[1]

    • While vortexing the BSA solution, slowly inject the ethanolic C6-NBD-ceramide solution.[10]

    • The resulting complex can be stored at -20°C.[1]

2. Live-Cell Labeling and Imaging

This protocol details the steps for staining the Golgi apparatus in living cells.

  • Materials:

    • Cells cultured on glass coverslips or glass-bottom dishes

    • C6-NBD-ceramide/BSA complex (e.g., 5 µM)

    • Complete cell culture medium

    • Ice-cold and 37°C balanced salt solution (e.g., HBSS)

    • Fluorescence microscope with appropriate filter sets (Ex/Em: ~466/536 nm)

  • Procedure:

    • Rinse the cells with an appropriate medium.[18]

    • Incubate the cells with the C6-NBD-ceramide/BSA complex in a balanced salt solution for 30 minutes at 4°C.[10][18] This allows the lipid to associate with the plasma membrane while minimizing endocytosis.

    • Wash the cells several times with ice-cold medium to remove the excess probe.[3][18]

    • Add fresh, pre-warmed (37°C) complete culture medium to the cells.

    • Incubate the cells at 37°C for a "chase" period of 30-60 minutes to allow for internalization and transport to the Golgi apparatus.[3][18]

    • Wash the cells with fresh, warm medium and observe under a fluorescence microscope.

3. Lipid Extraction and Analysis by HPLC

This protocol is for the quantification of C6-NBD-ceramide and its metabolites.

  • Materials:

    • Labeled cells

    • Lipid extraction solvents (e.g., chloroform, methanol)

    • HPLC system with a fluorescence detector

  • Procedure:

    • After labeling and chase, wash the cells with PBS.

    • Scrape the cells and perform a lipid extraction using a standard method like the Bligh-Dyer procedure.

    • Dry the lipid extract and resuspend it in a suitable solvent for HPLC analysis.

    • Inject the sample into the HPLC system. Separation of C6-NBD-ceramide and its metabolites can be achieved using a C18 reverse-phase column with a suitable mobile phase gradient.[1][19]

    • Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths.

    • Quantify the amount of each lipid by integrating the peak areas and comparing them to standards.[1][20]

Workflow for HPLC-based Quantification of Metabolites

HPLC_Quantification_Workflow Cell_Labeling Label cells with C6-NBD-ceramide Lipid_Extraction Perform lipid extraction (e.g., Bligh-Dyer) Cell_Labeling->Lipid_Extraction HPLC_Separation Separate lipids by reverse-phase HPLC Lipid_Extraction->HPLC_Separation Fluorescence_Detection Detect NBD-lipids with fluorescence detector HPLC_Separation->Fluorescence_Detection Quantification Quantify peak areas against standards Fluorescence_Detection->Quantification

References

Methodological & Application

Application Notes: C6 NBD Ceramide for Live-Cell Golgi Apparatus Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6 NBD ceramide (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine) is a fluorescently labeled, cell-permeant analog of ceramide that serves as a vital tool for visualizing the Golgi apparatus in living cells.[1][2] Its utility is rooted in its role as a precursor for the synthesis of sphingolipids, which are primarily processed within the Golgi.[3][4] The nitrobenzoxadiazole (NBD) fluorophore exhibits weak fluorescence in aqueous environments but becomes brightly fluorescent in the nonpolar lipid environment of the Golgi membrane, making it an excellent probe for live-cell imaging.[2][5] This document provides detailed protocols for using this compound to stain the Golgi apparatus in live cells, along with an overview of the underlying mechanism.

Mechanism of Golgi Staining

The selective accumulation of this compound in the Golgi apparatus is a result of its metabolic processing.[3] Upon entering the cell, this compound is transported to the Golgi, where it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.[3][6] This "metabolic trapping" is a key factor in its prominent localization within this organelle.[3] Studies have demonstrated that the appearance of NBD C6-ceramide in the Golgi can occur within 30 minutes of incubation.[3] Following its metabolism, the resulting fluorescent sphingolipids are then transported to other cellular destinations, such as the plasma membrane.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for live-cell Golgi staining using this compound, compiled from various sources.

ParameterValueSource
Excitation Wavelength 466 nm[1][6]
Emission Wavelength 536 nm[1][6]
Final Staining Concentration 5 µM[5]
Incubation Temperature 4°C (initial), 37°C (chase)[5]
Incubation Time 30 minutes at 4°C, followed by 30 minutes at 37°C[5]

Experimental Protocols

This section details the methodology for staining the Golgi apparatus in live cells using this compound.

Materials:

  • This compound

  • Defatted Bovine Serum Albumin (BSA)

  • Chloroform (B151607)

  • Ethanol

  • Serum-free balanced salt solution (e.g., Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4)

  • Live cells grown on glass coverslips or other imaging-compatible vessels

  • Fluorescence microscope with appropriate filter sets (e.g., FITC)

Protocol 1: Preparation of this compound-BSA Complex

For effective staining of living cells, it is recommended to use this compound complexed with BSA.[5]

  • Prepare a 1 mM stock solution of this compound in a 19:1 (v/v) mixture of chloroform and ethanol.[5]

  • Dispense 50 µL of the stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen gas, followed by drying under a vacuum for at least one hour.[5]

  • Redissolve the dried this compound in 200 µL of absolute ethanol.[5]

  • In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of serum-free balanced salt solution (e.g., HBSS/HEPES).[5]

  • While vigorously vortexing the BSA solution, inject the 200 µL of this compound in ethanol.[5]

  • This will result in a 5 µM solution of this compound complexed with 5 µM BSA. This complex can be stored at -20°C.[5]

Protocol 2: Staining the Golgi Apparatus in Live Cells

  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells with an appropriate medium, such as a serum-free balanced salt solution.[5]

  • Incubate the cells with the 5 µM this compound-BSA complex in the balanced salt solution for 30 minutes at 4°C.[5]

  • After incubation, rinse the cells multiple times with ice-cold medium to remove excess probe.[5]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes. This "chase" period allows for the transport and accumulation of the probe in the Golgi.[5]

  • Wash the cells with fresh medium.

  • Mount the coverslips and observe the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation/Emission: ~466/536 nm).[1][6] Prominent labeling of the Golgi apparatus should be visible.[5]

Visualizations

Metabolic Pathway of this compound in the Golgi

C6_NBD_Ceramide_Metabolism C6_NBD_Ceramide This compound Golgi Golgi Apparatus C6_NBD_Ceramide->Golgi Transport NBD_SM NBD Sphingomyelin Golgi->NBD_SM Metabolism NBD_GlcCer NBD Glucosylceramide Golgi->NBD_GlcCer Metabolism Plasma_Membrane Plasma Membrane NBD_SM->Plasma_Membrane Vesicular Transport NBD_GlcCer->Plasma_Membrane Vesicular Transport

Caption: Metabolic fate of this compound within the cell.

Experimental Workflow for Live-Cell Golgi Staining

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_cells 1. Prepare Live Cells on Coverslips rinse1 3. Rinse Cells with Medium prep_cells->rinse1 prep_probe 2. Prepare this compound-BSA Complex incubate_4C 4. Incubate with Probe (30 min, 4°C) prep_probe->incubate_4C rinse1->incubate_4C rinse2 5. Rinse with Cold Medium incubate_4C->rinse2 incubate_37C 6. Incubate in Fresh Medium (30 min, 37°C) rinse2->incubate_37C rinse3 7. Wash with Fresh Medium incubate_37C->rinse3 image 8. Fluorescence Microscopy rinse3->image

Caption: Step-by-step workflow for this compound Golgi staining.

References

Application Notes and Protocols for C6 NBD Ceramide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD ceramide (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine) is a fluorescently labeled, cell-permeable, short-chain ceramide analog. Its intrinsic fluorescence, conferred by the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group, makes it a powerful tool for investigating the metabolism, transport, and signaling functions of ceramides (B1148491) in living and fixed cells using fluorescence microscopy.[1][2][3][4] This molecule is particularly valuable for visualizing the Golgi apparatus, studying the dynamics of lipid rafts, and investigating the induction of apoptosis.[1][3][4]

Ceramides are critical bioactive sphingolipids that function as second messengers in a variety of cellular processes, including programmed cell death (apoptosis), cell cycle regulation, and cellular stress responses.[5][6][7] The exogenous application of this compound allows researchers to bypass upstream signaling events and directly probe the downstream effects of elevated ceramide levels.

These application notes provide detailed protocols for the use of this compound in fluorescence microscopy to study the Golgi apparatus, lipid rafts, and apoptosis.

Physicochemical Properties and Spectral Data

Proper handling and storage of this compound are crucial for maintaining its fluorescence and biological activity.

PropertyValue
Molecular Formula C₃₀H₄₉N₅O₆
Molecular Weight 575.74 g/mol [1]
Excitation Maximum (Ex) ~466 nm[1][3]
Emission Maximum (Em) ~536 nm[1][3]
Solubility Soluble in DMSO, ethanol, and chloroform[1][8][9]
Appearance Dark solid[1]
Storage Conditions Store at -20°C, protected from light[1]

Experimental Applications and Protocols

Visualization of the Golgi Apparatus

This compound is actively metabolized within the cell to fluorescent sphingomyelin (B164518) and glucosylceramide, which accumulate in the Golgi apparatus, making it an excellent marker for this organelle in both live and fixed cells.[1][2][3][4]

Experimental Protocol: Live-Cell Imaging of the Golgi Apparatus

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare a 2-5 µM working solution of this compound in a serum-free, phenol (B47542) red-free medium. It is recommended to complex the this compound with BSA by injecting the ethanolic stock into a vortexing solution of BSA.[10]

  • Cell Staining:

    • Wash the cells once with pre-warmed imaging medium.

    • Incubate the cells with the this compound working solution at 4°C for 30 minutes. This allows the lipid to label the plasma membrane.

    • Wash the cells twice with ice-cold medium to remove excess unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Immediately transfer the dish to a fluorescence microscope equipped with a heated stage (37°C).

    • Visualize the cells using a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).

    • Acquire images over time (e.g., every 5-10 minutes for 1 hour) to observe the internalization of the probe and its accumulation in the perinuclear region corresponding to the Golgi apparatus.[11]

Protocol for Fixed Cells:

For fixed-cell imaging, cells can be fixed with 4% formaldehyde (B43269) before or after staining.[1][12] If fixing after staining, follow the live-cell protocol and then proceed with fixation. For staining after fixation, glutaraldehyde (B144438) fixation followed by incubation with this compound has been shown to effectively label the Golgi apparatus.[13] A subsequent incubation with defatted BSA can help to remove excess probe and enhance the specific Golgi staining.[13]

Analysis of Lipid Rafts

Ceramides are known to induce the formation and coalescence of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[14][15] this compound can be used to visualize these ceramide-rich platforms.

Experimental Protocol: Visualization of Ceramide-Enriched Membrane Domains

  • Cell Preparation: Culture cells on imaging-quality glass-bottom dishes.

  • Induction of Ceramide-Rich Rafts:

    • Treat cells with an agent to induce endogenous ceramide production (e.g., bacterial Sphingomyelinase, 100 mU/mL for 1-2 hours) or directly apply this compound.

  • Staining:

    • Prepare a 5-10 µM working solution of this compound in imaging medium.

    • Wash cells and incubate with the staining solution at 37°C for 15-30 minutes.

  • Imaging:

    • Wash the cells twice with pre-warmed medium.

    • Image the cells immediately using a confocal or total internal reflection fluorescence (TIRF) microscope to visualize the distribution of the fluorescent ceramide in the plasma membrane. Look for the formation of distinct, brighter puncta or patches, which may represent ceramide-enriched lipid rafts.

Induction and Monitoring of Apoptosis

Ceramide is a well-established second messenger in the induction of apoptosis.[5][7][16] Exogenous this compound can mimic this effect and its fluorescence allows for the simultaneous monitoring of its uptake and the morphological changes associated with apoptosis.[17]

Experimental Protocol: this compound-Induced Apoptosis Assay

  • Cell Culture: Culture cells in appropriate multi-well plates.

  • Induction of Apoptosis:

    • Prepare a working solution of this compound at a concentration of 25-50 µM in complete culture medium.[17][18]

    • Treat the cells with the this compound solution and incubate for various time points (e.g., 6, 12, 24 hours).

  • Apoptosis Assessment:

    • At each time point, harvest the cells.

    • Co-stain with other apoptosis markers, such as Annexin V-FITC (for early apoptosis) and Propidium Iodide (PI) or DAPI (for late apoptosis/necrosis).

    • Analyze the cells by fluorescence microscopy or flow cytometry. This compound fluorescence will indicate the cells that have taken up the lipid, while the co-stains will provide a quantitative measure of apoptosis.

Quantitative Data Summary

The optimal experimental conditions can vary depending on the cell type and specific research question. The following table provides a general guideline for concentrations and incubation times.

ApplicationRecommended ConcentrationIncubation TimeTemperatureKey Observations
Golgi Staining 2-5 µM30 min (4°C pulse) then 30-60 min (37°C)4°C then 37°CPerinuclear accumulation of fluorescence.[10]
Lipid Raft Analysis 5-10 µM15-30 min37°CPunctate or patched fluorescence on the plasma membrane.
Apoptosis Induction 25-50 µM6-24 hours37°CIncreased Annexin V/PI staining, morphological changes (e.g., membrane blebbing).[17][18]

Diagrams

Ceramide Signaling Pathway in Apoptosis

GFG_1 Stress Cellular Stressors (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase Activation Stress->SMase Ceramide Ceramide Accumulation SMase->Ceramide C6NBD Exogenous This compound C6NBD->Ceramide mimics Downstream Downstream Effectors (Protein Phosphatases, Kinases) Ceramide->Downstream Mito Mitochondrial Outer Membrane Permeabilization Downstream->Mito Caspases Caspase Cascade Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

General Experimental Workflow for this compound Staining

GFG_2 Start Seed cells on imaging-compatible plates Prepare Prepare this compound working solution Start->Prepare Wash1 Wash cells with pre-warmed medium Prepare->Wash1 Stain Incubate cells with This compound Wash1->Stain Wash2 Wash cells to remove excess probe Stain->Wash2 Image Acquire images with fluorescence microscope (Ex: ~466 nm, Em: ~536 nm) Wash2->Image Analyze Analyze fluorescence localization and intensity Image->Analyze

Caption: General workflow for fluorescence microscopy using this compound.

References

Application Notes and Protocols for C6 NBD Ceramide Labeling of Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD C6-ceramide (6-((N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine) is a fluorescently labeled, short-chain analog of ceramide that serves as a valuable tool for visualizing the Golgi apparatus in both live and fixed cells.[1] The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive; its fluorescence is weak in aqueous environments but significantly increases in the nonpolar lipid environment of intracellular membranes, making it an excellent probe for cellular imaging.[1][2]

In fixed cells, where metabolic processes are halted, the selective accumulation of NBD C6-ceramide in the Golgi apparatus is not due to enzymatic conversion.[1] Instead, it is attributed to a physical process known as "molecular trapping".[1] After fixation, the fluorescent lipid can transfer into the cells and label various intracellular membranes.[1][3] A subsequent "back-exchange" step, utilizing a lipid acceptor like defatted bovine serum albumin (BSA), removes the loosely associated NBD C6-ceramide from other membranes.[1][3] The unique lipid composition of the trans-Golgi cisternae is thought to retain the NBD C6-ceramide, allowing for its specific visualization.[3][4]

This document provides a detailed protocol for staining the Golgi apparatus in fixed cells using NBD C6-ceramide.

Signaling Pathway and Mechanism of Localization

The labeling of the Golgi apparatus in fixed cells by C6 NBD ceramide is not based on a conventional signaling pathway involving enzymatic activity. Instead, it relies on the physicochemical properties of the probe and the lipid environment of the organelle. The process can be understood as a physical partitioning and retention mechanism.

cluster_cell Fixed Cell cluster_extracellular Extracellular PM Plasma Membrane Cytosol Cytosol Golgi Golgi Apparatus (Lipid-rich) PM->Golgi Diffusion & Trapping OtherMemb Other Membranes PM->OtherMemb Diffusion BSA_acceptor Defatted BSA (Lipid Acceptor) Golgi->BSA_acceptor Retention OtherMemb->BSA_acceptor Back-Exchange CeramideBSA This compound-BSA Complex CeramideBSA->PM Spontaneous Transfer

Caption: Mechanism of this compound localization in fixed cells.

Experimental Workflow

The overall workflow for labeling fixed cells with this compound involves cell preparation, fixation, staining with the fluorescent probe, a back-exchange step to enhance signal specificity, and finally, imaging.

A 1. Cell Seeding (on coverslips) B 2. Cell Fixation (e.g., 4% PFA) A->B D 4. Staining (Incubate fixed cells with probe) B->D C 3. Preparation of This compound-BSA Complex C->D E 5. Back-Exchange (Incubate with defatted BSA) D->E F 6. Washing & Mounting E->F G 7. Fluorescence Microscopy (FITC filter set) F->G

Caption: Experimental workflow for this compound staining.

Experimental Protocols

This protocol is adapted from methodologies found in various research articles and manufacturer's guidelines.[2][5][6]

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture or DMSO.[2][7]

  • Store at -20°C, protected from light.[2][8]

2. Defatted BSA Solution (0.34 mg/mL):

  • Dissolve 3.4 mg of defatted Bovine Serum Albumin (BSA) in 10 mL of a balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 - HBSS/HEPES).[2][6] This yields an approximately 5 µM BSA solution.

3. This compound-BSA Complex Working Solution (5 µM):

  • Dispense 50 µL of the 1 mM this compound stock solution into a small glass test tube.[2][6]

  • Evaporate the solvent first under a stream of nitrogen and then under a vacuum for at least 1 hour.[2][6]

  • Redissolve the dried lipid film in 200 µL of absolute ethanol.[2][6]

  • Vigorously vortex the 10 mL of defatted BSA solution. While vortexing, inject the 200 µL of ethanolic this compound solution into the BSA solution.[2][6]

  • This results in a 5 µM this compound-BSA complex solution. Store this solution in a plastic tube at -20°C.[2]

4. Fixation Solution (e.g., 4% Paraformaldehyde in PBS):

  • Prepare fresh 2-4% paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.[2][6]

  • Alternatively, 0.5% glutaraldehyde (B144438) in 100 mM PIPES with 10% sucrose, pH 7.0, can be used.[2][6] Note: Glutaraldehyde can increase autofluorescence.[9]

  • Important: Avoid using methanol, acetone, or detergents for fixation as they can extract or modify cellular lipids, which inhibits the staining.[2][3][6]

II. Staining Protocol

This protocol assumes cells are grown on glass coverslips in a suitable culture vessel.

1. Cell Preparation and Fixation: a. Rinse the cells grown on coverslips with a balanced salt solution (e.g., HBSS/HEPES or PBS).[2][6] b. Fix the cells by incubating with the chosen fixation solution for 5-10 minutes at room temperature.[2][5] c. Rinse the coverslips several times with ice-cold HBSS/HEPES or PBS to remove the fixative.[2][6]

2. Staining with this compound-BSA Complex: a. Transfer the coverslips to an ice bath.[2][6] b. Incubate the fixed cells with the 5 µM this compound-BSA complex working solution for 30 minutes at 4°C.[2][6]

3. Back-Exchange to Enhance Golgi Staining: a. Rinse the coverslips with HBSS/HEPES.[2][6] b. Incubate the coverslips for 30-90 minutes at room temperature with a solution containing a lipid acceptor.[2][6] This can be:

  • 10% fetal calf serum in HBSS/HEPES.[2][5][6]
  • or 2 mg/mL defatted BSA in HBSS/HEPES.[2][5][6] c. This "back-exchange" step removes the probe from non-Golgi membranes, thereby enhancing the specific staining of the Golgi apparatus.[3]

4. Final Wash and Mounting: a. Wash the coverslips in fresh HBSS/HEPES.[2][6] b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. For nuclear co-staining, a dye like Hoechst 33342 can be included in one of the final wash steps.[7][10]

III. Visualization
  • Observe the stained cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission maxima: ~466/536 nm).[2][5][8]

  • Prominent labeling of the Golgi apparatus should be visible, typically in a perinuclear, ribbon-like pattern.[2]

Quantitative Data Summary

ParameterRecommended ValueRange/AlternativesSource(s)
Fixative Concentration 4% Paraformaldehyde (PFA)2-4% PFA; 0.5% Glutaraldehyde[2][6]
Fixation Time 5-10 minutes5-10 minutes[2][5][6]
Fixation Temperature Room TemperatureRoom Temperature[2][5][6]
This compound-BSA Complex 5 µMNot specified[2][6]
Staining Incubation Time 30 minutes30-60 minutes[2][5][6]
Staining Incubation Temp. 4°C (on ice)4°C[2][6]
Back-Exchange Solution 10% Fetal Calf Serum or 2 mg/mL defatted BSA10% FCS or 2 mg/mL BSA[2][5][6]
Back-Exchange Time 30-90 minutes30-90 minutes[2][5][6]
Back-Exchange Temp. Room Temperature24-25°C[3][4][5]
Excitation Wavelength ~466 nm~466-488 nm[2][5][7]
Emission Wavelength ~536 nm~525-536 nm[2][5][7]

References

Preparation of C6 NBD Ceramide-BSA Complex for Cellular Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD ceramide (6-((N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine) is a fluorescently labeled, short-chain analog of ceramide, a central molecule in sphingolipid metabolism. Its fluorescent NBD (nitrobenzoxadiazole) group allows for the visualization and tracking of ceramide trafficking and metabolism within living and fixed cells. Due to its hydrophobic nature, this compound requires a carrier for efficient delivery into the aqueous environment of cell culture media. Bovine Serum Albumin (BSA) is widely used for this purpose, forming a complex that facilitates the uptake of the fluorescent lipid by cells.

These application notes provide detailed protocols for the preparation of the this compound-BSA complex and its application in cellular staining and the study of sphingolipid metabolism.

Key Applications

  • Visualization of the Golgi Apparatus: this compound prominently stains the Golgi apparatus, serving as a vital marker for this organelle in both live and fixed cells.[1][2]

  • Studying Sphingolipid Metabolism and Transport: Once inside the cell, this compound is metabolized to fluorescent analogs of sphingomyelin (B164518) and glucosylceramide.[3][4] This allows researchers to study the enzymatic activities and transport pathways involved in sphingolipid metabolism.[5]

  • Investigating Ceramide-Mediated Signaling Pathways: Ceramide is a critical second messenger involved in various cellular processes, including apoptosis, cell cycle regulation, and senescence.[6][7][8][9] The this compound-BSA complex can be used to introduce ceramide into cells and study its downstream effects.

Data Presentation

The following table summarizes the key quantitative parameters from various published protocols for the preparation and use of the this compound-BSA complex.

ParameterProtocol 1Protocol 2Protocol 3
This compound Stock Solution 1 mM in chloroform (B151607):ethanol (B145695) (19:1 v/v)[1]1 mM in absolute ethanol[5]Not specified
Volume of Stock Solution 50 µL[1]100 µL[5]Not specified
Drying Method Nitrogen stream followed by vacuum[1]Nitrogen gas[5]Not specified
Solvent for Redissolving 200 µL absolute ethanol[1]200 µL absolute ethanol[5]Not specified
BSA Solution Concentration 0.34 mg/mL in HBSS/HEPES[1]0.34 mg/mL in PBS[5]Not specified
Volume of BSA Solution 10 mL[1]1 mL[5]Not specified
Final this compound Concentration 5 µM[1]100 µM[5]5 µM[10]
Final BSA Concentration 5 µM[1]Not specified5 µM[10]
Storage Temperature -20°C[1]-20°C[5]-20°C[10]
Cell Staining Concentration 5 µM[1]Indicated final concentrations[5]5 µM[10]
Incubation Time (Live Cells) 30 min at 4°C, then 30 min at 37°C[1]Not specified30 min at 4°C, then 30 min at 37°C[10]
Incubation Time (Fixed Cells) 30 min at 4°C[1]Not specified30 min at 4°C[10]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol details the steps to prepare a working solution of this compound complexed with BSA for cellular delivery.

Materials:

  • This compound

  • Chloroform

  • Absolute ethanol

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES) or Phosphate-Buffered Saline (PBS)

  • Glass test tubes

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in a mixture of chloroform and ethanol (19:1 v/v).[1]

  • Dry the Lipid: In a glass test tube, dispense 50 µL of the 1 mM this compound stock solution. Dry the solvent under a gentle stream of nitrogen gas, followed by placing it under a vacuum for at least one hour to ensure all solvent has evaporated.[1]

  • Redissolve in Ethanol: Redissolve the dried this compound film in 200 µL of absolute ethanol.[1]

  • Prepare BSA Solution: Prepare a 0.34 mg/mL solution of defatted BSA in HBSS/HEPES or PBS.[1]

  • Form the Complex: Vigorously vortex the BSA solution while slowly injecting the 200 µL of the this compound/ethanol solution into the vortex.[1] This will result in a solution containing the this compound-BSA complex.

  • Storage: The resulting complex can be stored at -20°C for future use.[1]

Protocol 2: Staining of Live Cells with this compound-BSA Complex

This protocol describes the procedure for staining the Golgi apparatus in living cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound-BSA complex solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., HBSS/HEPES)

  • Ice-cold medium

  • Fresh, pre-warmed (37°C) medium

Procedure:

  • Wash Cells: Rinse the cells grown on coverslips with an appropriate medium.[1]

  • Incubation with Complex: Incubate the cells with a 5 µM solution of the this compound-BSA complex in your chosen medium for 30 minutes at 4°C.[1] This low-temperature incubation allows the complex to bind to the plasma membrane.

  • Wash and Chase: Rinse the cells several times with ice-cold medium to remove the unbound complex. Then, incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[1] This "chase" period allows for the internalization and transport of the this compound to the Golgi apparatus.

  • Microscopy: Wash the cells with fresh medium and examine them under a fluorescence microscope. You should observe prominent labeling of the Golgi apparatus.[1]

Protocol 3: Staining of Fixed Cells with this compound-BSA Complex

This protocol outlines the procedure for staining the Golgi apparatus in fixed cells.

Materials:

  • Cells cultured on glass coverslips

  • Fixative solution (e.g., 0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde in PBS)

  • This compound-BSA complex solution (from Protocol 1)

  • HBSS/HEPES or PBS

  • Back-exchange solution (10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES)

Procedure:

  • Fix Cells: Rinse the cells with HBSS/HEPES and then fix them for 5-10 minutes at room temperature with your chosen fixative.[1]

  • Wash Cells: Rinse the fixed cells several times with ice-cold HBSS/HEPES.[1]

  • Incubation with Complex: Transfer the coverslips to an ice bath and incubate the cells with a 5 µM solution of the this compound-BSA complex for 30 minutes at 4°C.[1]

  • Back-Exchange: Rinse the cells with HBSS/HEPES and then incubate them for 30-90 minutes at room temperature with the back-exchange solution.[1] This step helps to remove non-specifically bound this compound from other membranes, thereby enhancing the specific staining of the Golgi apparatus.

  • Final Wash and Mounting: Wash the cells with fresh HBSS/HEPES, mount the coverslips on a microscope slide, and examine under a fluorescence microscope.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound-BSA complex and using it for cellular staining.

G cluster_prep Complex Preparation cluster_staining Cellular Staining prep1 Dissolve this compound in Organic Solvent prep2 Dry Down to Lipid Film prep1->prep2 prep3 Redissolve in Ethanol prep2->prep3 prep5 Inject Ceramide into Vortexing BSA Solution prep3->prep5 prep4 Prepare Defatted BSA Solution prep4->prep5 prep6 Store Complex at -20°C prep5->prep6 stain2 Incubate with this compound-BSA Complex prep6->stain2 Use Complex stain1 Culture Cells on Coverslips stain1->stain2 stain3 Wash to Remove Unbound Complex stain2->stain3 stain4 Incubate (Chase Period for Live Cells) stain3->stain4 stain5 Visualize with Fluorescence Microscopy stain4->stain5

Experimental workflow for this compound-BSA complex preparation and cell staining.
This compound Metabolic Pathway

This diagram shows the metabolic fate of this compound after it enters the cell and is transported to the Golgi apparatus.

G ceramide This compound golgi Golgi Apparatus ceramide->golgi Transport sm C6 NBD Sphingomyelin gc C6 NBD Glucosylceramide golgi->sm Sphingomyelin Synthase golgi->gc Glucosylceramide Synthase

Metabolic conversion of this compound in the Golgi apparatus.
Ceramide Signaling in Apoptosis

This diagram illustrates the central role of ceramide in initiating apoptosis through various downstream signaling cascades.

G stress Cellular Stress (e.g., Cytokines, UV) ceramide Ceramide Accumulation stress->ceramide capp Activation of Protein Phosphatases (PP1, PP2A) ceramide->capp jnk Activation of JNK Pathway ceramide->jnk mito Mitochondrial Dysfunction ceramide->mito apoptosis Apoptosis capp->apoptosis jnk->apoptosis mito->apoptosis

Simplified overview of ceramide-mediated apoptotic signaling pathways.

References

Live-Cell Imaging with C6 NBD Ceramide: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine (C6 NBD ceramide) is a fluorescent analog of the natural lipid ceramide. Its utility in live-cell imaging stems from its ability to mimic endogenous ceramides, allowing for the visualization of sphingolipid trafficking and metabolism in real-time.[1] This short-chain, fluorescently tagged ceramide is cell-permeable and serves as a vital stain for the Golgi apparatus, a central organelle in lipid metabolism.[2][3][4] The nitrobenzoxadiazole (NBD) fluorophore is environmentally sensitive; its fluorescence is weak in aqueous environments but intensifies in the nonpolar environment of cellular membranes, making it an excellent tool for tracking lipid dynamics.[5][6]

This compound is a valuable tool for investigating the intricate pathways of sphingolipid metabolism.[2][3] Once taken up by cells, it is transported to the Golgi apparatus where it is metabolized into fluorescent derivatives such as NBD-sphingomyelin and NBD-glucosylceramide.[4][7] This metabolic conversion allows researchers to study the activity of key enzymes involved in sphingolipid synthesis and to trace the subsequent transport of these lipids to other cellular destinations, including the plasma membrane.[8][9] Consequently, this compound has become an indispensable probe for dissecting the roles of sphingolipids in various cellular processes, including signal transduction, membrane trafficking, apoptosis, and endocytosis.[1][10][11]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the effective use of this compound in live-cell imaging experiments.

Table 1: Fluorescence Properties of this compound

PropertyValue
Excitation Maximum (Ex)~466 nm[4][5][12]
Emission Maximum (Em)~536 nm[4][5][12]
Recommended Filter SetFITC[13][14]

Table 2: Recommended Reagent Concentrations and Incubation Parameters

ParameterFor Live-Cell Golgi StainingFor Sphingolipid Metabolism Studies
This compound Concentration 5 µM[5][14]1 µM - 20 µM[8]
BSA Concentration (for complexing) 0.34 mg/mL[5]0.34 mg/mL[8]
Incubation Temperature 4°C (loading), then 37°C (chase)[5]37°C[8]
Incubation Time 30 min at 4°C, followed by 30 min at 37°C[5]30 min to 1 hour[8][13]
Cytotoxicity Low at typical working concentrations.[15] However, concentrations ≥ 20 µM may reduce cell viability.[16]Low at typical working concentrations.[15] However, concentrations ≥ 20 µM may reduce cell viability.[16]

Experimental Protocols

Protocol 1: Staining the Golgi Apparatus in Living Cells

This protocol details the steps for selectively labeling the Golgi apparatus in live cells using a this compound-BSA complex.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Complete cell culture medium

  • Fluorescence microscope

Procedure:

  • Preparation of this compound-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of this compound in a suitable organic solvent like an ethanol/chloroform mixture. b. Dispense an aliquot of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least one hour to form a thin lipid film.[14] c. Resuspend the dried lipid film in absolute ethanol.[14] d. In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.[5] e. While vortexing the BSA solution, slowly inject the this compound/ethanol solution to create the complex.[5][14]

  • Cell Staining: a. Rinse the cells grown on coverslips with an appropriate ice-cold medium (e.g., HBSS/HEPES).[5] b. Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This step facilitates the binding of the probe to the plasma membrane while minimizing endocytosis.[5][14] c. Wash the cells several times with ice-cold medium to remove the excess, unbound probe.[14] d. Add pre-warmed (37°C) complete cell culture medium to the cells and incubate for an additional 30 minutes at 37°C. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus.[5][14]

  • Imaging: a. Wash the cells with fresh, warm medium.[14] b. Mount the coverslips for observation. c. Visualize the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~466 nm, Emission ~536 nm).[14] Prominent labeling of the Golgi apparatus should be visible.[5]

Protocol 2: Investigating Sphingolipid Metabolism

This protocol provides a framework for studying the metabolic fate of this compound in live cells.

Materials:

  • Cultured cells (e.g., Chinese hamster fibroblasts, MCF7)[2][8]

  • This compound-BSA complex (prepared as in Protocol 1, with desired concentration)

  • Cell culture medium

  • Fluorescence microscope

  • (Optional) Equipment for lipid extraction and analysis (e.g., HPLC, TLC)[8][13]

Procedure:

  • Cell Labeling: a. Plate cells in appropriate culture dishes. b. Prepare the this compound-BSA complex at the desired final concentration (e.g., 1-20 µM).[8] c. Add the complex directly to the cell culture medium and incubate the cells at 37°C in a humidified incubator with 5% CO2, protected from light.[8] d. The incubation time can be varied (e.g., 30-60 minutes) to monitor the trafficking and metabolism of the fluorescent ceramide.[2][8]

  • Live-Cell Imaging: a. At desired time points, wash the cells with fresh medium. b. Image the cells using a fluorescence microscope. Initially, fluorescence may be observed in mitochondria, followed by intense staining of the Golgi apparatus after approximately 30 minutes.[2][3] At later time points, the plasma membrane may also become labeled as the fluorescent metabolites are transported.[2][3]

  • (Optional) Analysis of Fluorescent Metabolites: a. For a quantitative analysis of sphingolipid metabolism, the cellular lipids can be extracted. b. The extracted lipids can then be separated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify and quantify the fluorescent metabolites, including NBD-sphingomyelin and NBD-glucosylceramide.[8][13]

Diagrams and Visualizations

experimental_workflow_golgi_staining prep Prepare this compound-BSA Complex rinse1 Rinse Cells with Ice-Cold Medium prep->rinse1 incubate_4c Incubate with Complex at 4°C for 30 min rinse1->incubate_4c rinse2 Wash Cells with Ice-Cold Medium incubate_4c->rinse2 incubate_37c Incubate in Fresh Medium at 37°C for 30 min rinse2->incubate_37c rinse3 Wash Cells with Fresh Medium incubate_37c->rinse3 image Image with Fluorescence Microscope rinse3->image ceramide_metabolism_pathway cluster_golgi Golgi Metabolism ext Extracellular this compound-BSA pm Plasma Membrane ext->pm Uptake cyto Cytoplasm pm->cyto Transport golgi Golgi Apparatus cyto->golgi CERT-mediated Transport nbd_sm NBD-Sphingomyelin golgi->nbd_sm Sphingomyelin Synthase nbd_gc NBD-Glucosylceramide golgi->nbd_gc Glucosylceramide Synthase nbd_sm->pm Vesicular Transport nbd_gc->pm Vesicular Transport

References

Tracking Sphingomyelin Synthesis with Fluorescent Ceramide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, including ceramides (B1148491) and sphingomyelin (B164518), are integral components of cellular membranes and play crucial roles in various signaling pathways, including apoptosis, cell proliferation, and senescence.[1][2] The enzyme sphingomyelin synthase (SMS) is responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine.[3][4] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes in this pathway attractive therapeutic targets.[3][4]

Fluorescently labeled ceramide analogs serve as powerful tools to visualize and quantify sphingomyelin synthesis in living and fixed cells.[5][6] These probes, such as NBD-ceramide and BODIPY-ceramide, are cell-permeable and accumulate in the Golgi apparatus, the primary site of sphingomyelin synthesis.[1][2][7] By monitoring the conversion of fluorescent ceramide to fluorescent sphingomyelin, researchers can study the activity of SMS, screen for potential inhibitors, and investigate the trafficking of these important lipids.[3][8][9]

This document provides detailed application notes and protocols for tracking sphingomyelin synthesis using fluorescent ceramide analogs.

Fluorescent Ceramide Analogs

A variety of fluorescent ceramide analogs are available, each with distinct photophysical properties. The choice of probe depends on the specific application and available imaging instrumentation. Commonly used fluorescent moieties include NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene).[1][5][6]

Table 1: Properties of Common Fluorescent Ceramide Analogs

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Key CharacteristicsCitations
NBD C6-Ceramide ~466~536Environment-sensitive dye, weakly fluorescent in water, selective for Golgi apparatus.[10]
BODIPY FL C5-Ceramide ~505~511Higher fluorescence output and more photostable than NBD.[5][11]
BODIPY TR C5-Ceramide ~589~617Red-emitting, suitable for multicolor imaging.[12]
COUPY-Ceramides ~540~570-635Far-red/NIR emitting with large Stokes shifts.[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Sphingomyelin Synthesis in the Golgi Apparatus

This protocol describes the labeling of the Golgi apparatus in living cells with fluorescent ceramide to visualize the site of sphingomyelin synthesis.

Materials:

  • Fluorescent ceramide analog (e.g., NBD C6-ceramide or BODIPY FL C5-ceramide)

  • Bovine Serum Albumin (BSA), defatted

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Cell culture medium

  • Glass coverslips or imaging dishes

  • Fluorescence microscope

Procedure:

  • Preparation of Ceramide-BSA Complex: For optimal delivery into cells, fluorescent ceramides should be complexed with BSA.[5][10]

    • Prepare a 1 mM stock solution of the fluorescent ceramide in a chloroform:ethanol (19:1 v/v) mixture.[5][10]

    • Dispense 50 µL of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.[5][10]

    • Resuspend the dried lipid in 200 µL of absolute ethanol.[10]

    • In a separate tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES.[10]

    • While vortexing the BSA solution, inject the ethanolic ceramide solution. This results in a 5 µM ceramide-BSA complex solution.[10] Store at -20°C.[10]

  • Cell Preparation:

    • Seed cells on glass coverslips or imaging dishes and allow them to adhere and grow to the desired confluency.

  • Labeling:

    • Rinse the cells with an appropriate medium like HBSS/HEPES.[5][10]

    • Incubate the cells with the 5 µM ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[5][10] This allows the ceramide to incorporate into the plasma membrane without being immediately internalized.

    • Rinse the cells several times with ice-cold medium to remove excess ceramide-BSA complex.[5][10]

    • Incubate the cells in fresh, pre-warmed cell culture medium at 37°C for 30 minutes.[5][10] This "chase" period allows for the trafficking of the fluorescent ceramide to the Golgi apparatus.

    • Wash the cells with fresh medium.[5][10]

  • Imaging:

    • Mount the coverslip on a slide or place the imaging dish on the microscope stage.

    • Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (see Table 1). The Golgi apparatus should appear as a brightly stained perinuclear structure.[10]

Protocol 2: Quantitative Analysis of Sphingomyelin Synthesis Inhibition using TLC

This protocol allows for the quantification of SMS inhibition by measuring the accumulation of fluorescent ceramide using thin-layer chromatography (TLC).[3]

Materials:

  • Human cancer cell lines (e.g., synovial sarcoma or osteosarcoma cells)[3]

  • C6-NBD ceramide[3]

  • SMS inhibitor (e.g., jaspine B)[3]

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates (silica gel)

  • TLC developing solvent

  • Fluorescence imaging system (e.g., Azure c600)[3]

Procedure:

  • Cell Treatment:

    • Prepare a suspension of 1-1.5 million cells in 20 µL of solution in a microcentrifuge tube.[3]

    • Treat the cells with the desired concentration of the SMS inhibitor (e.g., 500 nM jaspine B) or vehicle control (e.g., PBS) for a specified time.[3]

    • Add C6-NBD ceramide to a final concentration of 10 µM to all cell solutions.[3]

    • Incubate at 37°C for 30 minutes.[3]

  • Lipid Extraction:

    • Centrifuge the cells at 1800 x g for 4 minutes and remove the supernatant.[3]

    • Perform a solvent extraction of the cell pellet to isolate the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica (B1680970) TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate C6-NBD ceramide from its metabolites (e.g., C6-NBD-sphingomyelin).

    • Dry the TLC plate.

  • Quantification:

    • Image the TLC plate using a fluorescence imaging system with filters appropriate for NBD (e.g., GFP excitation/emission filters, 488/520 nm).[3]

    • Quantify the fluorescence intensity of the C6-NBD ceramide spot. A brighter fluorescence indicates a higher level of unmetabolized ceramide, corresponding to greater SMS inhibition.[3]

Protocol 3: Quantitative Analysis of Sphingomyelin Synthesis using HPLC-FLD

This protocol provides a sensitive method for the real-time monitoring of SMS activity by measuring fluorescent ceramide and its conversion to fluorescent sphingomyelin using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[8]

Materials:

  • Fluorescent ceramide analog (e.g., C6-NBD-Cer) and its corresponding sphingomyelin metabolite (e.g., C6-NBD-CerPCho) as standards.[8]

  • Plasma or cell lysate samples.

  • Protein precipitation solution.

  • HPLC system with a fluorescence detector.

  • C18 reverse-phase column (e.g., Agilent C18 RP, 150 x 4.6 mm, 5 µm).[8]

  • Mobile phase: Methanol-0.1% trifluoroacetic acid aqueous solution (88:12, by vol).[8]

Procedure:

  • Sample Preparation:

    • Collect plasma or prepare cell lysates at different time points after administration of the fluorescent ceramide.

    • Perform a protein precipitation procedure to remove proteins from the sample.[8]

  • HPLC-FLD Analysis:

    • Inject the prepared sample into the HPLC system.

    • Perform chromatographic separation using a C18 column with an isocratic elution of methanol-0.1% trifluoroacetic acid aqueous solution (88:12, by vol) at a flow rate of 1 mL/min.[8]

    • Detect the fluorescent ceramide and sphingomyelin analogs using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Quantify the concentrations of the fluorescent ceramide and its sphingomyelin metabolite based on the peak areas and comparison to standard curves. The limit of quantification in plasma for C6-NBD-Cer and its metabolite has been reported to be 0.05 µM.[8]

    • The ratio of the fluorescent sphingomyelin to the fluorescent ceramide can be used to determine the relative SMS activity.[8]

Data Presentation

Table 2: Quantitative Parameters for Fluorescent Ceramide Labeling and Analysis

ParameterProtocol 1 (Live-Cell Imaging)Protocol 2 (TLC Analysis)Protocol 3 (HPLC-FLD Analysis)Citations
Probe Concentration 5 µM10 µMVaries by experiment[3][5][10]
Incubation Time (Labeling) 30 min at 4°C30 min at 37°CVaries by experiment[3][5][10]
Incubation Time (Chase) 30 min at 37°CN/AVaries by experiment[5][10]
Inhibitor Concentration Varies by experimente.g., 500 nM jaspine Be.g., D2 doses: 2.5, 5, 10 mg/kg[3][8]
Detection Method Fluorescence MicroscopyTLC with Fluorescence ImagingHPLC with Fluorescence Detection[3][5][8]
Limit of Quantification N/AN/A0.05 µM in plasma[8]

Visualizations

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyl_CoA->Dihydroceramide SPT, CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS (Sphingomyelin Synthase) Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingomyelin->Ceramide SMase Inhibitor SMS Inhibitor (e.g., Jaspine B) Inhibitor->Sphingomyelin

Caption: Sphingomyelin synthesis pathway and the point of inhibition.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Quantification Data Quantification Cell_Culture 1. Cell Culture Labeling 2. Label with Fluorescent Ceramide-BSA Complex Cell_Culture->Labeling Incubation 3. Incubate with/without SMS Inhibitor Labeling->Incubation Live_Imaging Live-Cell Imaging (Microscopy) Incubation->Live_Imaging Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction Image_Analysis Image Analysis (Golgi Localization) Live_Imaging->Image_Analysis TLC TLC Separation Lipid_Extraction->TLC HPLC HPLC-FLD Separation Lipid_Extraction->HPLC TLC_Quant Fluorescence Quantification of Ceramide Spot TLC->TLC_Quant HPLC_Quant Peak Integration and Concentration Calculation HPLC->HPLC_Quant

Caption: Experimental workflow for tracking sphingomyelin synthesis.

References

Application Notes and Protocols for C6 NBD Ceramide in the Study of Lipid Rafts and Membrane Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C6 NBD ceramide, a fluorescent analog of ceramide, for the investigation of lipid rafts and membrane domains. This document includes detailed protocols for cell labeling, induction of ceramide-rich domains, and analysis of sphingolipid metabolism, along with quantitative data and visual representations of experimental workflows and signaling pathways.

Introduction

This compound (N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl-sphingosine) is a vital tool for cell biologists studying the intricate organization and dynamics of cellular membranes. Its fluorescent NBD group allows for the direct visualization of its incorporation and trafficking within cells. While classically known as a specific stain for the Golgi apparatus, this compound also serves as a valuable probe for investigating the formation and function of lipid rafts and other membrane microdomains.[1][2]

Ceramides, the backbone of sphingolipids, are key structural components of lipid rafts and are implicated in the formation of "ceramide-rich platforms," which are crucial for various signaling events, including apoptosis.[3][4] By using this compound, researchers can trace the metabolic fate of ceramide and visualize its localization within the complex landscape of cellular membranes.

Data Presentation

Spectral Properties of this compound
PropertyValue
Excitation Maximum (λex)~466 nm
Emission Maximum (λem)~536 nm
Recommended Laser Line488 nm
Recommended Filter SetFITC/GFP

Reference:[5]

Metabolic Distribution of this compound in MCF7 Cells

This table summarizes the relative fluorescence distribution of this compound and its metabolites after a 1-hour incubation in MCF7 cells, reflecting the activity of key Golgi-resident enzymes.

Lipid Species% of Total Cellular NBD Fluorescence (1 hr)Key Enzyme
This compound~40%(Substrate)
NBD-Hexosylceramide~35%Glucosylceramide Synthase (GCS)
NBD-Sphingomyelin~20%Sphingomyelin (B164518) Synthase 1 (SMS1)
NBD-Ceramide-1-Phosphate~5%Ceramide Kinase (CERK)

Data are estimated from published results in MCF7 cells.[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into cells, this compound is complexed with fatty acid-free bovine serum albumin (BSA).

Materials:

  • This compound

  • Ethanol (absolute)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Prepare a 1 mM stock solution of this compound in ethanol.

  • In a glass tube, dry down the desired amount of the this compound stock solution under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of ethanol.

  • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS.

  • While vortexing the BSA solution, slowly inject the ethanolic this compound solution.

  • The final concentration of the this compound-BSA complex is typically 100 µM.[6]

  • Store the complex in aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Staining of the Golgi Apparatus and General Membrane Labeling

This protocol is for the general labeling of cellular membranes, with prominent staining of the Golgi apparatus.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Cell culture medium

Procedure:

  • Grow cells to the desired confluency.

  • Dilute the this compound-BSA stock solution to a final working concentration of 5 µM in cell culture medium.[2]

  • Remove the culture medium from the cells and wash once with pre-warmed medium.

  • Incubate the cells with the this compound-BSA complex solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

  • Rinse the cells several times with ice-cold medium to remove excess probe.

  • Add fresh, pre-warmed medium and incubate at 37°C for an additional 30 minutes to allow for internalization and trafficking to the Golgi apparatus.[2]

  • Wash the cells with fresh medium and image immediately using a fluorescence microscope.

Protocol 3: Induction of Ceramide-Rich Platforms and Visualization

This protocol combines the enzymatic generation of ceramide in the plasma membrane with this compound labeling to study the formation of ceramide-rich platforms.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Bacterial Sphingomyelinase (SMase) from Staphylococcus aureus

  • This compound-BSA complex (from Protocol 1)

  • Cholera Toxin Subunit B (CTB) conjugated to a fluorescent dye (e.g., Alexa Fluor 594) for co-localization

  • Cell culture medium

Procedure:

  • Induction of Ceramide-Rich Platforms:

    • Treat cells with 100 mU/mL of bacterial SMase in culture medium for 15-60 minutes at 37°C to induce the hydrolysis of sphingomyelin to ceramide in the outer leaflet of the plasma membrane.

  • Co-labeling with Lipid Raft Marker:

    • Wash the cells once with cold HBSS containing 0.5% BSA.

    • Incubate the cells with 1 µg/mL of fluorescently labeled CTB in cold HBSS with 0.5% BSA for 30 minutes at 4°C to label GM1-containing lipid rafts.[8]

    • Wash the cells three times with cold HBSS + 0.5% BSA.

  • This compound Labeling:

    • Incubate the cells with 5 µM this compound-BSA complex in culture medium for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with fresh medium.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD and the CTB conjugate to observe the co-localization and coalescence of ceramide-rich domains.

Protocol 4: Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes the biochemical isolation of lipid rafts (DRMs) after labeling with this compound to quantify its enrichment in these domains.

Materials:

  • Cells labeled with this compound (from Protocol 2 or 3)

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer)

  • Sucrose (B13894) solutions (80%, 30%, 5% w/v in TNE buffer)

  • Ultracentrifuge with a swing-out rotor

Procedure:

  • Harvest the labeled cells and lyse them in ice-cold lysis buffer for 30 minutes on ice.

  • Homogenize the lysate by passing it through a 22-gauge needle.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a 40% sucrose concentration.

  • Create a discontinuous sucrose gradient by carefully layering 30% and then 5% sucrose solutions on top of the lysate-sucrose mixture in an ultracentrifuge tube.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.[6]

  • DRMs will be visible as a light-scattering band at the 5%/30% sucrose interface.

  • Carefully collect fractions from the top of the gradient.

  • Analyze the fluorescence of each fraction using a fluorometer to determine the enrichment of this compound in the DRM fractions.

Visualizations

Experimental Workflow for Studying Ceramide-Rich Platforms

G cluster_0 Cell Culture cluster_1 Induction & Labeling cluster_2 Analysis a Plate cells on glass-bottom dish b Treat with Sphingomyelinase (generates ceramide) a->b c Label with fluorescent Cholera Toxin B (lipid raft marker) b->c d Label with This compound c->d e Live-cell imaging d->e f Image analysis (co-localization) e->f

Caption: Workflow for inducing and visualizing ceramide-rich platforms.

Ceramide Metabolism and Signaling Pathway

G This compound is exogenously added and traffics to the Golgi. cluster_0 Plasma Membrane cluster_1 Golgi Apparatus cluster_2 Downstream Signaling PM Sphingomyelin Cer_PM Ceramide PM->Cer_PM Sphingomyelinase Apoptosis Apoptosis Cer_PM->Apoptosis Signaling Cascade Cer_Golgi This compound SM_Golgi NBD-Sphingomyelin Cer_Golgi->SM_Golgi SMS1 GC_Golgi NBD-Glucosylceramide Cer_Golgi->GC_Golgi GCS C1P_Golgi NBD-Ceramide-1-Phosphate Cer_Golgi->C1P_Golgi CERK

Caption: this compound metabolism and ceramide-induced signaling.

Applications in Drug Development

The study of lipid rafts and ceramide signaling is paramount in drug development, particularly in oncology and neurodegenerative diseases.

  • Cancer Therapy: Ceramide is a known pro-apoptotic lipid, and many cancer therapies aim to increase intracellular ceramide levels.[9] this compound can be used to screen for compounds that modulate sphingolipid metabolism and to visualize the subcellular sites of drug action.

  • Neurodegenerative Diseases: Dysregulation of lipid rafts and sphingolipid metabolism is implicated in diseases like Alzheimer's. This compound can aid in understanding how therapeutic agents affect membrane organization and ceramide trafficking in neuronal models.

Concluding Remarks

This compound is a versatile fluorescent probe that extends beyond its use as a Golgi marker. By applying the protocols outlined in these notes, researchers can effectively utilize this compound to investigate the dynamic world of lipid rafts and ceramide-rich signaling platforms. This will facilitate a deeper understanding of the critical role of membrane organization in cellular function and disease, and aid in the development of novel therapeutics targeting these processes.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with C6 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are bioactive sphingolipids that act as critical second messengers in various cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis).[1] C6 ceramide, a cell-permeable, short-chain ceramide analog, is widely used in research to mimic the effects of endogenous ceramides and to induce apoptosis in a variety of cell types.[2][3] Its ability to trigger apoptotic pathways makes it a valuable tool in cancer research and drug development for studying the mechanisms of cell death and for screening potential therapeutic agents.[4][5][6]

Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population.[7][8] When combined with specific fluorescent probes, it allows for the accurate quantification of apoptotic cells. A common method for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and Propidium Iodide (PI). Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining strategy allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[9]

These application notes provide a detailed protocol for inducing apoptosis in cultured cells using C6 ceramide and subsequently analyzing the apoptotic cell population by flow cytometry using Annexin V and PI staining.

C6 Ceramide-Induced Apoptosis Signaling Pathway

C6 ceramide initiates apoptosis through multiple signaling cascades that converge on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The pathway often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK), the release of mitochondrial cytochrome c, and the subsequent activation of caspase-8 and caspase-3.[3][10]

C6_Ceramide_Apoptosis_Pathway C6_Ceramide C6 Ceramide Plasma_Membrane Plasma Membrane Integration C6_Ceramide->Plasma_Membrane JNK_Activation JNK Activation Plasma_Membrane->JNK_Activation Mitochondria Mitochondrial Stress Plasma_Membrane->Mitochondria Caspase8_Activation Caspase-8 Activation Plasma_Membrane->Caspase8_Activation Caspase3_Activation Caspase-3 Activation (Executioner Caspase) JNK_Activation->Caspase3_Activation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase8_Activation->Caspase3_Activation Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9_Activation Caspase-9 Activation Apoptosome->Caspase9_Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

C6 ceramide signaling pathway leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the key steps for the analysis of C6 ceramide-induced apoptosis using flow cytometry.

Experimental_Workflow Cell_Culture 1. Cell Seeding & Culture C6_Treatment 2. C6 Ceramide Treatment Cell_Culture->C6_Treatment Cell_Harvest 3. Cell Harvesting C6_Treatment->Cell_Harvest Staining 4. Annexin V & PI Staining Cell_Harvest->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Interpretation Flow_Cytometry->Data_Analysis

Experimental workflow for apoptosis analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for inducing apoptosis with C6 ceramide and analyzing the results by flow cytometry using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

Materials:

  • C6 Ceramide (N-hexanoyl-D-erythro-sphingosine)

  • Cell line of interest (e.g., K562, Jurkat, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

1. Cell Seeding and Culture: a. For suspension cells, seed at a density of 0.5 - 1 x 10^6 cells/mL in a 6-well plate. b. For adherent cells, seed at a density that will allow them to reach 70-80% confluency on the day of treatment. c. Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

2. C6 Ceramide Treatment: a. Prepare a stock solution of C6 ceramide in a suitable solvent (e.g., DMSO or ethanol). b. On the day of the experiment, dilute the C6 ceramide stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (medium with the same concentration of solvent used for C6 ceramide). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of C6 ceramide or the vehicle control. d. Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

3. Cell Harvesting: a. Suspension cells: Transfer the cells from each well to a separate centrifuge tube. b. Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells) into a centrifuge tube. Wash the adherent cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the previously collected culture medium. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes. d. Discard the supernatant and wash the cell pellets once with cold PBS.

4. Annexin V and PI Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellets in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube. d. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

5. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). c. Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control samples. d. Collect data for at least 10,000 events per sample.

6. Data Interpretation: The cell population will be separated into four quadrants based on their fluorescence:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.
  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[9]
  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[9]
  • Upper-Left (Annexin V- / PI+): Necrotic cells.

Quantitative Data Summary

The following table summarizes the percentage of apoptotic cells in different cell lines treated with C6 ceramide at various concentrations and time points, as determined by flow cytometry.

Cell LineC6 Ceramide Concentration (µM)Incubation Time (hours)% Apoptotic Cells (Early + Late)Reference
K5622524> 5% (sub-G1)[3]
2548~25% (sub-G1)[3]
2572Data not specified[3]
5072Nearly all cells Annexin V positive[3]
MyLa25626.7% reduction in viability[2]
251635.5% reduction in viability[2]
252457.0% reduction in viability[2]
100651.1% reduction in viability[2]
1001682.1% reduction in viability[2]
1002487.0% reduction in viability[2]
HuT7825621.4% reduction in viability[2]
251646.7% reduction in viability[2]
252463.9% reduction in viability[2]
100652.4% reduction in viability[2]
1001677.1% reduction in viability[2]
1002479.8% reduction in viability[2]
C6 Glioma10024>90% cell death[4][11]
OPM2 (Multiple Myeloma)20Not Specified20.5% ± 1.72%[12]

Note: The methods for quantifying apoptosis may vary between studies (e.g., sub-G1 analysis vs. Annexin V staining), and "reduction in viability" may encompass both apoptosis and necrosis.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative control Inappropriate compensation settings.Set up single-color controls for proper compensation.
Cell death during harvesting or staining.Handle cells gently, keep reagents and cells on ice.
Low percentage of apoptotic cells C6 ceramide concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Incubation time is too short.Perform a time-course experiment.
Cells are resistant to C6 ceramide-induced apoptosis.Consider using a different apoptosis-inducing agent or a combination treatment.
High percentage of necrotic cells (PI positive) C6 ceramide concentration is too high.Use a lower concentration of C6 ceramide.
Cells were incubated for too long.Reduce the incubation time.
Harsh cell handling.Handle cells gently during harvesting and washing steps.
Weak Annexin V signal Insufficient calcium in the binding buffer.Ensure the use of the provided binding buffer containing calcium.
Low level of apoptosis.Increase C6 ceramide concentration or incubation time.

References

Measuring Ceramide Metabolism: An HPLC-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell proliferation, inflammation, and insulin (B600854) signaling.[1][2][3] Dysregulation of ceramide metabolism has been implicated in various pathologies such as cancer, metabolic disorders, and cardiovascular disease.[3] Consequently, the accurate measurement of ceramide levels is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become the gold standard for the sensitive and specific quantification of various ceramide species.[4] This document provides detailed application notes and protocols for the measurement of ceramide metabolism using HPLC-based methods.

Ceramide Metabolism Signaling Pathways

Ceramide sits (B43327) at the heart of sphingolipid metabolism and can be generated through several distinct pathways, primarily the de novo synthesis pathway, the sphingomyelinase (or salvage) pathway, and the breakdown of complex sphingolipids.[1][5]

De Novo Synthesis Pathway

The de novo synthesis of ceramide begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][3] A series of subsequent enzymatic reactions leads to the formation of dihydroceramide, which is then desaturated to yield ceramide.[1] This pathway is a primary source of cellular ceramide.[1]

de_novo_pathway serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT dihydro Dihydrosphingosine keto->dihydro 3-KSR dhcer Dihydroceramide dihydro->dhcer CerS cer Ceramide dhcer->cer DEGS salvage_pathway sm Sphingomyelin cer Ceramide sm->cer SMase sph Sphingosine cer->sph Ceramidase sph->cer CerS s1p Sphingosine-1-Phosphate sph->s1p SPHK s1p->sph SGPP complex Complex Sphingolipids complex->sph Hydrolysis experimental_workflow sample Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution hplc HPLC Separation (Reverse Phase) reconstitution->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Analysis (Quantification) ms->data

References

Application Notes and Protocols: Studying Lipid Traffic in Infected Host Cells with C6 NBD Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central molecules in sphingolipid metabolism, playing crucial roles in membrane structure, cell signaling, and the regulation of cellular processes such as apoptosis, proliferation, and inflammation. Many pathogens, including viruses, bacteria, and parasites, manipulate host cell lipid metabolism to facilitate their replication and survival.[1][2][3][4] The fluorescent ceramide analog, N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine (B13886) (C6 NBD ceramide), is a valuable tool for investigating the trafficking and metabolism of sphingolipids in living and fixed cells.[5][6][7] Its NBD fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright green fluorescence in nonpolar environments like cellular membranes, with excitation and emission maxima around 466/536 nm.[5][7] This property allows for the visualization and quantification of ceramide transport and its conversion to other sphingolipids within the host cell, particularly within the Golgi apparatus, a central hub for sphingolipid metabolism.[6][8][9][10]

These application notes provide detailed protocols for using this compound to study the impact of infection on host cell lipid traffic.

Key Applications

  • Visualization of Golgi Apparatus: this compound selectively stains the Golgi apparatus in both live and fixed cells, allowing for the morphological analysis of this organelle during infection.[5][6][7][11]

  • Monitoring Ceramide Trafficking: The movement of this compound from the plasma membrane to the Golgi and its subsequent distribution can be tracked to understand how pathogens alter lipid transport pathways.

  • Analysis of Sphingolipid Metabolism: The conversion of this compound into its metabolites, such as NBD-glucosylceramide (NBD-GlcCer) and NBD-sphingomyelin (NBD-SM), can be quantified to assess the activity of key enzymes in the sphingolipid metabolic pathway that may be modulated by infection.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

For efficient delivery into cells, this compound is often complexed with bovine serum albumin (BSA).[5][11]

Materials:

  • This compound

  • Chloroform:Ethanol (19:1 v/v)

  • Nitrogen gas

  • Vacuum

  • Absolute ethanol

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Defatted BSA

Procedure:

  • Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).[5]

  • Dispense 50 µL of the stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen gas, followed by at least 1 hour under vacuum to ensure complete removal of the solvent.[5]

  • Redissolve the dried lipid in 200 µL of absolute ethanol.[5]

  • In a separate 50 mL centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES solution (final concentration 0.34 mg/mL).[5]

  • While vortexing the BSA solution, slowly inject the 200 µL of this compound in ethanol.[5]

  • The resulting solution is a 5 µM this compound-BSA complex.[5] Store aliquots at -20°C, protected from light.[5][11]

Protocol 2: Staining of Live Infected and Uninfected Cells

This protocol is designed for visualizing lipid trafficking in real-time.

Materials:

  • Infected and uninfected cells grown on glass coverslips

  • This compound-BSA complex (from Protocol 1)

  • Appropriate cell culture medium (e.g., HBSS/HEPES)

  • Ice-cold medium

  • Fresh, pre-warmed medium (37°C)

Procedure:

  • Rinse the cells on coverslips with the appropriate medium.[5]

  • Incubate the cells with 5 µM this compound-BSA complex in medium for 30 minutes at 4°C.[5] This allows the ceramide analog to insert into the plasma membrane while minimizing endocytosis.

  • Wash the cells several times with ice-cold medium to remove excess probe.[5]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes or longer to allow for internalization and transport to the Golgi.[5] For studying pathogen acquisition of lipids, longer incubation times (e.g., 4-5 hours) may be necessary.[12]

  • Wash the cells with fresh medium and immediately observe them using a fluorescence microscope.[5]

Protocol 3: Staining of Fixed Infected and Uninfected Cells

Fixation can be useful for preserving cell morphology and for co-localization studies with antibodies.

Materials:

  • Infected and uninfected cells grown on glass coverslips

  • Fixative solution (e.g., 0.5% glutaraldehyde (B144438) in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[5]

  • This compound-BSA complex (from Protocol 1)

  • HBSS/HEPES

  • 10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES

Procedure:

  • Rinse the cells with HBSS/HEPES.

  • Fix the cells for 5-10 minutes at room temperature.[5]

  • Wash the cells several times with ice-cold HBSS/HEPES.[5]

  • Incubate the cells on ice with 5 µM this compound-BSA complex for 30 minutes at 4°C.[5]

  • Rinse the cells with HBSS/HEPES.

  • To enhance Golgi staining, incubate the cells for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA.[5]

  • Wash the cells with fresh HBSS/HEPES, mount the coverslips, and examine by fluorescence microscopy.[5]

Data Presentation

Quantitative Analysis of this compound Metabolism

The metabolic fate of this compound can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[8][13] This allows for a quantitative comparison of enzyme activities in the sphingolipid pathway between infected and uninfected cells.

MetaboliteEnzymeExpected Change in Infected Cells (Hypothetical)Method of Quantification
NBD-Glucosylceramide (NBD-GlcCer)Glucosylceramide Synthase (GCS)Varies by pathogenHPLC, TLC
NBD-Sphingomyelin (NBD-SM)Sphingomyelin Synthase (SMS)Varies by pathogenHPLC, TLC
NBD-Ceramide-1-Phosphate (NBD-C1P)Ceramide Kinase (CERK)Varies by pathogenHPLC

Visualizations

Experimental Workflow for Studying Lipid Traffic

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture infected and uninfected host cells staining Stain cells with This compound prep_cells->staining prep_ceramide Prepare C6 NBD ceramide-BSA complex prep_ceramide->staining incubation Incubate at 37°C to allow transport staining->incubation microscopy Fluorescence Microscopy incubation->microscopy quantification Lipid Extraction & Quantification (HPLC/TLC) incubation->quantification

Caption: Workflow for analyzing lipid traffic using this compound.

Ceramide Metabolism and Trafficking Pathway

G cluster_cell Host Cell cluster_golgi_metabolism Golgi Metabolism PM Plasma Membrane Golgi Golgi Apparatus PM->Golgi Transport Pathogen Intracellular Pathogen (e.g., in vacuole) Golgi->Pathogen Lipid Diversion by Pathogen C6_NBD_Cer_int This compound ER Endoplasmic Reticulum GCS Glucosylceramide Synthase (GCS) NBD_GlcCer NBD GlcCer GCS->NBD_GlcCer SMS Sphingomyelin Synthase (SMS) NBD_SM NBD SM SMS->NBD_SM CERK Ceramide Kinase (CERK) NBD_C1P NBD C1P CERK->NBD_C1P C6_NBD_Cer_ext This compound (extracellular) C6_NBD_Cer_ext->PM Insertion C6_NBD_Cer_int->ER Transport C6_NBD_Cer_int->GCS C6_NBD_Cer_int->SMS C6_NBD_Cer_int->CERK NBD_GlcCer->Pathogen NBD_SM->Pathogen

Caption: Ceramide trafficking and metabolism in an infected host cell.

Case Study: Toxoplasma gondii Infection

Studies using this compound in Toxoplasma gondii-infected cells have shown that the parasite acquires host lipids. In uninfected cells, this compound initially localizes to the Golgi complex and is then transported to the plasma membrane.[12] In infected cells, the probe also stains the Golgi. However, after several hours of incubation, the fluorescent lipid accumulates within the parasitophorous vacuole and eventually within the parasites themselves, indicating that T. gondii hijacks the host's lipid trafficking pathways for its own benefit.[12] For instance, after 4 hours of incubation with this compound, parasites within the vacuole begin to show fluorescence, and by 5 hours, they are completely fluorescent.[12]

Troubleshooting and Considerations

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium for fixed cells.

  • Detergents: Avoid using detergents in your staining protocol, as they can disrupt membranes and affect the localization of the lipid probe.[5]

  • Cell Health: Ensure that the infection process and the staining procedure do not significantly impact cell viability, which could lead to artifacts in lipid trafficking.

  • Specificity: While this compound is a good analog, its short acyl chain may influence its trafficking and metabolism compared to endogenous long-chain ceramides.

  • Quantitative Interpretation: Changes in the fluorescence intensity of a particular organelle can reflect alterations in transport kinetics, changes in the organelle's volume or morphology, or shifts in metabolic activity. Correlating fluorescence data with biochemical quantification (HPLC/TLC) is recommended for a comprehensive analysis.[8][13]

By employing the protocols and analytical approaches outlined in these notes, researchers can effectively utilize this compound to gain valuable insights into the complex interplay between pathogens and host cell lipid metabolism. This knowledge can contribute to the identification of new therapeutic targets for infectious diseases.

References

Application Notes and Protocols for C6 NBD Ceramide as a Fluorescent Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD ceramide (N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-D-erythro-sphingosine) is a fluorescent analog of the naturally occurring lipid, ceramide. Its utility in biological research stems from the attachment of the nitrobenzoxadiazole (NBD) fluorophore to a short-chain (C6) ceramide molecule. This modification renders the molecule fluorescent, with excitation and emission maxima typically around 466 nm and 536 nm, respectively, while maintaining its ability to be recognized and metabolized by various enzymes involved in sphingolipid metabolism.[1][2] The short acyl chain enhances its water solubility and permeability across cell membranes, making it a valuable tool for both in vitro and cell-based assays.

These application notes provide detailed protocols for utilizing this compound as a substrate to measure the activity of key enzymes in the sphingolipid pathway: acid sphingomyelinase (aSMase), neutral sphingomyelinase (nSMase), and glucosylceramide synthase (GCS).

Key Applications

  • Enzyme Activity Assays: Quantitatively measure the activity of enzymes that metabolize ceramide.

  • Inhibitor Screening: Screen and characterize potential inhibitors of sphingolipid-metabolizing enzymes for drug discovery.

  • Visualizing Lipid Trafficking: Monitor the transport and localization of ceramide and its metabolites within living cells, particularly its accumulation in the Golgi apparatus.[3]

  • Studying Sphingolipid Metabolism: Investigate the complex pathways of sphingolipid synthesis and degradation.

Data Presentation: Quantitative Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data for acid sphingomyelinase, neutral sphingomyelinase, and glucosylceramide synthase using this compound as a substrate.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/h)Optimal pH
Acid SphingomyelinaseC6 NBD SphingomyelinNot specifiedNot specified4.5 - 5.0[1][4]
Neutral SphingomyelinaseC6 NBD Sphingomyelin~60 µM[5]~1500 fmol/h/µL (in serum)[5]7.0 - 9.0[5][6]
Glucosylceramide SynthaseThis compoundNot specifiedNot specified~7.4[7]

*Note: For sphingomyelinase assays, the direct substrate is C6 NBD sphingomyelin, which is hydrolyzed to produce the fluorescent product this compound.

EnzymeInhibitorIC50
Acid SphingomyelinaseDesipramineVaries by cell type and conditions
Neutral SphingomyelinaseGW4869~1 µM[8][9][10]
Glucosylceramide SynthaseDL-threo-PDMPVaries by cell type and conditions[2]

Signaling Pathway

The following diagram illustrates the central role of ceramide in the sphingolipid metabolism pathway and highlights the enzymes for which protocols are provided.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide aSMase / nSMase Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine Complex_GSL->Glucosylceramide GBA SPT SPT CerS Ceramide Synthase DES DES SMS Sphingomyelin Synthase aSMase Acid Sphingomyelinase (aSMase) nSMase Neutral Sphingomyelinase (nSMase) GCS Glucosylceramide Synthase (GCS) CDase Ceramidase SphK Sphingosine Kinase GBA GBA aSMase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare C6 NBD Sphingomyelin Substrate Incubate Incubate Lysate with Substrate at 37°C Substrate->Incubate Lysate Prepare Cell/Tissue Lysate Lysate->Incubate Extract Stop Reaction & Extract Lipids Incubate->Extract TLC Separate Lipids by TLC Extract->TLC Quantify Quantify Fluorescent This compound TLC->Quantify nSMase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare C6 NBD Sphingomyelin Substrate Incubate Incubate Lysate with Substrate at 37°C Substrate->Incubate Lysate Prepare Cell/Tissue Lysate Lysate->Incubate Extract Stop Reaction & Extract Lipids Incubate->Extract TLC Separate Lipids by TLC Extract->TLC Quantify Quantify Fluorescent This compound TLC->Quantify GCS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare C6 NBD Ceramide Substrate Incubate Incubate Lysate, Substrate, and UDP-Glucose at 37°C Substrate->Incubate Lysate Prepare Cell/Tissue Lysate Lysate->Incubate UDP_Glucose Prepare UDP-Glucose UDP_Glucose->Incubate Extract Stop Reaction & Extract Lipids Incubate->Extract Separate Separate Lipids by HPLC or TLC Extract->Separate Quantify Quantify Fluorescent C6 NBD Glucosylceramide Separate->Quantify

References

Application Notes and Protocols for Monitoring Intracellular Transport of Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for monitoring the intracellular transport of sphingolipids, essential lipids involved in cell structure, signaling, and various disease pathologies. The following sections describe cutting-edge techniques using fluorescently-labeled sphingolipids, genetically encoded biosensors, and click chemistry to visualize and quantify sphingolipid trafficking within cellular compartments.

Introduction to Sphingolipid Transport

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Their synthesis begins in the endoplasmic reticulum (ER) and is completed in the Golgi apparatus, which serves as a central hub for their distribution.[1][2] From the Golgi, complex sphingolipids are transported to various destinations, including the plasma membrane and the endo-lysosomal system, via both vesicle-mediated and non-vesicular transport pathways.[1][3][4] Dysregulation of sphingolipid transport is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the study of these pathways critical for drug development.[5]

I. Monitoring with Fluorescently-Labeled Sphingolipid Analogs

One of the most direct methods to visualize sphingolipid transport is through the use of fluorescently labeled analogs. These probes, often conjugated to fluorophores like BODIPY or NBD, mimic the behavior of their endogenous counterparts, allowing for real-time imaging in living cells.[6][7] However, it is important to note that the addition of a bulky fluorophore can sometimes alter the lipid's biophysical properties and metabolic fate.[8][9][10]

Quantitative Data for Fluorescent Sphingolipid Probes
Probe TypeFluorophoreTypical Working ConcentrationIncubation TimePrimary LocalizationReference
Sphingomyelin (B164518)NBD-5-10 minPlasma Membrane, Lipid Droplets[11]
CeramideBODIPY1-5 µM15-30 minGolgi Apparatus[6][10][12]
CeramideCOUPY--Lysosomes, Endosomes[10][12]
Glucosylceramide--Reaches plasma membrane in ~7.2 minPlasma Membrane (via non-Golgi pathway)[13][14]
GM3 Ganglioside--Reaches plasma membrane in ~21.5 minPlasma Membrane (via Golgi pathway)[13][14]
Experimental Protocol: Live-Cell Imaging with SLE-BODIPY

This protocol describes the use of a BODIPY-labeled Sphingolipid E (SLE) analog for visualizing its uptake and distribution in live cells.[6]

Materials:

  • Cells of interest (e.g., HeLa, HaCaT keratinocytes)

  • Glass-bottom dishes or coverslips

  • Appropriate cell culture medium

  • SLE-BODIPY stock solution (1 mM in anhydrous DMSO)

  • Serum-free culture medium or imaging buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope with environmental chamber

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes to achieve 60-80% confluency at the time of imaging.[6]

  • Preparation of Staining Solution: Dilute the 1 mM SLE-BODIPY stock solution to a final working concentration of 1-5 µM in pre-warmed serum-free medium or imaging buffer.[6]

  • Cell Labeling:

    • Aspirate the growth medium from the cells and wash once with warm PBS.

    • Add the SLE-BODIPY staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[6]

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or imaging buffer to remove the excess probe.[6]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.[6]

    • Acquire images using appropriate filter sets for BODIPY FL (e.g., excitation ~490 nm, emission ~525 nm).[6]

    • Use a 60x or 100x oil immersion objective and adjust laser power and detector settings to minimize phototoxicity while obtaining a good signal-to-noise ratio.[6]

Visualization of the SLE-BODIPY Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cell_culture 1. Plate cells on glass-bottom dish prepare_solution 2. Prepare 1-5 µM SLE-BODIPY solution cell_culture->prepare_solution labeling 3. Incubate cells with SLE-BODIPY (15-30 min) washing 4. Wash cells 2-3x with warm PBS labeling->washing imaging 5. Live-cell imaging via confocal microscopy washing->imaging

Caption: Workflow for live-cell imaging of sphingolipid transport using SLE-BODIPY.

II. Genetically Encoded Biosensors for Sphingolipid Trafficking

To circumvent the potential issues of fluorescent lipid analogs, genetically encoded biosensors have been developed. These probes are proteins or protein domains that specifically bind to a particular sphingolipid and are fused to a fluorescent protein. This approach allows for the visualization of the endogenous lipid's distribution and transport.

A notable example is EQ-SM , a non-toxic reporter derived from the sphingomyelin-binding toxin Equinatoxin II.[1][15] Fused to a fluorescent protein, EQ-SM can be used to monitor the trafficking of newly synthesized sphingomyelin from the trans-Golgi network (TGN) to the plasma membrane.[1][15] Another example is OlyAw , a biosensor that detects ceramide phosphoethanolamine (the most abundant sphingolipid in flies) and can be used to visualize membrane raft dynamics in vivo.[16]

Experimental Protocol: Monitoring Protein Secretion in Sphingomyelin-Enriched Vesicles

This protocol uses the EQ-SM biosensor to determine if a protein of interest is secreted in vesicles enriched with sphingomyelin. The assay relies on co-expression of the query protein and EQ-SM and imaging their co-transport using Total Internal Reflection Fluorescence Microscopy (TIRFM).[1]

Materials:

  • Mammalian cells (e.g., HeLa)

  • Plasmids encoding the query protein (e.g., fused to a pH-sensitive fluorescent protein) and EQ-SM

  • Transfection reagent

  • Imaging solution (e.g., HBSS)

  • TIRF microscope

Procedure:

  • Transfection: Co-transfect cells with plasmids encoding the query protein and the EQ-SM biosensor.

  • Cell Culture: Plate the transfected cells on coverslips and culture for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging Preparation:

    • Wash cells twice with PBS.

    • Add imaging solution. For systems like the RUSH (Retention Using Selective Hooks) system, add D-biotin to release the cargo proteins from the ER.[1]

  • TIRF Microscopy:

    • Place the coverslip on the TIRF microscope.

    • Use a high-magnification objective (e.g., 100x).[1]

    • Identify cells expressing both the query protein and EQ-SM, which should initially show a clear Golgi signal.[1]

    • Record single exocytic events at the plasma membrane. Co-localization of the query protein and EQ-SM in the same transport vesicle indicates secretion via a sphingomyelin-enriched pathway.

Visualization of the Sphingolipid Secretory Pathway

G ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (Sphingomyelin Synthesis) ER->Golgi CERT-mediated & Vesicular Transport TGN Trans-Golgi Network (Sorting) Golgi->TGN Vesicle Secretory Vesicle (SM-Enriched) TGN->Vesicle Budding PM Plasma Membrane Vesicle->PM Fusion & Exocytosis

Caption: Anterograde transport of sphingolipids from the ER to the plasma membrane.

III. Click Chemistry for Sphingolipid Visualization

Click chemistry offers a powerful and versatile approach to study sphingolipid metabolism and transport.[5][17][18][19] This method involves metabolically incorporating a sphingolipid precursor containing a small, bioorthogonal functional group (an azide (B81097) or alkyne).[17] After a desired period, cells are fixed, and a fluorescent reporter molecule is attached to the modified sphingolipid via a highly specific "click" reaction.[17][20] A key advantage is that the small bioorthogonal tag is less likely to interfere with the natural trafficking and metabolism of the lipid compared to a bulky fluorophore.[8][20]

Key Reagents and Probes in Click Chemistry Approaches
ProbeDescriptionApplicationReference
pacSphingosine Photoactivatable and clickable sphingosine (B13886)Visualizing ceramide and complex sphingolipids in fixed cells. Can also be used for photocrosslinking to identify interacting proteins.[1]
Azido-Sphingolipid E Clickable analog of a synthetic pseudo-ceramideVisualization and quantification of Sphingolipid E localization and its metabolites.[17]
Alkyne-terminated Sphingosine Sphingosine with a terminal alkyne groupUsed in "fix and click" assays to study sphingolipid signaling and metabolism.[19][20]
Experimental Protocol: "Fix and Click" Visualization of Sphingolipid Metabolism

This protocol is adapted from methods using photoactivatable and clickable sphingosine (pacSphingosine) to visualize ceramide and complex sphingolipids.[1] Note that this method may require cells deficient in sphingosine-1-phosphate lyase (SGPL1) to prevent degradation of the probe.[1]

Materials:

  • SGPL1-deficient cells (e.g., CRISPR/Cas9-edited HeLa cells)

  • pacSphingosine

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270) (freshly prepared)

    • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to protect the fluorophore)

  • PBS

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling (Pulse):

    • Incubate cultured cells with pacSphingosine in serum-free medium for a specified time (e.g., 1 hour) to allow for uptake and incorporation into sphingolipid metabolic pathways.

  • Chase Period:

    • Wash the cells to remove excess pacSphingosine.

    • Incubate the cells in complete medium for a desired chase period (e.g., 0, 1, 4, or 24 hours) to allow the labeled sphingolipids to be transported to different organelles.[1]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash cells with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions for the fluorescent azide.

    • Add the cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.[17]

  • Final Washes and Mounting:

    • Wash the cells extensively with PBS to remove unreacted click reagents.

    • Mount the coverslips on slides using mounting medium containing DAPI to stain the nuclei.

  • Microscopy:

    • Visualize the fluorescently labeled sphingolipids using a confocal or widefield fluorescence microscope with the appropriate filter sets.

Visualization of the "Fix and Click" Workflow

G cluster_label Metabolic Labeling cluster_process Cell Processing pulse 1. Pulse: Incubate cells with clickable sphingolipid chase 2. Chase: Incubate in fresh medium pulse->chase fix 3. Fix and Permeabilize cells click 4. Click Reaction: Add fluorescent probe fix->click wash_mount 5. Wash and Mount for imaging click->wash_mount image 6. Fluorescence Microscopy wash_mount->image

Caption: General workflow for the "Fix and Click" chemistry approach.

IV. Quantitative Analysis of Sphingolipid Transport

While microscopy provides spatial information, quantitative methods like liquid chromatography-mass spectrometry (LC-MS/MS) are essential for determining the abundance of specific sphingolipid species.[21][22][23][24] By combining stable isotope labeling (e.g., with ¹⁵N) with LC-MS/MS, researchers can perform dynamic metabolic flux analysis to quantify the rates of sphingolipid synthesis and transport.[25]

Summary of Quantitative Methods
TechniquePrincipleApplicationReference
LC-MS/MS Separation of lipids by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification.Comprehensive, structure-specific profiling of sphingolipid species in cell or tissue extracts.[21][23][24]
Stable Isotope Labeling with LC-MS/MS Cells are cultured with a stable isotope-labeled precursor (e.g., ¹⁵N-serine). The incorporation of the isotope into different sphingolipid species over time is measured by MS.Dynamic metabolic flux analysis to determine the rates of synthesis and turnover of sphingolipids.[25]
Fluorescence Quenching Assays A membrane-impermeable quenching agent is used to distinguish between fluorescent lipids on the plasma membrane versus those in intracellular compartments.Quantifying the internalization and intracellular sequestration of fluorescently labeled sphingolipids.[26]

These advanced methods provide a robust toolkit for researchers to investigate the complex and dynamic processes of intracellular sphingolipid transport, offering insights that are crucial for understanding cell biology and developing new therapeutic strategies.

References

Application Notes: C6 NBD Ceramide in High-Throughput Screening for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C6 NBD ceramide, a fluorescent analog of ceramide, serves as a valuable tool in high-throughput screening (HTS) for inhibitors of key enzymes in sphingolipid metabolism. Its utility lies in its ability to mimic natural ceramide, allowing it to be processed by various enzymes. The fluorescent nitrobenzoxadiazole (NBD) group enables sensitive and real-time monitoring of enzymatic activity, making it suitable for HTS platforms. This document provides detailed protocols and data for screening inhibitors of Glucosylceramide Synthase (GCS), Ceramide Kinase (CERK), Sphingomyelin (B164518) Synthase (SMS), and Neutral Ceramidase (nCDase).

Key Enzymes and Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated by a network of enzymes. Dysregulation of these enzymes is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] this compound allows for the interrogation of several of these enzymes simultaneously.

The metabolism of this compound within the Golgi apparatus is a key aspect of its use in cell-based assays. It serves as a substrate for Golgi-resident enzymes, leading to the formation of fluorescent products that can be quantified to determine enzyme activity.[3][4][5]

Ceramide Metabolism Pathway cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome / Other Cer This compound GlcCer NBD Glucosylceramide Cer->GlcCer GCS SM NBD Sphingomyelin Cer->SM SMS C1P NBD Ceramide-1-Phosphate Cer->C1P CERK Cer_outside This compound Sph NBD Sphingosine Cer_outside->Sph nCDase / aCDase Cer_input Exogenous This compound Cer_input->Cer Cer_input->Cer_outside

Diagram 1: Key enzymatic pathways involving this compound.

Experimental Workflow for HTS

A generalized workflow for a fluorescence-based HTS assay using this compound involves incubation of the enzyme source with the fluorescent substrate and test compounds, followed by detection of the fluorescent product. The separation of product from the substrate can be achieved by various methods, including high-performance liquid chromatography (HPLC), solid-phase extraction (SPE), or by using FRET-based substrates.[4][6][7][8][9]

HTS Experimental Workflow cluster_workflow High-Throughput Screening Workflow plate_prep Prepare 384-well plate with test compounds enzyme_add Add enzyme source (cell lysate or purified enzyme) plate_prep->enzyme_add substrate_add Add this compound substrate enzyme_add->substrate_add incubation Incubate at 37°C substrate_add->incubation reaction_stop Stop reaction incubation->reaction_stop detection Measure fluorescence of product reaction_stop->detection data_analysis Data analysis (IC50 determination) detection->data_analysis

Diagram 2: Generalized workflow for HTS of enzyme inhibitors.

I. Glucosylceramide Synthase (GCS) Inhibitor Screening

Application: GCS is a key enzyme in the synthesis of glycosphingolipids and a target for substrate reduction therapy in Gaucher disease.[10]

Principle: GCS catalyzes the transfer of glucose from UDP-glucose to ceramide. In this assay, this compound is used as the acceptor substrate. The product, C6 NBD glucosylceramide, is separated from the unreacted substrate by HPLC and quantified by fluorescence detection.[6]

Protocol: HPLC-Based GCS Activity Assay

  • Reagent Preparation:

    • This compound Stock: Prepare a 1 mM stock solution in chloroform:ethanol (19:1 v/v).[11]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Source: Cell lysates (e.g., from CHOP cells) or purified GCS.[6]

    • UDP-Glucose: Prepare a stock solution in water.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the enzyme source with the desired concentration of the test inhibitor.

    • Add this compound to a final concentration of 10-20 µM.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate the reaction mixture for 10-60 minutes at 37°C.[12]

    • Stop the reaction by adding 1 ml of methanol.[12]

    • Centrifuge to pellet cell debris.

  • Detection and Analysis:

    • Analyze the supernatant by HPLC on a reverse-phase C18 column.[12]

    • Use a mobile phase of methanol/water (e.g., 950:50 v/v) at a flow rate of 2 ml/min.[12]

    • Monitor fluorescence at an excitation wavelength of ~466 nm and an emission wavelength of ~536 nm.[11][13]

    • Quantify the C6 NBD glucosylceramide peak area.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value for each inhibitor.

Quantitative Data: GCS Inhibitors

InhibitorIC50 ValueCell Type/Enzyme SourceReference
1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)~50 µM (in situ)MCF7 cells[3]
Eliglustat50 nM (in situ)MCF7 cells[3]

II. Ceramide Kinase (CERK) Inhibitor Screening

Application: CERK phosphorylates ceramide to form ceramide-1-phosphate, a signaling molecule involved in inflammation and cell proliferation.[3]

Principle: This assay measures the conversion of this compound to this compound-1-phosphate. The fluorescent product is captured using solid-phase extraction and quantified. This method is suitable for a 96-well format and HTS.[4]

Protocol: SPE-Based CERK Activity Assay

  • Reagent Preparation:

    • This compound Stock: Prepare as described for the GCS assay.

    • Assay Buffer: Prepare a suitable buffer for CERK activity.

    • Enzyme Source: Purified CERK or cell lysates overexpressing CERK.[3]

    • ATP: Prepare a stock solution in water.

  • Assay Procedure (96-well format):

    • Add the test inhibitor to the wells of a 96-well plate.

    • Add the enzyme source to each well.

    • Add this compound (final concentration, e.g., 4 µM).[4]

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a specified time.

    • Stop the reaction.

  • Detection and Analysis:

    • Transfer the reaction mixture to a solid-phase extraction plate with an aminopropyl phase.[4]

    • Wash to remove unreacted this compound.

    • Elute the this compound-1-phosphate.

    • Quantify the fluorescence of the eluate.

    • Determine IC50 values as described for the GCS assay.

Quantitative Data: CERK Inhibitors

InhibitorIC50 ValueCell Type/Enzyme SourceReference
U-01264 µM (in vitro)Purified CERK[4]
Fenretinide (4HPR)1.1 µM (in vitro)Purified CERK[4]
NVP-231~500 nM (in situ)MCF7 cells overexpressing CERK[3]
PDMPAlso inhibits CERKMCF7 cells[3]

III. Neutral Sphingomyelinase (NSM) and Neutral Ceramidase (nCDase) Inhibitor Screening

Application: NSM hydrolyzes sphingomyelin to ceramide, while nCDase hydrolyzes ceramide to sphingosine. Both are involved in cellular signaling pathways.[7][12]

Principle: For NSM, C6-NBD-sphingomyelin is used as a substrate, and the production of this compound is monitored.[12] For nCDase, this compound is the substrate, and its hydrolysis is measured. HPLC is a common method for separating the substrate and product.[7]

Protocol: HPLC-Based NSM Activity Assay

  • Reagent Preparation:

    • C6-NBD-Sphingomyelin (NBD-SM) Stock: Prepare a stock solution.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 7.5 mM MgCl₂, 6.6 mM NaF, and protease inhibitors.[12]

    • Enzyme Source: Cell lysates or tissue homogenates (50 µg of protein).[12]

  • Assay Procedure:

    • Incubate 50 µg of protein with test inhibitors.

    • Add 20 µM NBD-SM to the assay mix.[12]

    • Incubate for 10-60 min at 37°C with shaking.[12]

    • Stop the reaction with 1 ml of methanol.[12]

    • Centrifuge at 16,000 g for 10 min.[12]

  • Detection and Analysis:

    • Analyze the supernatant by HPLC on a reverse-phase C18 column using methanol-water-phosphoric acid (950:50:0.150, v/v) as the mobile phase at a flow rate of 2 ml/min.[12]

    • Quantify the this compound product.

Protocol: nCDase HTS Assay

A high-throughput screen for nCDase inhibitors has been developed using a non-NBD-based fluorescent substrate (RBM-ceramide) in a 1536-well format.[7] However, this compound can be used in secondary or validation assays with an HPLC-based method to confirm hits.[7]

Quantitative Data: nCDase Inhibitors

InhibitorIC50 ValueAssay FormatReference
C6 urea-ceramide17.23 ± 7.0 µMRBM-ceramide HTS assay[7]

Logical Relationships in HTS Data Analysis

The analysis of HTS data follows a logical progression from primary screening to hit validation and IC50 determination.

HTS Data Analysis Logic cluster_data_analysis HTS Data Analysis Workflow primary_screen Primary Screen (Single Concentration) hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification confirmation_screen Confirmation Screen (Triplicates) hit_identification->confirmation_screen dose_response Dose-Response Assay confirmation_screen->dose_response ic50_determination IC50 Calculation dose_response->ic50_determination secondary_assays Secondary/Orthogonal Assays (e.g., HPLC-based) ic50_determination->secondary_assays

Diagram 3: Logical flow of HTS data analysis.

This compound is a versatile and powerful tool for the high-throughput screening of inhibitors for a range of enzymes involved in sphingolipid metabolism. The protocols outlined here provide a foundation for developing robust and sensitive assays for drug discovery and research in this critical area of cell biology. The adaptability of these assays to different formats, from HPLC-based methods to 96-well plate assays, underscores the broad applicability of this compound in modern drug development.

References

Troubleshooting & Optimization

optimizing C6 NBD ceramide concentration for cell labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing C6 NBD ceramide concentration for cell labeling experiments. Find troubleshooting tips and frequently asked questions to ensure successful and reproducible results.

Troubleshooting Guide

Here we address common issues encountered during this compound staining and provide actionable solutions.

Issue Potential Cause Suggested Solution
Weak or No Fluorescence Signal 1. Suboptimal Probe Concentration: The concentration of this compound may be too low for your specific cell type. 2. Inefficient Cellular Uptake: The probe may not be effectively entering the cells. 3. Photobleaching: The fluorescent signal may be fading due to excessive exposure to excitation light. 4. Incorrect Microscope Filter Set: The microscope may not be configured with the appropriate filters for NBD fluorescence.1. Optimize Concentration: Titrate the this compound-BSA complex concentration. A typical starting range is 1-5 µM, but it can be increased up to 20 µM depending on the cell line.[1] 2. Use BSA Complex: Ensure this compound is complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve its delivery into cells.[2] 3. Minimize Light Exposure: Reduce the intensity and duration of the excitation light during image acquisition. For fixed cells, use an anti-fade mounting medium.[3] 4. Verify Filter Set: Use a standard FITC or GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[2][4][5]
High Background Fluorescence 1. Excessive Probe Concentration: Using too much this compound can lead to non-specific binding and high background. 2. Inadequate Washing: Insufficient washing may leave unbound probe in the culture medium. 3. Non-specific Membrane Labeling: The probe may be associating with the plasma membrane non-specifically.1. Reduce Concentration: Lower the concentration of the this compound-BSA complex.[3] 2. Thorough Washing: Ensure adequate and gentle washing steps after incubation to remove any unbound probe.[3] 3. Implement Back-Exchange: After staining, incubate cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature to remove excess probe from the plasma membrane.[3][6]
Atypical Staining Pattern (Not Golgi) 1. Metabolism of the Probe: this compound is metabolized into other fluorescent sphingolipids, which may localize to different organelles. 2. Cell Health: Stressed or dying cells may exhibit altered lipid metabolism and transport, leading to aberrant staining. 3. Fixation Artifacts: Certain fixation methods can alter membrane structures and lipid distribution.1. Optimize Incubation Time: Adjust the incubation time to capture the desired stage of sphingolipid transport. Shorter incubation times may favor Golgi localization. 2. Ensure Cell Viability: Work with healthy, sub-confluent cell cultures. 3. Choose Appropriate Fixation: If fixing cells, use mild fixation methods like paraformaldehyde. Avoid detergents and methanol/acetone fixatives.[4]
Cell Toxicity or Death 1. High Probe Concentration: Exogenous ceramides, including this compound, can induce apoptosis and cytotoxicity at high concentrations.[7][8] 2. Prolonged Incubation: Long exposure to the probe may be detrimental to cell health.1. Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration for your cell type. 2. Minimize Incubation Time: Use the shortest incubation time that provides a satisfactory signal.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound for cell labeling?

The optimal concentration can vary depending on the cell type and experimental goals. A common starting concentration is 5 µM.[4] However, a titration from 1 µM to 20 µM is recommended to determine the best concentration for your specific cells, balancing signal intensity with potential cytotoxicity.[1]

2. Why is it necessary to complex this compound with BSA?

This compound has low solubility in aqueous solutions. Complexing it with fatty acid-free BSA enhances its solubility and facilitates its delivery into cells.[2]

3. Can I use this compound to label fixed cells?

Yes, this compound can be used to stain the Golgi apparatus in fixed cells.[4][9] It is recommended to fix the cells with glutaraldehyde (B144438) or paraformaldehyde before incubation with the this compound-BSA complex.[4][9]

4. What is a "back-exchange" step and why is it important?

A back-exchange step involves incubating the cells with a solution of defatted BSA or fetal calf serum after labeling with this compound.[3] This helps to remove excess, unbound probe from the plasma membrane, thereby reducing background fluorescence and enhancing the specific signal from intracellular compartments like the Golgi apparatus.[9][6]

5. Besides the Golgi apparatus, what other cellular structures can be visualized with this compound?

While this compound is a well-known marker for the Golgi apparatus, it is also a metabolic precursor for other sphingolipids.[5][10] Its fluorescent metabolites can be transported to other organelles, allowing for the study of sphingolipid transport and metabolism pathways.[1][9]

Experimental Protocols

Preparation of this compound-BSA Complex (100x Stock Solution)

This protocol provides a standard method for preparing the this compound-BSA complex for cell labeling experiments.[1][4][11]

Materials:

  • This compound

  • Ethanol (B145695) or Chloroform:Ethanol (19:1 v/v)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Buffered Salt Solution with HEPES (HBSS/HEPES)

Procedure:

  • Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., ethanol or a 19:1 chloroform:ethanol mixture).[4][11]

  • In a glass test tube, dispense the desired amount of the this compound stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least one hour to form a thin film.[4]

  • Redissolve the dried this compound in a small volume of absolute ethanol.[1][11]

  • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.[1][4]

  • While vortexing the BSA solution, slowly inject the redissolved this compound into the vortex.[1][4]

  • The resulting solution is a 5 µM this compound / 5 µM BSA complex if following the exact volumes in some protocols, or can be made as a more concentrated stock (e.g., 100 µM).[1][4]

  • Store the complex in aliquots at -20°C and protect from light.[2][4]

Live-Cell Staining of the Golgi Apparatus

This protocol outlines the steps for labeling the Golgi apparatus in living cells using the this compound-BSA complex.[4][11]

Procedure:

  • Seed cells on glass coverslips or glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.[12]

  • Rinse the cells with an appropriate medium, such as HBSS/HEPES.[4]

  • Incubate the cells with the this compound-BSA complex (typically at a final concentration of 5 µM) in medium for 30 minutes at 4°C.[4][11]

  • Wash the cells several times with ice-cold medium to remove the labeling solution.[4][11]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for the transport of the ceramide to the Golgi apparatus.[4][11]

  • Wash the cells with fresh medium.

  • Image the cells immediately using a fluorescence microscope with a FITC/GFP filter set.

Visualizations

This compound Labeling Workflow

G cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging prep_stock Prepare C6 NBD-Ceramide Stock Solution (1 mM) complex Form C6 NBD-Ceramide-BSA Complex prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex incubate_4c Incubate with Complex at 4°C (30 min) complex->incubate_4c Add to cells seed_cells Seed Cells on Coverslips/Dishes seed_cells->incubate_4c wash_cold Wash with Ice-Cold Medium incubate_4c->wash_cold incubate_37c Incubate in Fresh Medium at 37°C (30 min) wash_cold->incubate_37c wash_final Final Wash incubate_37c->wash_final image Fluorescence Microscopy (FITC/GFP Channel) wash_final->image

Caption: Workflow for this compound cell labeling.

Simplified Ceramide Metabolism and Signaling Pathway

G cluster_golgi Golgi Apparatus ceramide This compound (Exogenous) sm_synthase Sphingomyelin Synthase ceramide->sm_synthase gc_synthase Glucosylceramide Synthase ceramide->gc_synthase cerk Ceramide Kinase ceramide->cerk apoptosis Apoptosis ceramide->apoptosis sm NBD Sphingomyelin sm_synthase->sm gc NBD Glucosylceramide gc_synthase->gc c1p NBD Ceramide-1-Phosphate cerk->c1p

Caption: Simplified ceramide metabolism and signaling.

References

reducing background fluorescence in C6 NBD ceramide imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing C6 NBD ceramide for cellular imaging. Find answers to frequently asked questions and detailed protocols to help you minimize background fluorescence and acquire high-quality images.

Frequently Asked Questions (FAQs)

Issue 1: High Background Fluorescence

Q1: What are the primary causes of high background fluorescence in this compound imaging?

High background fluorescence can obscure the specific signal from your target organelle, primarily the Golgi apparatus, making data interpretation difficult. The main culprits include:

  • Excessive Probe Concentration: Using a higher-than-optimal concentration of the this compound-BSA complex can lead to non-specific binding to various cellular membranes.[1]

  • Incomplete Removal of Unbound Probe: Insufficient washing after staining allows unbound or loosely associated this compound to remain in the imaging field, contributing to diffuse background fluorescence.[1][2]

  • Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and flavins, can naturally fluoresce, adding to the background noise.[3][4]

  • Non-specific Binding: The lipophilic nature of this compound can cause it to associate with membranes other than the Golgi apparatus, leading to a generalized haze.[1]

  • Imaging Medium and Culture Vessel: Phenol (B47542) red and riboflavin (B1680620) in standard culture media can be fluorescent.[3] Additionally, plastic-bottom dishes often exhibit higher autofluorescence compared to glass-bottom vessels.[3]

Q2: How can I optimize the concentration of this compound to reduce background?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a concentration titration to identify the lowest effective concentration that provides a clear signal without excessive background.

ParameterRecommended RangeNotes
Working Concentration 1–5 µMA typical starting point is 5 µM.[3][5] Titrate down to find the optimal signal-to-noise ratio for your specific cell line.[1][5]

Q3: What is a "back-exchange" step, and how does it help reduce background fluorescence?

A "back-exchange" is a critical step for minimizing background signal. After labeling cells with this compound, you incubate them in a medium containing a lipid acceptor, such as fatty acid-free Bovine Serum Albumin (BSA) or fetal calf serum.[2][6] This process helps to extract the fluorescent lipid molecules that are loosely associated with the outer leaflet of the plasma membrane, thereby reducing non-specific surface fluorescence and improving the visibility of the internalized probe destined for the Golgi.[3][7][8]

Back-Exchange ReagentTypical ConcentrationIncubation TimeTemperature
Fatty Acid-Free BSA1-2 mg/mL30-90 minutesRoom Temperature
Fetal Calf Serum10%30-90 minutesRoom Temperature

Data compiled from multiple sources.[1][2][6]

Issue 2: Weak or No Golgi Staining

Q4: My Golgi staining is very weak or absent. What could be the issue?

Several factors can lead to poor Golgi staining with this compound:

  • Suboptimal Probe Concentration: The concentration of the this compound-BSA complex may be too low.[1]

  • Inefficient Cellular Uptake: For the probe to be taken up efficiently by cells, it needs to be properly complexed with BSA. This prevents the formation of micelles and ensures the delivery of the lipid in a soluble, monomeric form.[1]

  • Metabolic Inhibition: The accumulation of this compound in the Golgi apparatus is dependent on its metabolism into fluorescent sphingolipids.[5][9][10] If the cells are not metabolically active or if experimental conditions inhibit these metabolic pathways, Golgi staining will be compromised.

  • Improper Fixation: For fixed-cell imaging, the choice of fixative is critical. Fixatives like methanol (B129727) and acetone (B3395972) can extract cellular lipids, which can lead to a loss of signal or staining artifacts.[1][11] Aldehyde-based fixatives such as paraformaldehyde or glutaraldehyde (B144438) are recommended.[1]

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, which can lead to signal loss, especially with prolonged exposure to excitation light.[3][12][13]

Q5: Are there alternatives to this compound that are brighter or more photostable?

Yes, for demanding applications such as confocal microscopy or long-term live-cell imaging, alternatives are available. BODIPY FL C5-Ceramide is a commonly used alternative that is brighter and more photostable than this compound, providing a more stable and reproducible signal.[12][14]

FeatureThis compoundBODIPY FL C5-Ceramide
Brightness LowerHigher[14]
Photostability Lower[9][12]Higher[12][14]
Primary Target Golgi Apparatus[5][15]Golgi Apparatus[12]
Issue 3: Experimental Protocol Optimization

Q6: Can I use this compound for both live and fixed cells?

Yes, this compound is suitable for staining both live and fixed cells.[5][15] However, the protocols differ slightly. For live-cell imaging, staining is typically performed at 37°C to allow for metabolic processing of the ceramide analog.[5] For fixed cells, staining is usually conducted at room temperature after fixation with an appropriate aldehyde-based fixative.[5]

Q7: What is the correct way to prepare the this compound working solution?

This compound is lipophilic and should first be dissolved in an organic solvent like DMSO or ethanol (B145695) to create a stock solution.[3][5] For cellular delivery, it is crucial to complex it with fatty acid-free BSA. This is achieved by drying down the necessary amount of the stock solution and then resuspending it in ethanol before slowly adding it to a vortexing solution of BSA in a balanced salt solution.[11][16]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 µM this compound complexed with BSA.

Materials:

  • This compound

  • Absolute Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., ethanol or a chloroform:methanol mixture).

  • In a small glass test tube, dispense the required volume of the this compound stock solution.

  • Dry the solvent under a gentle stream of nitrogen gas, followed by placing it under a vacuum for at least one hour to ensure all solvent is removed.[9][11]

  • Resuspend the dried this compound in a small volume of absolute ethanol.[11][16]

  • In a separate tube, prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in HBSS/HEPES.[11]

  • While vigorously vortexing the BSA solution, slowly inject the resuspended this compound in ethanol into the BSA solution.[3][11]

  • The resulting solution is your this compound-BSA complex working solution. This can be stored in aliquots at -20°C.[11][16]

Protocol 2: Staining Live Cells

Procedure:

  • Grow cells to the desired confluency on glass-bottom dishes or coverslips.

  • Rinse the cells with an appropriate imaging buffer (e.g., HBSS/HEPES).[11]

  • Incubate the cells with the this compound-BSA complex working solution (typically 5 µM) for 30 minutes at 4°C. This step facilitates the labeling of the plasma membrane.[3][11]

  • Aspirate the labeling solution and wash the cells several times with ice-cold imaging buffer.[3]

  • Back-Exchange (Critical Step): Add fresh, cold imaging buffer containing 1-2 mg/mL fatty acid-free BSA and incubate for 30-60 minutes at 4°C to remove the probe from the cell surface.[2][3]

  • Wash the cells one final time with fresh imaging buffer pre-warmed to 37°C.[3]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.[11]

  • Wash the cells with fresh medium and proceed with imaging using a fluorescence microscope.[11]

Protocol 3: Staining Fixed Cells

Procedure:

  • Grow cells on coverslips and rinse with a buffered salt solution.

  • Fix the cells for 10-20 minutes at room temperature with an aldehyde-based fixative (e.g., 2-4% paraformaldehyde in PBS).[11][17] Avoid using methanol or acetone.[1][11]

  • Wash the cells two to three times with PBS.[17]

  • Incubate the fixed cells with the this compound-BSA working solution (typically 5 µM) for 30-60 minutes at room temperature.[2]

  • Back-Exchange: Remove the staining solution and incubate the cells with a solution of fatty acid-free BSA (e.g., 2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature to enhance Golgi staining.[2][6][7]

  • Wash the cells thoroughly with PBS two to three times.[2]

  • Mount the coverslips onto microscope slides and observe using a fluorescence microscope with a FITC filter set.[2][6]

Visual Guides

experimental_workflow cluster_prep Probe Preparation cluster_staining Cell Staining prep1 Prepare C6 NBD-Ceramide Stock Solution prep2 Dry Down Aliquot prep1->prep2 prep3 Resuspend in Ethanol prep2->prep3 prep5 Complex Formation (Vortexing) prep3->prep5 prep4 Prepare BSA Solution prep4->prep5 stain2 Incubate with NBD-Ceramide/BSA Complex prep5->stain2 stain1 Culture Cells on Glass-Bottom Dish stain1->stain2 stain3 Wash with Cold Buffer stain2->stain3 stain4 Back-Exchange with BSA (Critical Step) stain3->stain4 stain5 Incubate at 37°C (Live Cells) stain4->stain5 stain6 Image with Fluorescence Microscope stain5->stain6

Caption: Workflow for this compound Staining.

background_sources cluster_sample Sample-Related cluster_protocol Protocol-Related cluster_reagents Reagents & Consumables center High Background Fluorescence autofluorescence Cellular Autofluorescence (e.g., NADH, Flavins) center->autofluorescence nonspecific Non-specific Binding of Probe center->nonspecific concentration Excessive Probe Concentration center->concentration washing Inadequate Washing center->washing back_exchange Omission of Back-Exchange Step center->back_exchange media Fluorescent Components in Media (Phenol Red) center->media vessel Autofluorescent Culture Vessel (Plastic) center->vessel

Caption: Potential Sources of Background Fluorescence.

troubleshooting_flowchart decision decision solution solution start High Background Observed d1 Is a back-exchange step included? start->d1 s1 Implement back-exchange with BSA or serum d1->s1 No d2 Is probe concentration optimized? d1->d2 Yes s1->d2 s2 Perform concentration titration (1-5 µM) d2->s2 No d3 Are washing steps thorough? d2->d3 Yes s2->d3 s3 Increase number and duration of washes d3->s3 No d4 Using glass-bottom dishes & imaging media? d3->d4 Yes s3->d4 s4 Switch to glass-bottom and phenol red-free media d4->s4 No d5 Is autofluorescence a major issue? d4->d5 Yes s4->d5 s5 Image unstained control for background subtraction d5->s5 Yes end Signal-to-Noise Improved d5->end No s5->end

Caption: Troubleshooting High Background Fluorescence.

References

Technical Support Center: Troubleshooting Weak Golgi Staining with NBD-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NBD-ceramide Golgi staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during Golgi staining with NBD-ceramide in a question-and-answer format.

Question 1: Why is my Golgi staining with NBD-ceramide weak or absent?

A weak or nonexistent fluorescent signal is a common issue that can stem from several factors. Optimizing the staining protocol and imaging parameters can often resolve this.[1]

  • Suboptimal Probe Concentration: The concentration of NBD-ceramide may be too low for your specific cell type. It is recommended to titrate the NBD-ceramide-BSA complex to determine the optimal concentration, typically starting in the range of 1-5 µM.[1]

  • Inefficient Cellular Uptake: For effective delivery into cells, NBD-ceramide should be complexed with fatty acid-free Bovine Serum Albumin (BSA).[1][2] The fluorescence of NBD-ceramide is weak in aqueous environments and increases in the non-polar environment of the Golgi.[3][4]

  • Metabolic Requirements: The accumulation of the fluorescent signal in the Golgi apparatus is dependent on the metabolic conversion of NBD-ceramide into fluorescent sphingomyelin (B164518) and glucosylceramide.[4][5][6] Different cell types may have varying metabolic rates.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, where it loses its ability to fluoresce after prolonged exposure to excitation light.[4][7] To minimize this, reduce the intensity and duration of light exposure during image acquisition.[1][4] For fixed cells, using an anti-fade mounting medium is beneficial.[1]

  • Incorrect Microscope Setup: Ensure you are using the correct filter set for the NBD fluorophore (e.g., FITC filter set with excitation around 466 nm and emission around 536 nm).[1][7] Also, verify that the light source is functioning correctly and the objective lens is clean.[1]

Question 2: Why is there high background fluorescence in my images?

Excessive background fluorescence can obscure the specific Golgi signal.

  • Excessive Probe Concentration: A high concentration of the NBD-ceramide-BSA complex can lead to non-specific labeling of other membranes.[1][4] Try reducing the probe concentration.

  • Inadequate Washing: It is crucial to thoroughly wash the cells after staining to remove any unbound probe.[1]

  • Implement a Back-Exchange Step: After staining, incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum can help remove excess probe from the plasma membrane and other non-Golgi compartments.[1][4]

Question 3: The NBD-ceramide is localizing to structures other than the Golgi apparatus. What is happening?

While NBD-ceramide is a well-established Golgi marker, its localization depends on its metabolism within the Golgi complex.[4][5]

  • Cell Type-Specific Lipid Metabolism: The pattern of lipid metabolism can vary between different cell types, potentially leading to the appearance of the fluorescent signal in other compartments like late endosomes and lysosomes.[1]

  • Incorrect Incubation Times and Temperatures: The standard protocol involves an initial incubation at a low temperature (e.g., 4°C) to allow the probe to enter the cell, followed by a chase incubation at 37°C to allow for transport to and metabolism within the Golgi. Deviations from this can affect the final localization.

Question 4: Is NBD-ceramide toxic to my cells?

At high concentrations and with prolonged incubation times, NBD-ceramide can potentially induce apoptosis.[7]

  • Minimize Concentration and Incubation Time: Use the lowest effective concentration of NBD-ceramide and the minimum incubation time required for adequate Golgi staining.[4]

  • Monitor Cell Health: It is important to monitor cell morphology and viability throughout the experiment.[4]

  • Consider Alternatives: For long-term imaging or sensitive cell lines, consider using a more photostable and less toxic alternative like BODIPY FL C5-Ceramide.[7] A newer analog, acetyl-C16-ceramide-NBD, has also been shown to have weaker cytotoxicity.[4][8]

Quantitative Data Summary

The optimal conditions for NBD-ceramide staining can be cell-type dependent. The following table provides a summary of quantitative insights based on studies of NBD-ceramide metabolism.

ParameterConcentration RangeOptimal TimeKey Findings
NBD-C6-Ceramide Concentration 0 - 20 µM1 hourTo avoid saturation of metabolic enzymes (sphingomyelin synthase and ceramide kinase), concentrations lower than 5 µM are recommended for assessing enzymatic activities.[4]
Incubation Time 0 - 360 minutes60 minutesAn incubation time of 60 minutes was found to be optimal for the maximal accumulation of NBD-C6-Ceramide and the production of its fluorescent metabolites in the Golgi.[4]

Experimental Protocols

Detailed Experimental Protocol: NBD-Ceramide Staining of the Golgi Apparatus in Live Cells

This protocol is a standard method for visualizing the Golgi apparatus in live cells.[7]

Materials:

  • NBD-C6-Ceramide

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Absolute Ethanol (B145695)

  • Cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

Procedure:

  • Preparation of NBD-C6-Ceramide/BSA Complex (100x Stock Solution): a. Prepare a 1 mM stock solution of NBD-C6-Ceramide in absolute ethanol.[7] b. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS.[7] c. Vigorously vortex the BSA solution while injecting the NBD-C6-Ceramide ethanol solution to create a 5 µM NBD C6-ceramide + 5 µM BSA complex.[3] Store the resulting solution at -20°C.[3]

  • Cell Staining: a. Rinse cells grown on glass coverslips with an appropriate medium (such as HBSS/HEPES). b. Incubate the cells for 30 minutes at 4°C with the 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES.[3] c. Rinse the cells several times with ice-cold medium.[3] d. Incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes.

  • Imaging: a. Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer.[7] b. Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[7]

Detailed Experimental Protocol: NBD-Ceramide Staining of the Golgi Apparatus in Fixed Cells

Materials:

  • NBD C6-Ceramide-BSA complex (prepared as in the live-cell protocol)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

Procedure:

  • Cell Fixation: a. Rinse cells grown on glass coverslips with HBSS/HEPES.[3] b. Fix the cells for 5-10 minutes at room temperature in the fixative solution.[3] Avoid detergents and methanol/acetone fixatives.[3] c. Rinse the sample several times with ice-cold HBSS/HEPES.[3]

  • Cell Staining: a. Transfer the fixed cells to an ice bath and incubate for 30 minutes at 4°C with the 5 µM NBD C6-ceramide-BSA complex.[3] b. Rinse in HBSS/HEPES.[3]

  • Back-Exchange (Optional but Recommended): a. To enhance Golgi staining, incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/ml BSA.[3]

  • Imaging: a. Wash the sample in fresh HBSS/HEPES, mount, and examine by fluorescence microscopy.[3]

Visualizations

Troubleshooting_Weak_Golgi_Staining start Weak or Absent Golgi Staining cause1 Suboptimal Probe Concentration start->cause1 cause2 Inefficient Cellular Uptake/Metabolism start->cause2 cause3 Photobleaching start->cause3 cause4 Incorrect Microscope Setup start->cause4 cause5 High Background Fluorescence start->cause5 solution1 Titrate NBD-ceramide concentration (1-5 µM) cause1->solution1 solution2 Use NBD-ceramide complexed with BSA cause2->solution2 solution3 Ensure correct incubation times and temperatures cause2->solution3 solution4 Reduce light exposure (intensity and duration) cause3->solution4 solution5 Use anti-fade mounting medium cause3->solution5 solution6 Verify correct filter set (e.g., FITC) cause4->solution6 solution7 Check light source and objective cause4->solution7 cause5->solution1 (if too high) solution8 Perform a 'back-exchange' step cause5->solution8 solution9 Ensure thorough washing steps cause5->solution9

Caption: Troubleshooting flowchart for weak NBD-ceramide Golgi staining.

NBD_Ceramide_Staining_Workflow prep_probe Prepare NBD-Ceramide/BSA Complex (100x Stock) staining Incubate Cells with Probe (30 min at 4°C) prep_probe->staining prep_cells Culture Cells on Coverslips/Dishes prep_cells->staining wash1 Rinse with Ice-Cold Medium staining->wash1 chase Incubate in Fresh Medium (30 min at 37°C) wash1->chase wash2 Wash with Fresh Medium chase->wash2 image Image with Fluorescence Microscope (FITC set) wash2->image

Caption: Experimental workflow for live-cell Golgi staining with NBD-ceramide.

References

C6 NBD ceramide photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the photobleaching of C6 NBD ceramide and strategies to prevent it. This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent lipid analog in their experiments.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A faint or absent signal from this compound can be a significant issue. Optimizing your staining protocol and imaging parameters can often resolve this.

Question: My this compound signal is very weak or completely absent. What are the possible causes and how can I fix it?

Answer:

Several factors can contribute to a weak or non-existent fluorescence signal. Here are the primary troubleshooting steps:

  • Optimize Probe Concentration: The optimal concentration of the this compound-BSA complex can vary between cell types. It is recommended to perform a titration to find the ideal concentration, typically starting within a range of 1-5 µM.[1]

  • Enhance Cellular Uptake: For efficient delivery into cells, it is crucial to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA).[1]

  • Minimize Photobleaching: Reduce the intensity and duration of the excitation light during image acquisition. For fixed cells, the use of an anti-fade mounting medium is recommended. In live-cell imaging, consider increasing the time intervals between image captures.[1]

  • Verify Microscope Setup: Ensure that the correct filter set, such as one for FITC, is being used. Also, confirm that the light source is functioning correctly and that the objective lens is clean.[1]

Issue 2: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal from your stained structures, making data interpretation difficult.

Question: I am observing high background fluorescence in my images, which is masking the specific this compound signal. How can I reduce this?

Answer:

High background is often due to non-specific binding of the probe or inadequate washing. Consider the following solutions:

  • Optimize Probe Concentration: A lower concentration of the this compound-BSA complex might be necessary to minimize non-specific binding.

  • Implement a Back-Exchange Step: After the staining process, incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature. This procedure helps to remove excess probe from the plasma membrane.[1]

  • Thorough Washing: Ensure that your washing steps after incubation are adequate and gentle to effectively remove any unbound probe.[1]

Issue 3: Rapid Photobleaching

The NBD fluorophore is known to be susceptible to photobleaching, which can limit the duration of imaging experiments.

Question: My this compound signal is fading very quickly during image acquisition. What steps can I take to prevent this photobleaching?

Answer:

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[2] The NBD fluorophore has a known tendency to photobleach.[3] Here are several strategies to mitigate this issue:

  • Reduce Excitation Light Intensity and Duration: This is the most direct way to reduce photobleaching. Use the lowest possible laser power or lamp intensity that still provides a usable signal. Minimize the duration of exposure by using the shortest possible exposure times and avoiding unnecessary illumination of the sample.[1][4][5]

  • Use Antifade Reagents: For fixed cells, use a commercially available antifade mounting medium. Common antifade reagents include n-propyl gallate (NPG) and p-phenylenediamine (B122844) (PPD).[6] For live-cell imaging, specialized antifade reagents like Trolox can be added to the imaging medium.[4]

  • Optimize Imaging Parameters: In time-lapse experiments, increase the interval between acquisitions to allow the fluorophore to recover from a transient non-fluorescent state.[1]

  • Choose Appropriate Fluorophores: If photobleaching of NBD remains a significant issue, consider using a more photostable fluorescent lipid analog, such as one labeled with BODIPY.[7]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Excitation Maximum~466 nm[8][9][10]
Emission Maximum~536 nm[8][9][10]
Molecular Weight575.74 g/mol [10]
SolubilitySoluble in Chloroform (B151607) or DMSO[10]
Storage-20°C, protect from light[10]
Table 2: Comparison of NBD and BODIPY FL Fluorophores for Lipid Labeling
FeatureNBDBODIPY FLReference
Brightness ModerateHigh[7]
Photostability ModerateHigh[7]
Environment Sensitivity High (fluorescence increases in nonpolar environments)Low[9]
Common Issues Photobleaching, potential for high backgroundLess prone to photobleaching[7]
Table 3: Common Antifade Reagents
Antifade ReagentApplicationMechanism of ActionNotesReference
n-Propyl Gallate (NPG) Fixed CellsFree radical scavengerCan reduce the fading of fluorescein (B123965) and rhodamine fluorescence by a factor of 10.[11]
p-Phenylenediamine (PPD) Fixed CellsFree radical scavengerOne of the more effective antifading reagents, but can be prone to autofluorescence.
Trolox Live and Fixed CellsReduces reactive oxygen speciesA derivative of Vitamin E.[12]
1,4-diazabicyclo[2.2.2]octane (DABCO) Fixed CellsFree radical scavengerMay diminish the signal from gold-conjugated probes in correlative microscopy.[6]

Experimental Protocols

Protocol 1: Staining the Golgi Apparatus in Living Cells with NBD C6-Ceramide

This protocol details the steps for labeling the Golgi apparatus in live cells.

Materials:

  • Cells grown on glass coverslips

  • NBD C6-ceramide

  • Fatty acid-free BSA

  • Absolute ethanol

  • Chloroform

  • Serum-free balanced salt solution (e.g., Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4)

  • Ice-cold and 37°C culture medium

Methodology:

  • Preparation of NBD C6-ceramide–BSA Complex (100 µM Stock): a. Prepare a 1 mM stock solution of NBD C6-ceramide in a 19:1 (v/v) mixture of chloroform and ethanol. b. Dispense 100 µL of the 1 mM NBD C6-ceramide stock solution into a glass tube and dry it under a stream of nitrogen gas, followed by at least 1 hour under vacuum. c. Redissolve the dried lipid in 200 µL of absolute ethanol. d. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in a serum-free balanced salt solution. e. While vortexing the BSA solution, slowly inject the ethanolic NBD C6-ceramide solution. f. The resulting 100 µM NBD C6-ceramide/BSA complex can be stored at -20°C.[13]

  • Cell Labeling: a. Grow cells to the desired confluency on glass coverslips. b. On the day of the experiment, dilute the 100 µM NBD C6-ceramide/BSA stock solution to a final concentration of 5 µM in your cell culture medium.[7] c. Rinse the cells grown on coverslips with an appropriate medium. d. Incubate the cells for 30 minutes at 4°C with the 5 µM NBD C6-ceramide-BSA complex.[7] e. Rinse the cells several times with ice-cold medium and then incubate them in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[7]

  • Imaging: a. Wash the cells with fresh medium. b. Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., FITC).

Protocol 2: Staining the Golgi Apparatus in Fixed Cells with NBD C6-Ceramide

This protocol provides a method for labeling the Golgi apparatus in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • NBD C6-ceramide-BSA complex (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium (preferably with an anti-fade reagent)

Methodology:

  • Cell Fixation: a. Wash the cells once with PBS. b. Fix the cells by incubating them with the fixative solution for 15-20 minutes at room temperature. c. Wash the cells two to three times with PBS.[1]

  • Cell Staining: a. Add the NBD C6-ceramide-BSA working solution to the fixed cells and incubate for 30-60 minutes at room temperature. b. Remove the staining solution and wash the cells two to three times with PBS.[1]

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium containing an antifade reagent. b. Image the cells using a fluorescence microscope.[1]

Mandatory Visualization

Experimental_Workflow_Live_Cell_Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Prepare Cells on Coverslips stain_cells Incubate Cells with Probe (4°C, 30 min) prep_cells->stain_cells prep_probe Prepare NBD-Ceramide/BSA Complex prep_probe->stain_cells wash_cold Wash with Cold Medium stain_cells->wash_cold incubate_37 Incubate in Fresh Medium (37°C, 30 min) wash_cold->incubate_37 wash_final Final Wash incubate_37->wash_final acquire_images Image with Fluorescence Microscope wash_final->acquire_images

Caption: Workflow for staining live cells with this compound.

Photobleaching_Prevention_Strategy cluster_problem Problem cluster_solutions Solutions cluster_imaging_params Imaging Parameters cluster_reagents Chemical Reagents cluster_alternative_probes Alternative Probes photobleaching This compound Photobleaching reduce_intensity Reduce Excitation Intensity photobleaching->reduce_intensity Mitigate by reduce_exposure Reduce Exposure Time photobleaching->reduce_exposure Mitigate by increase_interval Increase Time Interval photobleaching->increase_interval Mitigate by antifade_fixed Antifade Mounting Media (Fixed Cells) photobleaching->antifade_fixed Prevent with antifade_live Antifade Reagents (Live Cells, e.g., Trolox) photobleaching->antifade_live Prevent with bodipy_probes Use More Photostable Dyes (e.g., BODIPY) photobleaching->bodipy_probes Avoid by using

Caption: Strategies to prevent this compound photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent analog of ceramide, a type of lipid. It is cell-permeable and is widely used to selectively stain the Golgi apparatus in both live and fixed cells. It is also utilized in studies of sphingolipid transport and metabolism.[8][9][10]

Q2: Why does this compound need to be complexed with BSA?

A2: The fluorescence of the NBD dye is weak in aqueous environments but increases in nonpolar environments like cell membranes. Complexing this compound with BSA facilitates its delivery into cells, as it can be directly dissolved in aqueous media without the need for organic solvents.[14][15]

Q3: How should I store this compound?

A3: this compound should be stored at -20°C and protected from light to prevent degradation.[10]

Q4: Can I use this compound for both live and fixed cell imaging?

A4: Yes, this compound can be used to stain the Golgi apparatus in both live and fixed cells.[8][10] Different protocols are required for each application.

Q5: What filter set should I use for imaging this compound?

A5: A standard FITC or GFP filter set is appropriate for imaging this compound, with an excitation maximum around 466 nm and an emission maximum around 536 nm.[7][8]

Q6: Are there any alternatives to this compound if photobleaching is a major problem?

A6: Yes, if photobleaching of this compound is limiting your experiments, consider using a lipid analog labeled with a more photostable fluorophore, such as BODIPY FL.[7]

Q7: Can antifade reagents affect my cells in live-cell imaging?

A7: Antifade reagents for live-cell imaging are designed to be minimally toxic. However, it is always good practice to perform control experiments to ensure that the reagent is not affecting the biological process you are studying. The optimal concentration of some antifade reagents may vary depending on the cell type and their tolerance to hypoxia.[4]

References

issues with C6 NBD ceramide solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and preparation of C6 NBD ceramide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent analog of natural ceramides, which are important signaling molecules in cells.[1][2] The attached NBD (nitrobenzoxadiazole) fluorophore allows for visualization of the ceramide's localization and transport within cells.[1] It is commonly used to study sphingolipid metabolism and transport, and as a selective stain for the Golgi apparatus in both live and fixed cells.[3][4][5][6]

Q2: I'm having trouble dissolving this compound. What solvents should I use?

A2: this compound is sparingly soluble in aqueous buffers.[7] For optimal solubility, it is recommended to first dissolve it in an organic solvent before diluting with an aqueous buffer.[7] Commonly used organic solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[2]

Q3: My this compound solution appears to have precipitated after dilution in my aqueous buffer. What can I do?

A3: Precipitation upon dilution into aqueous solutions is a common issue due to the hydrophobic nature of this compound. To avoid this, it is often complexed with bovine serum albumin (BSA) before being added to cells.[3][8] The BSA helps to keep the ceramide soluble and facilitates its delivery into cells.[8]

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored at -20°C and protected from light.[2][8][9][10][11] Stock solutions in organic solvents can also be stored at -20°C, but it is recommended to use them immediately after thawing and avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Solubility This compound is inherently hydrophobic and has limited solubility in aqueous solutions.[12]First, dissolve this compound in an organic solvent like DMSO, DMF, or ethanol.[2] For cell-based assays, prepare a complex with fatty acid-free BSA to improve solubility and cellular uptake.[3][13]
Precipitation in Media The final concentration of the organic solvent may be too high, or the ceramide is not properly complexed.Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid toxicity. When preparing the BSA complex, inject the ethanolic this compound solution into a vortexing BSA solution to facilitate complex formation.[3]
Weak or No Fluorescent Signal The concentration of this compound may be too low, or cellular uptake is inefficient. Photobleaching during imaging can also be a factor.Optimize the working concentration of the this compound-BSA complex (typically in the low µM range).[3][13] Use an anti-fade mounting medium for fixed cells and minimize light exposure during live-cell imaging to prevent photobleaching.[14]
High Background Fluorescence The concentration of the probe may be too high, leading to non-specific binding. Inadequate washing can also contribute to high background.Titrate the this compound concentration to find the optimal balance between signal and background.[14] Include a "back-exchange" step with a solution of fatty acid-free BSA or fetal calf serum after staining to remove excess probe from the plasma membrane.[14][15] Ensure thorough washing steps after incubation.[14]
Incorrect Subcellular Localization The experimental conditions may favor localization to organelles other than the Golgi apparatus.The staining protocol, especially incubation times and temperatures, can influence the final localization. For specific Golgi staining, a common protocol involves incubation at 4°C followed by a chase at 37°C.[3]

Quantitative Data Summary

PropertyValueReference
Molecular Weight 575.7 g/mol [2]
Excitation Maximum ~466 nm[3][9][15]
Emission Maximum ~536 nm[3][9][15]
Solubility in DMF 25 mg/mL[2]
Solubility in DMSO 10 mg/mL[2]
Solubility in Ethanol 5 mg/mL[2]
Solubility in DMF:PBS (1:1) 500 µg/mL[2]

Experimental Protocols

Preparation of this compound-BSA Complex

This protocol is adapted from established methods for preparing this compound for live and fixed cell staining.[3][13]

  • Prepare this compound Stock Solution: Dissolve this compound in chloroform:ethanol (19:1 v/v) to a final concentration of approximately 1 mM.[3]

  • Aliquot and Dry: Dispense a small volume (e.g., 50 µL) of the stock solution into a glass test tube. Dry the solvent first under a stream of nitrogen gas and then under a vacuum for at least one hour.[3][13]

  • Redissolve in Ethanol: Redissolve the dried this compound in absolute ethanol (e.g., 200 µL).[3][13]

  • Prepare BSA Solution: Prepare a solution of defatted BSA in a serum-free balanced salt solution (e.g., HBSS with 10 mM HEPES, pH 7.4) at a concentration of 0.34 mg/mL.[3]

  • Form the Complex: While vigorously vortexing the BSA solution, inject the ethanolic this compound solution into the vortex.[3][13]

  • Storage: The resulting this compound-BSA complex (e.g., 5 µM this compound + 5 µM BSA) can be stored in a plastic tube at -20°C.[3]

Staining the Golgi Apparatus in Living Cells
  • Cell Preparation: Grow cells on glass coverslips to the desired confluency.

  • Washing: Rinse the cells with an appropriate medium, such as HBSS with 10 mM HEPES.[3]

  • Incubation: Incubate the cells with the 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[3]

  • Rinsing: Rinse the cells several times with ice-cold medium.[3]

  • Chase: Incubate the cells in fresh medium at 37°C for an additional 30 minutes.[3]

  • Final Wash and Imaging: Wash the cells in fresh medium and examine them using a fluorescence microscope.[3]

Visualizations

G This compound Preparation Workflow cluster_prep Stock Preparation cluster_working Working Solution dissolve Dissolve this compound in Organic Solvent (e.g., DMSO) aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment complex Complex with BSA in Aqueous Buffer thaw->complex use Use Immediately for Cell Staining complex->use

Caption: Workflow for preparing this compound solutions.

G This compound Cellular Trafficking and Metabolism C6_NBD_Cer This compound (extracellular) Plasma_Membrane Plasma Membrane C6_NBD_Cer->Plasma_Membrane Uptake Golgi Golgi Apparatus Plasma_Membrane->Golgi Transport ER Endoplasmic Reticulum Golgi->ER Metabolites Fluorescent Metabolites (Sphingomyelin, Glucosylceramide) Golgi->Metabolites Metabolism Nucleus Nucleus Golgi->Nucleus Nuclear Envelope Staining Metabolites->Plasma_Membrane Transport to PM

Caption: Simplified pathway of this compound in a cell.

References

improving signal-to-noise ratio in NBD ceramide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NBD ceramide.

Troubleshooting Guides

This section addresses specific issues that may arise during NBD ceramide experiments, offering step-by-step solutions to improve your signal-to-noise ratio and obtain reliable results.

Issue 1: Weak or No Fluorescence Signal

A faint or absent fluorescent signal is a common problem that can often be resolved by optimizing your staining protocol and imaging setup.

Question: My NBD ceramide staining is barely visible. What steps can I take to increase the signal intensity?

Answer:

Several factors can contribute to a weak fluorescent signal in NBD ceramide experiments. Here is a troubleshooting guide to help you enhance your signal:

  • Optimize Probe Concentration: The optimal concentration of NBD ceramide can vary between cell types. It is recommended to perform a titration to determine the ideal concentration for your specific cells, typically starting in the range of 1-5 µM.[1]

  • Enhance Cellular Uptake: To improve the delivery of NBD ceramide into cells, it is beneficial to complex it with fatty acid-free Bovine Serum Albumin (BSA).[1][2] This complex can be prepared by slowly adding an ethanol (B145695) stock solution of NBD ceramide to a vortexing solution of BSA in a balanced salt solution.[1][2]

  • Verify Microscope and Imaging Settings:

    • Ensure you are using the correct filter set for NBD fluorescence, such as a standard FITC filter (Excitation: ~466 nm, Emission: ~536 nm).[1][3][4][5]

    • Check that your light source is functioning correctly and the objective lens is clean.[1]

    • Adjust the gain settings on your microscope or fluorometer to an appropriate level.[6]

  • Minimize Photobleaching: The NBD fluorophore is susceptible to photobleaching, which is the photochemical destruction of the fluorophore.[7]

    • Reduce the intensity and duration of the excitation light during image acquisition.[1][7]

    • For fixed cells, use an anti-fade mounting medium.[1][7]

    • For live-cell imaging, consider increasing the time intervals between image captures.[1]

  • Check Cell Health: Ensure that your cells are healthy and metabolically active, as this can influence the uptake and processing of NBD ceramide.[6]

Issue 2: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal from the Golgi apparatus, making it difficult to interpret your results.

Question: I'm observing a lot of non-specific fluorescence in my NBD ceramide-stained cells. How can I reduce the background?

Answer:

High background fluorescence can be a significant issue, but it is often manageable with the following adjustments:

  • Optimize Probe Concentration: Using a concentration of NBD ceramide that is too high can lead to non-specific labeling of membranes.[7] Consider reducing the concentration of the NBD ceramide-BSA complex.[1]

  • Implement a Back-Exchange Step: After staining, a "back-exchange" step is highly recommended to remove excess NBD ceramide from the plasma membrane and other non-Golgi compartments.[1][7] This involves incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature.[1][2]

  • Ensure Thorough Washing: Perform adequate and gentle washing steps after incubation to remove any unbound probe.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and use of NBD ceramide.

Q1: Why is NBD ceramide used as a Golgi marker?

A1: NBD ceramide is a fluorescent analog of ceramide that is readily taken up by live and fixed cells.[3][8] It is transported to the Golgi apparatus, where it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.[4][7] This accumulation and metabolic conversion within the Golgi make it a selective stain for this organelle.[3][8]

Q2: What are the spectral properties of NBD ceramide?

A2: The fluorescence of the NBD group is sensitive to its environment. It is weakly fluorescent in aqueous solutions but shows a significant increase in fluorescence in nonpolar environments like lipid bilayers.[2][9] The approximate excitation and emission maxima for NBD ceramide are 466 nm and 536 nm, respectively.[2][3]

Q3: Can NBD ceramide be toxic to cells?

A3: At high concentrations, NBD ceramide has the potential to induce apoptosis.[5] It is important to use the lowest effective concentration to minimize potential cytotoxicity. A newer analog, acetyl-C16-ceramide-NBD, has been shown to have weaker cytotoxicity.[10]

Q4: My NBD ceramide staining is localizing to organelles other than the Golgi. Why is this happening?

A4: While NBD ceramide is a well-established Golgi marker, its localization depends on its metabolic conversion.[7] The lipid metabolism of a particular cell type can influence the distribution of the fluorescent probe, potentially leading to its appearance in other cellular compartments like late endosomes and lysosomes.[1]

Data Presentation

Table 1: NBD Ceramide Properties

PropertyValueReference
Excitation Maximum~466 nm[2][3]
Emission Maximum~536 nm[2][3]
Molecular Weight575.74 g/mol [3][11]
Common SolventsChloroform, DMSO, Ethanol[2][3][12]

Table 2: Recommended Staining Conditions

ParameterLive CellsFixed CellsReference
NBD Ceramide-BSA Concentration1-5 µM5 µM[1][2]
Initial Incubation30 min at 4°C30 min at 4°C[2]
Secondary Incubation30 min at 37°CN/A[2]
Back-Exchange30-90 min with BSA or FCS30-90 min with BSA or FCS[1][2]

Experimental Protocols

Protocol 1: Preparation of NBD C6-Ceramide-BSA Complex

This protocol describes the preparation of a 5 µM NBD C6-ceramide complexed with 5 µM BSA.

  • Prepare a 1 mM stock solution of NBD C6-ceramide in an organic solvent such as ethanol or a chloroform:ethanol (19:1 v/v) mixture.[2]

  • In a separate tube, prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution like Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4.[2]

  • While vigorously vortexing the BSA solution, slowly inject the NBD C6-ceramide stock solution to achieve the desired final concentration of 5 µM.[2]

  • Store the resulting NBD C6-ceramide-BSA complex solution at -20°C.[2]

Protocol 2: Staining the Golgi Complex in Live Cells

  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells with an appropriate medium, such as HBSS/HEPES.[2]

  • Incubate the cells with a 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[2]

  • Rinse the cells several times with ice-cold medium.[2]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[2]

  • (Optional but Recommended) Perform a back-exchange step by incubating with fatty acid-free BSA or fetal calf serum for 30-90 minutes to reduce background fluorescence.[1][2]

  • Wash the cells with fresh medium and image immediately using a fluorescence microscope with a suitable filter set (e.g., FITC).[1][2]

Protocol 3: Staining the Golgi Complex in Fixed Cells

  • Grow cells on glass coverslips.

  • Rinse the cells with a balanced salt solution (e.g., HBSS/HEPES or PBS).[2]

  • Fix the cells with a suitable fixative, such as 0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde, for 5-10 minutes at room temperature. Avoid detergents and methanol/acetone fixatives.[2]

  • Rinse the fixed cells several times with ice-cold HBSS/HEPES.[2]

  • Incubate the cells with a 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[2]

  • Perform a back-exchange step by incubating with 10% fetal calf serum or 2 mg/ml BSA for 30-90 minutes at room temperature to enhance Golgi staining.[2]

  • Wash the sample in fresh HBSS/HEPES, mount, and examine by fluorescence microscopy.[2]

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips rinse1 Rinse with buffer cell_culture->rinse1 incubate_nbd Incubate with NBD Ceramide-BSA (30 min, 4°C) rinse1->incubate_nbd rinse2 Rinse with cold medium incubate_nbd->rinse2 incubate_37c Incubate in fresh medium (30 min, 37°C for live cells) rinse2->incubate_37c back_exchange Back-exchange with BSA/FCS (30-90 min) incubate_37c->back_exchange wash Final wash back_exchange->wash image Fluorescence Microscopy wash->image

Caption: General experimental workflow for NBD ceramide staining.

ceramide_signaling cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects de_novo De Novo Synthesis ceramide Ceramide de_novo->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest pkc Protein Kinase C (PKC) Activation ceramide->pkc pp Protein Phosphatase (PP1/PP2a) Activation ceramide->pp jnk JNK/SAPK Pathway Activation ceramide->jnk apoptosis Apoptosis inflammation Inflammation pkc->inflammation pp->apoptosis jnk->apoptosis

Caption: Simplified overview of ceramide signaling pathways.

References

Technical Support Center: Reducing Plasma membrane Signal in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding protocols designed to reduce or eliminate fluorescence signals originating from the plasma membrane. These techniques are crucial for accurately quantifying intracellular signals in various assays, such as internalization studies of antibodies, nanoparticles, or other fluorescently labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reducing the plasma membrane signal in fluorescence microscopy?

In many biological assays, it is essential to distinguish between fluorescently labeled ligands that are bound to the cell surface and those that have been internalized by the cell. A high background signal from the plasma membrane can obscure the internalized signal, leading to inaccurate quantification and interpretation of results. Protocols to reduce plasma membrane signal are therefore employed to isolate and measure the fluorescence from the intracellular compartment.

Q2: What are the common methods to reduce unwanted plasma membrane fluorescence?

The most common methods involve either quenching the extracellular fluorescence or physically removing the fluorescently labeled molecules from the cell surface. The primary techniques include:

  • Chemical Quenching: Using membrane-impermeant quenching agents like Trypan Blue or sodium dithionite (B78146) to extinguish the fluorescence of molecules on the outer leaflet of the plasma membrane.[1][2][3][4]

  • Acid Wash: A brief incubation in a low pH buffer to dissociate the binding of antibodies or other ligands from their cell surface receptors, allowing them to be washed away.[5][6][7][8]

  • Enzymatic Digestion: In some specific cases, enzymes can be used to cleave the fluorescent probe or its receptor from the cell surface.

Q3: What is a "back-exchange protocol" in this context?

While the term "back-exchange protocol" is not standard in this specific application, it likely refers to the principle of removing or quenching the signal from the outer cell surface to better visualize the internalized signal. The methods described in this guide, such as chemical quenching and acid washing, achieve this outcome.

Q4: How do I choose the right method for my experiment?

The choice of method depends on the nature of your fluorescent probe, the cell type, and the experimental goals.

  • Trypan Blue quenching is often used in phagocytosis assays with fluorescent beads or bacteria and is suitable for flow cytometry and some microscopy applications.[1][9]

  • Dithionite quenching is specifically used for certain fluorophores like NBD and requires careful optimization as it can be membrane-permeable under certain conditions.[3][4][10][11]

  • Acid wash is a common and effective method for antibody internalization assays but can be harsh on sensitive cell types.[5][6][7]

Troubleshooting Guides

Issue 1: High background fluorescence remains after performing a quenching protocol.
Possible Cause Troubleshooting Step
Ineffective Quenching Agent Concentration Optimize the concentration of the quenching agent (e.g., Trypan Blue, dithionite). Perform a concentration curve to determine the optimal concentration for your specific cell type and fluorescent probe.
Quenching agent washed away too soon (for microscopy) For some quenching agents like Trypan Blue, the quenching effect is reversible and requires the agent to be present during imaging.[9]
Internalization of the Quenching Agent Ensure the quenching agent is not being internalized by the cells. This can be checked by incubating cells with the quencher alone and looking for intracellular fluorescence or signs of toxicity.
Membrane permeability of the quencher Some quenchers, like dithionite, can cross the cell membrane under certain conditions (e.g., acidic pH), quenching intracellular signals as well.[10][11] Ensure your experimental buffer is at a neutral pH.
Issue 2: Significant cell death or damage after an acid wash.
Possible Cause Troubleshooting Step
pH is too low While a low pH is necessary, a pH of 1 can cause significant cell damage.[6] Most protocols recommend a pH between 2.5 and 3.0.[7][8] Test a range of pH values to find the optimal balance between stripping efficiency and cell viability.
Incubation time is too long The acid wash should be brief, typically between 30 seconds to a few minutes.[5] Prolonged exposure to low pH will damage the cells. Optimize the incubation time for your cell type.
Cell type is too sensitive Some cell types are inherently more sensitive to acidic conditions. If optimization of pH and time is unsuccessful, consider a gentler method like using a milder stripping buffer or a quenching protocol.
Inadequate washing after acid treatment Residual acid can continue to damage cells. Ensure you wash the cells thoroughly with a neutral pH buffer (e.g., PBS) or complete media immediately after the acid wash.[6]
Issue 3: Internalized signal is also reduced after the protocol.
Possible Cause Troubleshooting Step
Quenching agent is membrane-permeable As mentioned, agents like dithionite can sometimes cross the membrane.[10][11] If you suspect this, try performing the experiment at a lower temperature (e.g., on ice) to reduce membrane fluidity and potential transport.
Acid wash is causing leakage from endosomes The low pH of the acid wash could potentially compromise the integrity of endosomal compartments, leading to the release and subsequent removal of the internalized probe. Reduce the duration and/or increase the pH of the acid wash.
Recycling of internalized receptors If the internalized receptor-ligand complex is rapidly recycled back to the plasma membrane, it may be stripped by the acid wash or quenched. Perform experiments at lower temperatures (e.g., 4°C) to inhibit membrane trafficking as a control.[6]

Quantitative Data Summary

The following table summarizes typical parameters for common methods used to reduce plasma membrane signal.

Method Reagent Typical Concentration Typical pH Typical Incubation Time Primary Use Case
Chemical Quenching Trypan Blue0.2-1 mg/mLNeutralPresent during measurementPhagocytosis assays, flow cytometry[1]
Chemical Quenching Sodium Dithionite1-10 mMNeutral1-5 minutesNBD-labeled lipids[4][12]
Acid Wash Glycine-HCl or Acetic Acid Buffer0.2 M Glycine, 0.15-0.5 M NaCl2.5 - 3.030 seconds - 5 minutesAntibody internalization assays[5][7][8]

Experimental Protocols

Protocol 1: Trypan Blue Quenching for Phagocytosis Assay (Flow Cytometry)
  • Incubate your cells (e.g., macrophages) with fluorescently labeled particles (e.g., opsonized beads or bacteria) for the desired time to allow for phagocytosis.

  • After incubation, place the cell suspension on ice to stop further internalization.

  • Add Trypan Blue solution to a final concentration of 0.2 mg/mL.

  • Gently mix and analyze the cells immediately by flow cytometry. The Trypan Blue will quench the fluorescence of the particles that are attached to the outside of the cells but not those that have been internalized.[2]

  • The remaining fluorescence detected corresponds to the internalized particles.

Protocol 2: Acid Wash for Antibody Internalization Assay (Microscopy)
  • Culture your cells on glass-bottom dishes suitable for microscopy.

  • Incubate the cells with the fluorescently labeled antibody in complete media for the desired time at 37°C to allow for internalization.

  • As a control for surface binding, incubate a separate set of cells with the antibody on ice for the same duration.

  • After incubation, quickly wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add the pre-chilled acid wash buffer (0.2 M glycine, 0.15 M NaCl, pH 3.0).[8]

  • Incubate for 30-60 seconds on ice.[5]

  • Quickly aspirate the acid buffer and wash the cells three times with ice-cold PBS to neutralize the pH.

  • Add fresh, cold imaging media and proceed with imaging. The remaining fluorescence should primarily be from internalized antibodies.

Visualizations

G cluster_workflow Experimental Workflow: Signal Quenching A 1. Incubate cells with fluorescent probe B 2. Probe binds to plasma membrane and is internalized A->B C 3. Add membrane-impermeant quenching agent (e.g., Trypan Blue) B->C D 4. Extracellular fluorescence is quenched C->D E 5. Image/analyze cells to detect only intracellular fluorescence D->E

Caption: Workflow for reducing plasma membrane signal using a quenching agent.

G cluster_acid_wash Troubleshooting Logic: Acid Wash Protocol Start Start: High cell death after acid wash CheckpH Is pH > 2.5? Start->CheckpH CheckTime Is incubation time < 2 min? CheckpH->CheckTime Yes Solution1 Increase pH to 2.5-3.0 CheckpH->Solution1 No CheckCells Are cells known to be sensitive? CheckTime->CheckCells Yes Solution2 Reduce incubation time CheckTime->Solution2 No Solution3 Consider alternative method (e.g., quenching) CheckCells->Solution3 Yes

References

artifacts in C6 NBD ceramide staining and how to identify them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using C6 NBD ceramide for fluorescent staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent analog of ceramide, a type of sphingolipid.[1][2] It is widely used in cell biology to study sphingolipid metabolism and transport.[3][4][5] A primary application is the selective staining of the Golgi apparatus in both live and fixed cells.[3][4][5]

Q2: How does this compound stain the Golgi apparatus?

A2: After entering the cell, this compound is transported to the Golgi apparatus, where it is metabolized into other fluorescent sphingolipids, such as C6 NBD sphingomyelin (B164518) and C6 NBD glucosylceramide.[6] This metabolic conversion is crucial for its accumulation and retention in the Golgi.[6][7]

Q3: What are the excitation and emission wavelengths for this compound?

A3: The approximate excitation maximum for this compound is 466 nm, and the emission maximum is 536 nm.[3][8] This makes it compatible with standard FITC filter sets.[1]

Q4: Can I use this compound in both live and fixed cells?

A4: Yes, this compound can be used to stain both live and fixed cells.[3][4] However, fixation methods that involve detergents or organic solvents like methanol (B129727) and acetone (B3395972) should be avoided as they can extract or modify cellular lipids, potentially inhibiting the staining.[8][9]

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Potential Causes:

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions.

  • Inefficient Cellular Uptake: this compound is hydrophobic and requires a carrier for efficient delivery into cells in an aqueous medium.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.[10][11]

  • Incorrect Microscope Filter Set: Using a filter set that does not match the excitation and emission spectra of NBD will result in poor signal detection.

Troubleshooting Steps:

  • Optimize Probe Concentration: Titrate the this compound concentration. A common starting range is 1-5 µM.[12]

  • Use a Carrier Molecule: Complex this compound with fatty acid-free Bovine Serum Albumin (BSA) to improve its delivery into cells.[6][12]

  • Minimize Photobleaching: Reduce the intensity and duration of the excitation light. For fixed cells, consider using an anti-fade mounting medium.[12]

  • Verify Microscope Setup: Ensure you are using a suitable filter set, such as one for FITC.[1]

Issue 2: High Background Fluorescence

Potential Causes:

  • Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding to cellular membranes.[12]

  • Inadequate Washing: Insufficient washing after staining can leave unbound probe in the culture medium or loosely associated with the cell surface.

  • Probe Precipitation: The hydrophobic nature of this compound can cause it to precipitate out of solution if not properly complexed with BSA.

Troubleshooting Steps:

  • Optimize Probe Concentration: Reduce the concentration of the this compound-BSA complex.[12]

  • Implement a Back-Exchange Step: After staining, incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature.[12] This helps to remove excess probe from the plasma membrane.[12]

  • Thorough Washing: Ensure adequate and gentle washing steps after incubation to remove any remaining unbound probe.[12]

Issue 3: Diffuse Cytoplasmic Staining Instead of Specific Golgi Localization

Potential Causes:

  • Metabolism is a Prerequisite for Golgi Localization: If this compound is not metabolized to its complex sphingolipid derivatives, it may remain diffusely distributed throughout the cell.[6][7]

  • Incorrect Incubation Temperature: The initial incubation is often performed at a low temperature (e.g., 4°C) to allow the probe to label the plasma membrane, followed by a "chase" period at 37°C to allow for internalization and transport to the Golgi.[6] Skipping or altering these steps can affect localization.

  • Cell Type Differences: The rate of sphingolipid metabolism can vary between different cell types.

Troubleshooting Steps:

  • Ensure Proper Incubation Conditions: Follow a two-step incubation protocol: a low-temperature binding step followed by a higher temperature chase period to allow for metabolic processing.[6]

  • Use a Metabolizable Analog: Ensure you are using a form of this compound that can be processed by the cell's metabolic machinery. For example, a 1-O-methyl derivative of this compound cannot be metabolized and will not localize to the Golgi.[13]

  • Optimize Incubation Times: Adjust the duration of the chase period to allow sufficient time for metabolism and transport in your specific cell type. A chase period of 30-60 minutes is a common starting point.[6]

Experimental Protocols & Data

Key Experimental Parameters
ParameterRecommended Range/ValueNotes
This compound Concentration 1-5 µMOptimal concentration may vary by cell type.[12]
BSA Concentration 0.34 mg/mLFor complexing with this compound.[8]
Initial Incubation (Binding) 30 minutes at 4°CAllows the probe to label the plasma membrane.[6][8]
Chase Incubation (Metabolism) 30-60 minutes at 37°CAllows for internalization and transport to the Golgi.[6]
Back-Exchange (Optional) 30-90 minutes at room temperatureWith fatty acid-free BSA or fetal calf serum to reduce background.[12]
Fixation (for fixed cells) 0.5-4% paraformaldehyde or glutaraldehydeAvoid detergent-based or alcohol-based fixatives.[8]
Detailed Staining Protocol for Live Cells

This protocol is adapted from established methods for this compound.[6][8]

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound (e.g., 1 mM in an appropriate organic solvent).

    • Dry down the required amount of the stock solution under nitrogen gas and then under vacuum.

    • Resuspend the dried lipid in ethanol.

    • Inject the ethanolic solution into a vortexing solution of fatty acid-free BSA in a buffered salt solution (e.g., HBSS with 10 mM HEPES) to achieve the final desired concentration.

  • Cell Staining:

    • Rinse cells grown on coverslips with an appropriate medium (e.g., HBSS with 10 mM HEPES).

    • Incubate the cells with the this compound-BSA complex (e.g., 5 µM) for 30 minutes at 4°C.[6][8]

    • Wash the cells several times with ice-cold medium to remove excess probe.[6]

    • Transfer the cells to fresh, pre-warmed (37°C) complete culture medium and incubate for a "chase" period of 30-60 minutes.[6]

  • Washing and Imaging:

    • Wash the cells with fresh medium.

    • Image the cells immediately using a fluorescence microscope with a suitable filter set (e.g., FITC).

Visualizations

G Troubleshooting Workflow for this compound Staining Artifacts start Staining complete, proceed to imaging issue Problem with fluorescence signal? start->issue weak_signal Weak or no signal issue->weak_signal Yes high_bg High background issue->high_bg Yes diffuse_stain Diffuse staining issue->diffuse_stain Yes good_signal Clear, specific Golgi staining issue->good_signal No ts_weak Optimize concentration Use BSA complex Minimize photobleaching Check filters weak_signal->ts_weak ts_bg Reduce concentration Perform back-exchange Ensure thorough washing high_bg->ts_bg ts_diffuse Check incubation times/temps Ensure metabolizable analog is used diffuse_stain->ts_diffuse ts_weak->start Re-stain ts_bg->start Re-stain ts_diffuse->start Re-stain

Caption: Troubleshooting workflow for this compound staining.

G Potential Causes of this compound Staining Artifacts artifact_weak Weak/No Signal artifact_bg High Background artifact_diffuse Diffuse Staining cause_conc_low Low Probe Concentration cause_conc_low->artifact_weak cause_uptake Inefficient Uptake (No BSA) cause_uptake->artifact_weak cause_bleach Photobleaching cause_bleach->artifact_weak cause_conc_high High Probe Concentration cause_conc_high->artifact_bg cause_wash Inadequate Washing cause_wash->artifact_bg cause_metabolism Inhibited Metabolism cause_metabolism->artifact_diffuse cause_temp Incorrect Incubation Temp/Time cause_temp->artifact_diffuse

Caption: Common causes of artifacts in this compound staining.

References

impact of serum on C6 NBD ceramide labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using C6 NBD ceramide, with a specific focus on the impact of serum on labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in cell biology research?

A1: this compound is a fluorescent analog of natural ceramide. It is widely used to study sphingolipid transport and metabolism within living and fixed cells.[1][2] Its most common application is as a selective stain for the Golgi apparatus.[1][2][3][4][5] Once inside the cell, it is metabolized into other fluorescent sphingolipids, such as sphingomyelin (B164518) and glucosylceramide, allowing for the investigation of sphingolipid trafficking pathways.[2][6]

Q2: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

A2: this compound is a lipophilic molecule with low solubility in aqueous solutions. Complexing it with a carrier protein like BSA is crucial for its efficient delivery into cells.[1][3][7][8] The BSA complex facilitates the transfer of the lipid probe into the cellular membranes.[1][3][7] For optimal results, it is often recommended to use fatty acid-free BSA to ensure maximal binding capacity for the this compound.[6][7][9]

Q3: Can I perform this compound labeling in the presence of serum (e.g., Fetal Calf Serum - FCS)?

A3: It is generally recommended to perform the initial incubation with the this compound-BSA complex in a serum-free medium .[1] Serum contains various proteins and lipids that can compete with the this compound-BSA complex for uptake, potentially reducing labeling efficiency. However, in some protocols, particularly for fixed cells, a post-labeling incubation with medium containing FCS or BSA is used as a "back-exchange" step to remove excess probe from the plasma membrane and enhance the specific staining of the Golgi apparatus.[2][10]

Q4: What is "back-exchange" and why is it used in this compound staining?

A4: Back-exchange is a process used to remove fluorescent lipid analogs that are loosely associated with the outer leaflet of the plasma membrane. After the initial labeling, cells are incubated in a medium containing a high concentration of a lipid acceptor, such as fatty acid-free BSA or serum.[2][9][10] This helps to reduce background fluorescence and improve the signal-to-noise ratio, making the specific localization of the probe within intracellular compartments like the Golgi more distinct.[2][10]

Q5: Will the NBD fluorophore affect the biological activity of the ceramide?

A5: While this compound is a valuable tool, it is important to acknowledge that the attached NBD group is bulky and can potentially alter the biophysical properties and metabolism of the ceramide molecule compared to its natural counterpart.[6][11] However, studies have shown that it is readily metabolized by the same enzymes as endogenous ceramides, making it a useful tracer for sphingolipid pathways.[6][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Inefficient delivery of this compound: The probe was not properly complexed with BSA. 2. Degradation of the probe: Improper storage or exposure to light. 3. Low expression of target enzymes: The cell type may have low activity of enzymes that metabolize ceramide.1. Ensure you are using a protocol to complex this compound with fatty acid-free BSA before adding it to the cells.[1][6][7] 2. Store the this compound stock solution at -20°C and protect it from light.[1][3] 3. Verify the expression of relevant sphingolipid metabolism enzymes in your cell line through literature search or molecular biology techniques.
High Background Fluorescence 1. Excess probe at the plasma membrane: Insufficient washing or no back-exchange step. 2. Presence of serum during labeling: Serum components may interfere with specific uptake and lead to non-specific binding. 3. Probe aggregation: Improper solubilization of the this compound.1. After the initial labeling, perform a back-exchange step by incubating the cells with a medium containing fatty acid-free BSA or FCS for 30-90 minutes.[2][10] 2. Perform the initial labeling step in a serum-free medium.[1] 3. Ensure the this compound is fully dissolved in an organic solvent (e.g., ethanol (B145695) or DMSO) before complexing with BSA.[1][3]
Incorrect Subcellular Localization (Not in Golgi) 1. Cell type variation: The pattern of sphingolipid metabolism and transport can vary between different cell types. 2. Metabolism to other lipids: this compound is a precursor for other fluorescent sphingolipids that may localize to different compartments.[12] 3. Experimental conditions: Incubation time and temperature can affect the trafficking of the probe.1. Consult the literature for expected localization patterns in your specific cell type. 2. Be aware that you are observing the sum of the localization of this compound and its fluorescent metabolites.[2] 3. Optimize incubation times and temperatures. A common protocol involves a low-temperature incubation (4°C) for uptake, followed by a chase at 37°C to allow for metabolic processing and transport to the Golgi.[1][7]

Quantitative Data Summary

While precise quantitative data on labeling efficiency is highly dependent on cell type and experimental conditions, the following table summarizes the expected qualitative impact of serum on different aspects of this compound labeling based on established protocols.

Parameter Labeling in Serum-Free Medium Labeling in Serum-Containing Medium Post-Labeling Incubation with Serum (Back-Exchange)
Initial Uptake Efficiency HigherPotentially Lower (due to competition)Not Applicable
Golgi-Specific Signal GoodMay be reduced due to lower uptakeEnhanced
Background Fluorescence ModeratePotentially Higher (non-specific binding)Reduced
Signal-to-Noise Ratio GoodPotentially LowerImproved

Experimental Protocols

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is adapted from standard methods for labeling the Golgi apparatus in living cells.[1][7]

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Absolute Ethanol

  • Serum-free cell culture medium (e.g., HBSS/HEPES)

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of this compound/BSA Complex (5 µM): a. Prepare a 1 mM stock solution of this compound in absolute ethanol. b. In a sterile tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in serum-free medium. c. Dry down an appropriate volume of the this compound ethanol stock under a stream of nitrogen gas. d. Resuspend the dried this compound in a small volume of absolute ethanol. e. While vortexing the BSA solution, slowly inject the resuspended this compound. This results in a 5 µM this compound/BSA complex. Store on ice until use.

  • Cell Labeling: a. Grow cells to the desired confluency on a glass-bottom dish or coverslip. b. On the day of the experiment, remove the culture medium from the cells and wash once with pre-warmed serum-free medium. c. Incubate the cells with the 5 µM this compound/BSA complex solution for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane while minimizing endocytosis. d. Rinse the cells several times with ice-cold serum-free medium.

  • Chase and Back-Exchange: a. Incubate the cells in fresh, pre-warmed complete culture medium (containing serum) at 37°C for a further 30 minutes. This "chase" period allows for the internalization and transport of the ceramide to the Golgi. The serum in the medium will also aid in the back-exchange of any remaining probe at the plasma membrane.

  • Imaging: a. Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer. b. Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).[2]

Protocol 2: Staining of the Golgi in Fixed Cells

This protocol is suitable for experiments where live-cell imaging is not required.[1][2][10]

Materials:

  • This compound/BSA complex (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Fetal Calf Serum (FCS) or fatty acid-free BSA

Procedure:

  • Cell Fixation: a. Grow cells on coverslips to the desired confluency. b. Wash the cells with PBS. c. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. d. Wash the cells three times with PBS.

  • Labeling: a. Incubate the fixed cells with the 5 µM this compound/BSA complex in serum-free medium for 30 minutes at 4°C. b. Rinse the cells several times with ice-cold PBS.

  • Back-Exchange to Enhance Golgi Staining: a. Incubate the cells for 30-90 minutes at room temperature with a medium containing 10% FCS or 2 mg/mL BSA.[2][10] This step is crucial for reducing background and enhancing the Golgi signal in fixed cells.

  • Mounting and Imaging: a. Wash the cells in fresh PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium. c. Examine the cells by fluorescence microscopy using a FITC/GFP filter set.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_labeling Cell Labeling cluster_chase Chase & Back-Exchange cluster_imaging Imaging prep1 Dissolve this compound in Ethanol prep3 Complex Ceramide with BSA in Serum-Free Medium prep1->prep3 prep2 Prepare Fatty Acid-Free BSA Solution prep2->prep3 label1 Incubate Cells with Ceramide-BSA Complex (4°C, 30 min) prep3->label1 label2 Wash with Cold Serum-Free Medium label1->label2 chase1 Incubate in Fresh Medium +/- Serum (37°C, 30 min) label2->chase1 chase2 Wash with Imaging Buffer chase1->chase2 img1 Fluorescence Microscopy (Ex: ~466nm, Em: ~536nm) chase2->img1

Caption: Workflow for this compound labeling of cells.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_back_exchange Back-Exchange Principle serum Serum Proteins & Lipids pm Plasma Membrane serum->pm Potential Interference (Competition for uptake) bsa_complex This compound-BSA Complex bsa_complex->pm Uptake (Optimal in serum-free conditions) golgi Golgi Apparatus pm->golgi Intracellular Transport & Metabolism excess_probe Excess Probe at Plasma Membrane serum_acceptor Serum/BSA as Acceptor excess_probe->serum_acceptor Removal of non-specific probe, enhancing S/N ratio

Caption: Impact of serum on this compound labeling.

References

choosing the right filter set for NBD fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing the right filter set for NBD (Nitrobenzofurazan) fluorescence microscopy and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the NBD fluorophore?

The NBD fluorophore has an excitation maximum at approximately 467 nm and an emission maximum at around 539 nm.[1][2] These values can be influenced by the local environment of the probe.

Q2: Which filter sets are compatible with NBD fluorescence microscopy?

Standard filter sets designed for FITC (Fluorescein isothiocyanate) and GFP (Green Fluorescent Protein) are generally well-suited for imaging NBD. These filter sets typically have an excitation filter that passes light in the blue region of the spectrum and an emission filter that passes light in the green region.

Q3: Why is my fluorescent signal weak or completely absent?

Several factors can lead to a weak or non-existent signal in NBD fluorescence microscopy. These can include:

  • Low probe concentration: The concentration of the NBD-labeled molecule may be too low for detection.

  • Inefficient labeling or uptake: The probe may not be effectively labeling the target or being taken up by the cells.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, which is the irreversible loss of fluorescence due to prolonged exposure to excitation light.

  • Incorrect filter set: The filter set being used may not be optimal for the spectral characteristics of NBD.

  • Suboptimal microscope settings: Incorrect settings for the light source, camera, or objective can result in a weak signal.

Q4: How can I reduce high background fluorescence in my images?

High background fluorescence can obscure the specific signal from your NBD-labeled target. Common causes and their solutions include:

  • Excessive probe concentration: Using too much of the NBD probe can lead to high, non-specific background staining.

  • Inadequate washing: It is critical to thoroughly wash the sample after staining to remove any unbound probe.

  • Autofluorescence: Some cells and media components naturally fluoresce, which can contribute to background noise. Using phenol (B47542) red-free media during imaging can help reduce this.

  • Non-optimal filter set: A filter set with broad bandwidths or significant spectral overlap between the excitation and emission filters can lead to higher background.

Choosing the Right Filter Set for NBD

Selecting an appropriate filter set is crucial for maximizing the signal-to-noise ratio in your NBD fluorescence microscopy experiments. The ideal filter set will efficiently excite the NBD fluorophore while collecting the maximum amount of its emitted fluorescence and blocking unwanted excitation light and background noise.

The key components of a fluorescence filter set are:

  • Excitation Filter: This filter selects the wavelengths of light from the microscope's light source that will be used to excite the NBD probe. For NBD, this filter should transmit light in the blue range, with a peak transmission around 470 nm.

  • Dichroic Mirror (or Beamsplitter): This component reflects the excitation light towards the sample and transmits the longer-wavelength emission light from the sample to the detector. The cut-off wavelength of the dichroic mirror is a critical parameter.

  • Emission Filter (or Barrier Filter): This filter is placed in front of the detector (or eyepieces) and serves to block any stray excitation light while transmitting the fluorescence emitted by the NBD probe. For NBD, this filter should transmit light in the green range, centered around 525-540 nm.

Below is a diagram illustrating the decision-making process for selecting a suitable filter set for NBD fluorescence microscopy.

filter_selection_workflow Workflow for NBD Filter Set Selection cluster_start Start cluster_selection Filter Set Selection cluster_validation Validation cluster_end Finalize start Identify NBD Spectral Properties (Ex: ~467nm, Em: ~539nm) check_existing Check for existing FITC/GFP filter set start->check_existing evaluate_specs Evaluate Filter Set Specifications check_existing->evaluate_specs If available compare_options Compare commercial filter sets (See Table 1) check_existing->compare_options If not available good_snr Good SNR? evaluate_specs->good_snr select_set Select optimal filter set compare_options->select_set test_imaging Perform test imaging with NBD standard select_set->test_imaging assess_performance Assess Signal-to-Noise Ratio (SNR) test_imaging->assess_performance assess_performance->good_snr good_snr->compare_options No proceed Proceed with Experiment good_snr->proceed Yes troubleshooting_workflow Troubleshooting Workflow for NBD Fluorescence Microscopy cluster_issue Identify Issue cluster_weak_signal_solutions Solutions for Weak Signal cluster_high_background_solutions Solutions for High Background cluster_photobleaching_solutions Solutions for Photobleaching cluster_outcome Outcome start Problem Encountered weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background photobleaching Rapid Photobleaching start->photobleaching increase_conc Increase probe concentration weak_signal->increase_conc check_filters Verify correct filter set weak_signal->check_filters optimize_settings Optimize microscope settings (exposure, gain) weak_signal->optimize_settings check_labeling Confirm labeling/uptake efficiency weak_signal->check_labeling reduce_conc Decrease probe concentration high_background->reduce_conc improve_wash Improve washing steps high_background->improve_wash use_imaging_buffer Use phenol red-free medium/ imaging buffer high_background->use_imaging_buffer narrow_filters Consider narrower bandwidth filters high_background->narrow_filters reduce_exposure Reduce exposure time and/or excitation intensity photobleaching->reduce_exposure use_antifade Use antifade mounting medium photobleaching->use_antifade image_quickly Acquire images efficiently photobleaching->image_quickly end Problem Resolved increase_conc->end check_filters->end optimize_settings->end check_labeling->end reduce_conc->end improve_wash->end use_imaging_buffer->end narrow_filters->end reduce_exposure->end use_antifade->end image_quickly->end

References

preventing internalization artifacts with C6 NBD ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 NBD ceramide. Our goal is to help you prevent internalization artifacts and obtain high-quality, reproducible data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent analog of the naturally occurring lipid, ceramide. It is widely used in cell biology to study sphingolipid transport and metabolism.[1][2] Its fluorescent NBD (nitrobenzoxadiazole) group allows for the visualization of its movement and localization within cells.[3] A primary application is the selective staining of the Golgi apparatus in both live and fixed cells.[4][5]

Q2: What are internalization artifacts when using this compound?

A2: Internalization artifacts refer to the uptake and subsequent trafficking of this compound to intracellular compartments other than the intended target, which can complicate data interpretation. For instance, if the goal is to study the plasma membrane, its movement to the Golgi and other organelles would be considered an artifact. This compound can be metabolized into other fluorescent sphingolipids, leading to its appearance in various cellular compartments, including late endosomes and lysosomes.[6]

Q3: How can I prevent or minimize the internalization of this compound?

A3: Several strategies can be employed to control the internalization of this compound:

  • Low-Temperature Incubation: Performing the initial incubation at 4°C slows down enzymatic processes and endocytosis, helping to confine the probe to the plasma membrane.[4]

  • Back-Exchange: After the initial staining, a "back-exchange" step can be performed by incubating the cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) or fetal calf serum. This helps to remove the fluorescent lipid from the outer leaflet of the plasma membrane, allowing for better visualization of the internalized probe.[6][7]

  • Fixation: For studying the Golgi apparatus, fixing the cells with glutaraldehyde (B144438) or paraformaldehyde before staining can help to localize the probe to this organelle.[1][8][9]

  • Use of Inhibitors: Pharmacological agents that inhibit endocytosis or specific metabolic pathways can be used to control the trafficking of this compound. For example, inhibitors of glucosylceramide synthase can prevent its conversion to glucosylceramide.[10][11][12]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Suboptimal Probe Concentration Titrate the this compound concentration to find the optimal level for your specific cell type. A common starting range is 1-5 µM.[6]
Poor Cellular Uptake Complexing this compound with fatty acid-free BSA can improve its delivery into cells.[6]
Photobleaching Reduce the intensity and duration of the excitation light during image acquisition. For fixed cells, use an anti-fade mounting medium. For live-cell imaging, consider acquiring images with longer intervals between time points.[6]
Incorrect Microscope Setup Ensure the correct filter set (e.g., FITC) is in place. Verify that the light source is functioning correctly and the objective is clean.[6]

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Steps
Excessive Probe Concentration A lower concentration of the this compound-BSA complex may be necessary to reduce non-specific binding.[6]
Inadequate Removal of Unbound Probe Implement a back-exchange step after staining by incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature.[1][6] Ensure thorough and gentle washing steps after incubation to remove any remaining unbound probe.[6]

Issue 3: Off-Target Localization

Possible Cause Troubleshooting Steps
Metabolism of the Probe This compound can be metabolized into other sphingolipids, leading to its appearance in various cellular compartments.[1][10] To study a specific organelle like the Golgi, consider fixing the cells before staining.[4][8]
Endocytosis To limit internalization from the plasma membrane, perform the initial incubation at a low temperature (4°C).[4]

Experimental Protocols

Protocol 1: Staining the Golgi Complex in Living Cells

This protocol is adapted for visualizing the Golgi apparatus in live cells.

  • Preparation of this compound-BSA Complex:

    • Prepare a 1 mM stock solution of this compound in ethanol.

    • Dry down an aliquot of the stock solution under nitrogen gas and then under vacuum for at least one hour.

    • Resuspend the dried lipid in ethanol.

    • Inject the ethanolic solution of this compound into a vortexing solution of fatty acid-free BSA in a balanced salt solution (e.g., HBSS) to achieve a final concentration of 5 µM for both the ceramide and BSA.[4]

  • Cell Staining:

    • Rinse cells grown on glass coverslips with an appropriate medium (e.g., HBSS/HEPES).[4]

    • Incubate the cells for 30 minutes at 4°C with the 5 µM this compound-BSA complex.[4]

    • Rinse the cells several times with ice-cold medium.[4]

    • Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[4]

  • Imaging:

    • Wash the cells with fresh medium.[4]

    • Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation ~466 nm, Emission ~536 nm).[1]

Protocol 2: Back-Exchange to Visualize Internalized Probe

This protocol is designed to remove the probe from the plasma membrane to better visualize the internalized pool.

  • Initial Staining:

    • Follow steps 1 and 2 of Protocol 1 for initial cell staining.

  • Back-Exchange:

    • After the 37°C incubation, wash the cells with an ice-cold balanced salt solution.

    • Incubate the cells with a medium containing 5% (w/v) fatty acid-free BSA for 30 minutes at 4°C.[7]

  • Imaging:

    • Wash the cells with fresh, ice-cold medium.

    • Image the cells promptly.

Quantitative Data Summary

Parameter Condition Observation Reference
Concentration 0-20 µM NBD-C6-Cer for 1 hourLinear incorporation into cells and conversion to NBD-C6-HexCer. Saturation of conversion to NBD-C6-SM and NBD-C6-C1P at higher concentrations.[10]
Incubation Time 1 µM NBD-C6-Cer over timeTime-dependent incorporation and conversion to metabolites.[10]
Inhibitor Effect (PDMP) Varying doses of PDMP for 4 hours, then 1µM NBD-Cer for 1 hourDose-dependent decrease in NBD-HexCer and NBD-C1P production, suggesting an inhibitory effect on GCS and CERK.[10]
Inhibitor Effect (Fenretinide) Varying doses of 4HPR for 4 hours, then 1µM NBD-Cer for 1 hourInhibition of NBD-C1P production.[10]

Visualizations

Experimental_Workflow_Live_Cell_Golgi_Staining prep Prepare C6 NBD-BSA Complex rinse1 Rinse Cells (HBSS/HEPES) incubate_cold Incubate with Probe (30 min @ 4°C) rinse1->incubate_cold Add Probe rinse2 Rinse with Cold Medium incubate_cold->rinse2 incubate_warm Incubate in Fresh Medium (30 min @ 37°C) rinse2->incubate_warm wash Wash with Fresh Medium incubate_warm->wash image Fluorescence Microscopy wash->image

Caption: Workflow for staining the Golgi apparatus in live cells.

Troubleshooting_Internalization_Artifacts start High Internalization Artifacts Observed q1 Is the goal to label the plasma membrane? start->q1 a1_yes Perform incubation at 4°C q1->a1_yes Yes a1_no Is the goal to label the Golgi? q1->a1_no No end Optimized Protocol a1_yes->end a2_yes Consider fixing cells before staining a1_no->a2_yes Yes a2_no Is visualizing the internalized pool the goal? a1_no->a2_no No a2_yes->end a3_yes Perform a back-exchange step with BSA a2_no->a3_yes Yes a3_yes->end

Caption: Decision tree for troubleshooting internalization artifacts.

Ceramide_Metabolic_Pathway ceramide This compound sms Sphingomyelin Synthase ceramide->sms gcs Glucosylceramide Synthase ceramide->gcs cerk Ceramide Kinase ceramide->cerk sm NBD Sphingomyelin gc NBD Glucosylceramide c1p NBD Ceramide-1-Phosphate sms->sm gcs->gc cerk->c1p

Caption: Simplified metabolic pathways of this compound in the Golgi.

References

optimizing incubation time and temperature for NBD ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NBD ceramide for cellular imaging. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time and temperature for staining live cells with NBD ceramide?

The ideal incubation conditions for NBD ceramide in live cells can vary depending on the cell type and experimental goals. However, a widely used protocol involves a two-step incubation process.[1][2][3][4] Initially, cells are incubated with the NBD ceramide-BSA complex at 4°C for 30 minutes.[1][2][3][4] This step facilitates the binding of the fluorescent lipid to the plasma membrane while minimizing endocytosis.[1] Subsequently, the cells are washed with ice-cold medium and then incubated in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for the internalization and transport of the probe to the Golgi apparatus.[1][2][3][4] For some applications, such as tracking ceramide metabolism, a longer incubation of up to 60 minutes at 37°C may be beneficial to achieve peak fluorescence of NBD ceramide metabolites in the Golgi.[5][6]

Q2: How do the incubation conditions differ for fixed cells?

For fixed cells, the incubation is typically performed at a lower temperature and for a slightly longer duration. After fixation with paraformaldehyde or glutaraldehyde, cells are incubated with the NBD ceramide-BSA complex at 4°C for 30 minutes.[1][2][4] Following this, a "back-exchange" step is often recommended, which involves incubating the cells with a solution of defatted BSA or fetal calf serum for 30 to 90 minutes at room temperature.[2][4][7][8] This back-exchange step helps to remove excess NBD ceramide from other cellular membranes, thereby enhancing the specific staining of the Golgi apparatus.[7][8]

Q3: What is the recommended concentration of NBD ceramide for staining?

A typical starting concentration for NBD C6-ceramide is 5 µM.[1][3][5] However, it is highly advisable to perform a titration to determine the optimal concentration for your specific cell line and experimental setup to achieve the best signal-to-noise ratio.[5][8] In some studies, concentrations as low as 1 µM have been used effectively, particularly when investigating enzymatic activities to avoid saturation.[6]

Q4: Why is NBD ceramide complexed with bovine serum albumin (BSA)?

NBD ceramide is hydrophobic and has low solubility in aqueous solutions. Complexing it with a fatty acid-free BSA is crucial for its efficient delivery into cells.[2][3][8] The BSA acts as a carrier, facilitating the transfer of the lipid probe to the cell membrane.

Q5: Can I use NBD ceramide to study sphingolipid transport and metabolism?

Yes, NBD C6-ceramide is a valuable tool for studying the transport and metabolism of sphingolipids.[2][7] Once internalized, it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide within the Golgi apparatus.[7][9] By tracking the fluorescence, researchers can gain insights into these metabolic pathways.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Weak or No Fluorescence Signal 1. Suboptimal Probe Concentration: The concentration of NBD ceramide may be too low for your cell type.[8] 2. Inefficient Cellular Uptake: The NBD ceramide-BSA complex may not have been prepared correctly. 3. Photobleaching: Excessive exposure to the excitation light source can quench the fluorescent signal.[3][8] 4. Incorrect Microscope Filter Set: The filter set may not be appropriate for NBD's excitation and emission spectra.[8]1. Optimize Concentration: Titrate the NBD ceramide concentration, typically within the range of 1-5 µM.[8] 2. Verify Complex Formation: Ensure the NBD ceramide-BSA complex is prepared fresh and according to protocol. 3. Minimize Light Exposure: Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for fixed cells.[8] 4. Check Filter Set: Use a standard FITC filter set (Excitation ~466 nm, Emission ~536 nm).[1][7]
High Background Fluorescence 1. Excessive Probe Concentration: Using too much NBD ceramide can lead to non-specific binding to various cellular membranes.[8] 2. Inadequate Washing: Insufficient washing may leave unbound probe in the sample.[8] 3. Lack of Back-Exchange: For fixed cells, omitting the back-exchange step can result in high background.[8]1. Reduce Concentration: Lower the concentration of the NBD ceramide-BSA complex.[8] 2. Thorough Washing: Ensure gentle but thorough washing steps after incubation to remove unbound probe.[8] 3. Implement Back-Exchange: After staining fixed cells, incubate with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature.[8][10]
Non-Specific Staining of Other Organelles 1. Metabolism of NBD Ceramide: The fluorescent probe can be metabolized, leading to its appearance in other compartments like late endosomes and lysosomes.[8] 2. Cell Type-Specific Lipid Metabolism: Different cell lines may process the lipid analog differently.1. Time-Course Experiment: Perform a time-course experiment to image at earlier time points before significant metabolism occurs. 2. Use Alternative Probes: Consider using BODIPY-ceramide, which is more photostable and may provide a more stable signal in the Golgi.[11]
Cell Toxicity High Probe Concentration: At high concentrations, NBD ceramide can potentially induce apoptosis.[3]Lower Concentration and Incubation Time: Use the lowest effective concentration and minimize the incubation time. A study found that shorter incubation times of 30 minutes with higher concentrations showed more dramatic effects than longer 90-minute incubations.[12]

Experimental Protocols

Preparation of NBD C6-Ceramide-BSA Complex

This protocol details the preparation of a 5 µM NBD C6-Ceramide/BSA complex solution.

Materials:

  • NBD C6-Ceramide

  • Ethanol, absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

Procedure:

  • Prepare a 1 mM stock solution of NBD C6-Ceramide in ethanol.

  • In a separate tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.[2]

  • Evaporate a small volume of the NBD C6-Ceramide stock solution under a gentle stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least one hour.[1]

  • Resuspend the dried lipid film in a small volume of absolute ethanol.[1]

  • While vortexing the BSA solution, slowly inject the ethanolic NBD C6-Ceramide solution into the BSA solution.[1][2]

  • The resulting solution is a 5 µM NBD C6-Ceramide/BSA complex. Store at -20°C for future use.[2]

Staining Protocol for Live Cells

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • NBD C6-Ceramide-BSA complex (5 µM)

  • Pre-chilled (4°C) HBSS/HEPES

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Grow cells to 50-70% confluency.

  • Rinse the cells twice with pre-chilled (4°C) HBSS/HEPES.[1]

  • Incubate the cells with the 5 µM NBD C6-Ceramide-BSA complex solution for 30 minutes at 4°C.[1][2][3]

  • Wash the cells three times with ice-cold HBSS/HEPES to remove the excess probe.[1]

  • Add pre-warmed (37°C) complete cell culture medium to the cells.

  • Incubate the cells at 37°C for 30 minutes.[1][2][3]

  • Rinse the cells with fresh, warm medium.

  • Immediately proceed with imaging using a fluorescence microscope with a standard FITC filter set.[1]

Staining Protocol for Fixed Cells

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • NBD C6-Ceramide-BSA complex (5 µM)

  • Ice-cold HBSS/HEPES

  • Defatted BSA solution (e.g., 2 mg/mL) or 10% fetal calf serum

Procedure:

  • Rinse cells with HBSS/HEPES.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[1]

  • Wash the fixed cells three times with PBS.[1]

  • Transfer the coverslips to an ice bath.

  • Incubate with 5 µM NBD C6-Ceramide-BSA complex in ice-cold HBSS/HEPES for 30 minutes at 4°C.[1][2]

  • Rinse the cells several times with HBSS/HEPES.[1]

  • Incubate with a defatted BSA solution or fetal calf serum for 30-90 minutes at room temperature to back-exchange excess probe.[2][7][8]

  • Wash the sample in fresh HBSS/HEPES, mount, and examine by fluorescence microscopy.[2]

Data Summary

Table 1: Recommended Incubation Parameters for NBD Ceramide Staining

Cell StateIncubation StepTemperatureDurationPurpose
Live Cells 1. Probe Loading4°C30 minutesBinding to plasma membrane, minimizing endocytosis[1]
2. Internalization37°C30-60 minutesTransport to the Golgi apparatus[1][5]
Fixed Cells 1. Probe Loading4°C30 minutesStaining of cellular membranes
2. Back-ExchangeRoom Temperature30-90 minutesEnhancing Golgi-specific signal[2][7][8]

Visual Protocols and Pathways

Live_Cell_Staining_Workflow Live Cell NBD Ceramide Staining Workflow A 1. Prepare 5µM NBD Ceramide-BSA in pre-chilled HBSS/HEPES B 2. Rinse cells with pre-chilled HBSS/HEPES A->B C 3. Incubate cells with probe at 4°C for 30 min B->C D 4. Wash cells 3x with ice-cold HBSS/HEPES C->D E 5. Add pre-warmed complete medium D->E F 6. Incubate cells at 37°C for 30 min E->F G 7. Rinse with warm medium F->G H 8. Image with fluorescence microscope G->H

Caption: Workflow for staining live cells with NBD ceramide.

Fixed_Cell_Staining_Workflow Fixed Cell NBD Ceramide Staining Workflow A 1. Fix cells with 4% PFA B 2. Wash cells 3x with PBS A->B C 3. Incubate with 5µM NBD Ceramide-BSA at 4°C for 30 min B->C D 4. Rinse with HBSS/HEPES C->D E 5. Back-exchange with BSA/serum at RT for 30-90 min D->E F 6. Wash with HBSS/HEPES E->F G 7. Mount and image F->G

Caption: Workflow for staining fixed cells with NBD ceramide.

NBD_Ceramide_Trafficking_Pathway NBD Ceramide Cellular Trafficking and Metabolism cluster_cell Cell PM Plasma Membrane Golgi Golgi Apparatus PM->Golgi Transport Metabolites Fluorescent Sphingomyelin & Glucosylceramide Golgi->Metabolites Metabolism Extracellular NBD Ceramide-BSA Complex Extracellular->PM Binding & Uptake

Caption: Cellular pathway of NBD ceramide uptake and metabolism.

References

Validation & Comparative

Validating Golgi Localization: A Comparative Guide to C6 NBD Ceramide and Protein-Based Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate localization of molecules within the cellular landscape is paramount. The Golgi apparatus, a central hub for protein and lipid trafficking and modification, is of particular interest. This guide provides a comprehensive comparison of a widely used fluorescent lipid probe, C6 NBD ceramide, with established protein-based Golgi markers, offering experimental data and detailed protocols to validate its localization.

This guide will delve into the experimental validation of this compound as a Golgi marker by comparing its localization with well-established Golgi-resident proteins, GM130 (a cis-Golgi marker) and TGN46 (a trans-Golgi Network marker). We will explore the underlying principles of each labeling technique, present quantitative co-localization data, and provide detailed experimental protocols.

Mechanism of Action: A Tale of Two Markers

This compound: This fluorescently tagged ceramide analog inserts into the cell membrane and is transported to the Golgi apparatus, where it serves as a substrate for sphingolipid synthesis.[1][2] Its accumulation and metabolism into fluorescent sphingomyelin (B164518) and glucosylceramide within the Golgi cisternae result in a strong and specific fluorescent signal in this organelle.[3][4] This process-based labeling provides a dynamic view of lipid metabolism and transport within the Golgi.

Golgi Marker Antibodies (GM130 & TGN46): These are highly specific antibodies that recognize and bind to endogenous proteins residing in specific sub-compartments of the Golgi. GM130 is a well-characterized cis-Golgi matrix protein, while TGN46 is an integral membrane protein of the trans-Golgi Network.[5] Immunofluorescence techniques, employing these antibodies, provide a static but highly specific localization of these protein markers.

Quantitative Co-localization Analysis

To validate the localization of this compound to the Golgi apparatus, co-localization studies with established Golgi markers are essential. A study utilizing confocal microscopy and quantitative analysis has demonstrated a high degree of co-localization between this compound and both GM130 and a homolog of TGN46 (TGN38) in trophozoites. The Pearson's correlation coefficient (R), a measure of the linear relationship between the intensity of two signals, was used to quantify the extent of co-localization.

Marker CombinationPearson's Correlation Coefficient (R)Interpretation
This compound & GM130High positive correlation[6]Strong co-localization, indicating this compound accumulates in the cis-Golgi.
This compound & TGN38 (TGN46 homolog)High positive correlation[6]Strong co-localization, indicating this compound is also present in the trans-Golgi Network.

Table 1: Quantitative co-localization data for this compound with established Golgi markers. The Pearson's correlation coefficient (R) values indicate a strong positive correlation, validating the localization of this compound to the Golgi apparatus.[6]

Alternative Fluorescent Probes

While this compound is a robust Golgi marker, alternative fluorescent ceramide analogs are available, each with distinct properties.

ProbeExcitation/Emission (nm)Key Features
This compound ~466 / ~536Well-established, suitable for live and fixed cells.[7]
BODIPY FL C5-Ceramide ~505 / ~512Brighter and more photostable than NBD ceramide.[8]
BODIPY TR Ceramide Not specifiedRed-fluorescent, useful for multi-color imaging with green fluorescent probes.

Table 2: Comparison of fluorescent ceramide analogs for Golgi staining.

Experimental Protocols

Detailed methodologies for this compound staining and immunofluorescence for Golgi protein markers are crucial for reproducible results.

Protocol 1: Staining of the Golgi Complex in Living Cells with this compound

This protocol is adapted from established methods for labeling the Golgi in live cells.[7]

Materials:

  • This compound

  • Defatted Bovine Serum Albumin (BSA)

  • Ethanol

  • Chloroform (B151607)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Cell culture medium

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of this compound-BSA Complex (5 µM):

    • Prepare a 1 mM stock solution of this compound in a 19:1 (v/v) mixture of chloroform and ethanol.

    • In a glass tube, evaporate 50 µL of the stock solution under a stream of nitrogen and then under vacuum for at least 1 hour.

    • Resuspend the dried lipid in 200 µL of absolute ethanol.

    • In a separate tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES.

    • While vortexing the BSA solution, inject the ethanolic this compound solution.

    • Store the resulting 5 µM this compound-BSA complex at -20°C.

  • Cell Staining:

    • Grow cells on glass coverslips to the desired confluency.

    • Rinse the cells with HBSS/HEPES.

    • Incubate the cells with the 5 µM this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C.

    • Wash the cells several times with ice-cold medium.

    • Incubate the cells in fresh, pre-warmed culture medium for 30 minutes at 37°C to allow for metabolism and accumulation in the Golgi.

    • Wash the cells with fresh medium.

  • Imaging:

    • Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm).

Protocol 2: Immunofluorescence Staining of Golgi Markers (GM130 or TGN46)

This is a general protocol for immunofluorescence and may require optimization for specific cell types and antibodies.[5][9]

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or 10% goat serum in PBS)

  • Primary antibody (e.g., rabbit anti-GM130 or rabbit anti-TGN46)

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Rinse cells with PBS.

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 5-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to the recommended concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Incubate cells with DAPI for nuclear staining.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Signaling Pathways and Experimental Workflows

To visualize the experimental logic and processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_c6_nbd This compound Staining cluster_if Immunofluorescence cluster_coloc Co-localization Validation c6_start Live Cells on Coverslip c6_incubate_probe Incubate with This compound-BSA (4°C, 30 min) c6_start->c6_incubate_probe c6_wash1 Wash (Cold Medium) c6_incubate_probe->c6_wash1 c6_incubate_37 Incubate in Fresh Medium (37°C, 30 min) c6_wash1->c6_incubate_37 c6_wash2 Wash c6_incubate_37->c6_wash2 c6_image Fluorescence Microscopy c6_wash2->c6_image coloc_acquire Acquire Images of Both Stainings if_start Cells on Coverslip if_fix Fixation (PFA) if_start->if_fix if_permeabilize Permeabilization (Triton X-100) if_fix->if_permeabilize if_block Blocking (BSA/Serum) if_permeabilize->if_block if_primary Primary Antibody (anti-GM130/TGN46) if_block->if_primary if_secondary Secondary Antibody (Fluorescent) if_primary->if_secondary if_image Fluorescence Microscopy if_secondary->if_image coloc_start Perform Both Protocols on Parallel Samples coloc_analyze Quantitative Analysis (e.g., Pearson's Coefficient) coloc_acquire->coloc_analyze coloc_validate Validate this compound Golgi Localization coloc_analyze->coloc_validate

Figure 1. Experimental workflow for validating this compound localization with Golgi markers.

signaling_pathway cluster_uptake Cellular Uptake and Trafficking cluster_metabolism Metabolism in the Golgi extracellular Extracellular This compound-BSA plasma_membrane Plasma Membrane extracellular->plasma_membrane endocytosis Endocytosis / Direct Transfer plasma_membrane->endocytosis cytosol Cytosol endocytosis->cytosol er Endoplasmic Reticulum cytosol->er CERT-independent pathway golgi Golgi Apparatus er->golgi Vesicular Transport ceramide_in_golgi This compound golgi->ceramide_in_golgi sm_synthase Sphingomyelin Synthase ceramide_in_golgi->sm_synthase gcs Glucosylceramide Synthase ceramide_in_golgi->gcs nbd_sm NBD-Sphingomyelin (Fluorescent) sm_synthase->nbd_sm nbd_gc NBD-Glucosylceramide (Fluorescent) gcs->nbd_gc accumulation Fluorescent Signal Accumulation nbd_sm->accumulation nbd_gc->accumulation

References

C6 NBD ceramide vs BODIPY FL C5-ceramide for lipid tracking

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of C6 NBD Ceramide and BODIPY FL C5-Ceramide for Cellular Lipid Tracking

For researchers in cell biology and drug development, the accurate tracking of lipids is crucial for understanding cellular processes and disease mechanisms. Fluorescently labeled lipid analogs, such as this compound and BODIPY FL C5-ceramide, are indispensable tools for visualizing the dynamic trafficking and metabolism of ceramide, a key signaling lipid. This guide provides a detailed comparison of these two widely used probes, supported by experimental data, to aid in the selection of the most appropriate tool for specific research applications.

Core Properties and Performance

This compound and BODIPY FL C5-ceramide differ primarily in the chemical nature of their fluorescent tags, which significantly impacts their photophysical properties and behavior within the cellular environment.

FeatureThis compoundBODIPY FL C5-Ceramide
Fluorophore NBD (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)BODIPY FL (4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene)
Excitation Maximum ~464 nm~503 nm
Emission Maximum ~539 nm~512 nm
Photostability ModerateHigh
Environmental Sensitivity Highly sensitive to solvent polarityRelatively insensitive to solvent polarity
Cellular Localization Primarily Golgi apparatusPrimarily Golgi apparatus
Metabolic Fate Metabolized to NBD-sphingomyelin and NBD-glucosylceramideMetabolized to BODIPY FL-sphingomyelin and BODIPY FL-glucosylceramide

Quantitative Data from Experimental Studies

The choice between this compound and BODIPY FL C5-ceramide can be guided by quantitative data on their performance in key experimental parameters.

ParameterThis compoundBODIPY FL C5-CeramideKey Findings
Photobleaching Rate HighLowBODIPY FL C5-ceramide is significantly more resistant to photobleaching, making it more suitable for time-lapse imaging.
Golgi/Nuclues Fluorescence Ratio LowerHigherBODIPY FL C5-ceramide shows a more specific accumulation in the Golgi apparatus compared to this compound.
Rate of Sphingomyelin (B164518) Synthesis Varies by cell typeVaries by cell typeThe rate of metabolism to their respective sphingomyelin derivatives can be cell-type dependent for both probes.

Experimental Protocols

Accurate and reproducible results in lipid tracking studies hinge on meticulous experimental protocols.

Live-Cell Labeling with Fluorescent Ceramide Analogs
  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy and allow them to adhere and grow to 50-70% confluency.

  • Preparation of Labeling Solution: Prepare a 5 µM working solution of either this compound or BODIPY FL C5-ceramide in serum-free cell culture medium. It is recommended to first prepare a 1 mM stock solution in ethanol (B145695) or DMSO.

  • Cell Labeling: Remove the growth medium from the cells and wash once with pre-warmed serum-free medium. Add the labeling solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed complete growth medium to remove any unincorporated probe.

  • Imaging: Immediately proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filter sets (e.g., FITC/GFP filter set for both probes).

Visualizing Cellular Pathways and Workflows

Diagrams can effectively illustrate the complex processes involved in ceramide metabolism and the workflow of a typical lipid tracking experiment.

Ceramide_Metabolism_Pathway Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS

Caption: Metabolic fate of ceramide in the cell.

Lipid_Tracking_Experimental_Workflow cluster_preparation Preparation cluster_data_acquisition Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture Probe_Labeling Fluorescent Ceramide Labeling Cell_Culture->Probe_Labeling Live_Cell_Imaging Live-Cell Fluorescence Microscopy Probe_Labeling->Live_Cell_Imaging Image_Processing Image Processing & Analysis Live_Cell_Imaging->Image_Processing Quantification Fluorescence Quantification Image_Processing->Quantification

Caption: Workflow for a lipid tracking experiment.

Recommendations and Conclusions

The selection between this compound and BODIPY FL C5-ceramide should be based on the specific demands of the experiment.

  • BODIPY FL C5-ceramide is the superior choice for most live-cell imaging applications due to its high photostability and the relative insensitivity of its fluorescence to the cellular environment. This makes it ideal for quantitative studies and long-term tracking experiments.

  • This compound , while more prone to photobleaching, can be a valuable tool for specific applications where its environmental sensitivity can be exploited to probe changes in the lipid environment of organelles.

Ultimately, for robust and reliable findings, it is advisable to perform pilot experiments to determine the optimal probe and concentration for the specific cell type and biological question under investigation. Researchers should also be mindful of potential artifacts and consider validating their findings with complementary biochemical approaches.

A Head-to-Head Comparison: C6 NBD Ceramide vs. Radiolabeled Ceramide Analogs for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pivotal role of ceramides (B1148491) in cellular signaling, metabolism, and disease, the choice of an appropriate analog is critical for generating accurate and meaningful data. This guide provides an objective comparison of two widely used tools: the fluorescent analog C6 NBD ceramide and traditional radiolabeled ceramide analogs. We present a detailed analysis of their performance, supported by experimental data and protocols, to help guide your selection for specific research applications.

Core Properties: A Tale of Two Probes

The fundamental difference between this compound and its radiolabeled counterparts lies in the method of detection, which dictates their respective strengths and weaknesses. This compound incorporates a bulky nitrobenzoxadiazole (NBD) fluorophore, enabling visualization via fluorescence microscopy, while radiolabeled analogs contain a radioactive isotope (e.g., ³H or ¹⁴C), allowing for highly sensitive quantification through scintillation counting or autoradiography.

A summary of their key characteristics is presented below.

Table 1: Comparative Analysis of this compound and Radiolabeled Ceramide Analogs

FeatureThis compoundRadiolabeled Ceramide Analogs
Detection Principle FluorescenceRadioactivity
Primary Application Live/Fixed Cell Imaging, Subcellular Trafficking, In situ Enzyme AssaysQuantitative Enzyme Assays, Metabolic Flux Analysis
Spatial Resolution High (Subcellular)Low (Whole cell/tissue lysate)
Temporal Resolution High (Real-time imaging possible)Low (Endpoint assays)
Sensitivity Moderate to HighVery High
Quantification Semi-quantitative (intensity-based)Highly quantitative (direct measurement)
Potential Artifacts Phototoxicity, high background, altered metabolism due to bulky NBD group.[1]Radiotoxicity, hazards of handling radioactive material.
Metabolic Fate Can be metabolized similarly to natural ceramides but the bulky group may alter substrate recognition.[2]Generally considered to have metabolism more akin to endogenous ceramides.

Experimental Deep Dive: Protocols and Applications

The choice of analog is intrinsically linked to the experimental question. This compound excels in providing spatial and temporal information within a single cell, whereas radiolabeled analogs offer unparalleled precision in quantifying enzymatic activities and metabolic turnover in cell populations.

Visualizing Ceramide Trafficking with this compound

This compound is extensively used to visualize the transport and accumulation of ceramide, particularly in the Golgi apparatus.[3][4] Its fluorescent properties allow for dynamic tracking in live cells.

Experimental Protocol: Live-Cell Staining of the Golgi Apparatus

  • Preparation of NBD Ceramide/BSA Complex: To enhance solubility and delivery, this compound is complexed with fatty acid-free Bovine Serum Albumin (BSA). a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). c. Dry an appropriate volume of the ceramide stock solution under a stream of nitrogen gas. d. Resuspend the dried lipid in a small volume of absolute ethanol. e. While vortexing the BSA solution, slowly inject the resuspended this compound to create a final 5 µM working solution.[4]

  • Cell Labeling: a. Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy. b. Rinse the cells with an appropriate medium. c. Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the analog to insert into the plasma membrane while minimizing endocytosis.[4] d. Wash the cells several times with ice-cold medium to remove excess probe. e. Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for internalization and transport to the Golgi apparatus.[4]

  • Imaging: a. Wash the sample in fresh medium. b. Examine the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation ~466 nm, Emission ~536 nm).[1] Prominent labeling of the Golgi apparatus should be visible.

Quantifying Enzyme Activity with Radiolabeled Ceramide

Radiolabeled ceramide analogs are the gold standard for quantitative in vitro assays of enzymes involved in ceramide metabolism, such as sphingomyelin (B164518) synthase (SMS).

Experimental Protocol: In Vitro Sphingomyelin Synthase (SMS) Assay

  • Enzyme Source Preparation: a. Prepare cell or tissue homogenates containing the SMS enzyme activity of interest. b. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Reaction Setup: a. The reaction mixture should contain an appropriate buffer (e.g., 20 mM HEPES, pH 7.4), cofactors (e.g., 25 mM KCl, 2 mM MgCl₂), and a known amount of cell homogenate (e.g., 50 µg protein).[5] b. Add the substrate, [¹⁴C]-ceramide, to the reaction mixture. c. Initiate the reaction by adding the second substrate, phosphatidylcholine.

  • Incubation and Lipid Extraction: a. Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes). b. Terminate the reaction by adding a solvent mixture, typically chloroform:methanol (e.g., 1:2, v/v), to extract the lipids.[6] c. Separate the organic and aqueous phases by adding water and centrifuging.

  • Analysis by Thin-Layer Chromatography (TLC): a. Dry the extracted lipid (organic phase) under nitrogen and resuspend in a small volume of chloroform:methanol (9:1, v/v).[6] b. Spot the resuspended lipids onto an activated silica (B1680970) TLC plate.[7] c. Develop the plate in a TLC chamber containing a suitable mobile phase to separate the substrate ([¹⁴C]-ceramide) from the product ([¹⁴C]-sphingomyelin). A common solvent system is chloroform:methanol:2M NH₄OH (40:10:1, v/v/v).[6] d. Visualize the radioactive spots using a PhosphorImager or autoradiography.[8] e. Scrape the silica corresponding to the substrate and product spots into separate scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter. The enzyme activity can be calculated based on the percentage of conversion of substrate to product.

Visualizing the Biological Context

To understand the implications of using these analogs, it is crucial to visualize their place in experimental workflows and the biological pathways they probe.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output Cell_Culture Cell Culture / Tissue Homogenization NBD_Exp Live Cell Incubation (Trafficking Assay) Cell_Culture->NBD_Exp Radio_Exp In Vitro Reaction (Enzyme Assay) Cell_Culture->Radio_Exp Analog_Prep Prepare Analogs: - C6 NBD-Ceramide/BSA Complex - Radiolabeled Ceramide Stock Analog_Prep->NBD_Exp Analog_Prep->Radio_Exp Microscopy Fluorescence Microscopy NBD_Exp->Microscopy TLC Lipid Extraction & TLC Radio_Exp->TLC Qual_Data Qualitative / Semi-Quantitative Data (Images, Localization) Microscopy->Qual_Data Quantification Scintillation Counting / Autoradiography TLC->Quantification Quant_Data Quantitative Data (Enzyme Activity, cpm) Quantification->Quant_Data

Caption: Comparative experimental workflow for C6 NBD and radiolabeled ceramide analogs.

Ceramides are central mediators of apoptosis.[8][9] Stress signals activate sphingomyelinases to produce ceramide, which in turn activates downstream effectors like protein phosphatases and kinases, ultimately leading to mitochondrial-dependent cell death.[10][11][12]

Ceramide_Apoptosis cluster_effectors Ceramide Effectors Stress_Stimuli Stress Stimuli (e.g., TNF-α) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin CAPP Ceramide-Activated Protein Phosphatase (PP2A) Ceramide->CAPP CAPK Ceramide-Activated Protein Kinase Ceramide->CAPK Akt Akt (Pro-Survival) CAPP->Akt dephosphorylates (inactivates) Bad BAD Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 (Anti-Apoptotic) Bad->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of cytochrome c Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion and Recommendations

This compound and radiolabeled ceramide analogs are powerful, complementary tools. Neither is universally superior; the optimal choice is dictated by the research objective.

  • Choose this compound for: High-resolution imaging of subcellular localization, real-time tracking of lipid transport, and qualitative or semi-quantitative in situ analysis of metabolic processes. It is particularly valuable for understanding the spatial dynamics of ceramide.

  • Choose Radiolabeled Ceramide Analogs for: Highly sensitive and accurate quantification of enzyme kinetics, metabolic flux analysis, and biochemical assays where precise measurement is paramount. They are the preferred tool when the primary output needs to be a quantitative value of activity or turnover.

For a comprehensive understanding, researchers may benefit from a dual approach: using this compound to visualize where and when a process occurs within the cell, and using radiolabeled analogs to precisely quantify the biochemical activity of the enzymes involved.

References

A Comparative Guide to NBD Fluorophore for Unraveling Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate dance of lipids within the cellular landscape is a critical area of study. Fluorescently labeled lipids are indispensable tools for illuminating these complex processes. Among the array of available fluorophores, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) has long been a workhorse for tracking lipid trafficking and metabolism. This guide provides an objective comparison of the NBD fluorophore with its common alternatives, BODIPY and Dansyl chloride, supported by experimental data and detailed protocols to empower informed decisions in your research.

The selection of a fluorescent probe is a pivotal decision that profoundly influences the outcome and interpretation of lipid metabolism studies. While NBD-labeled lipids offer distinct advantages, particularly in their environmental sensitivity, it is crucial to weigh their properties against other available tools to select the optimal probe for your specific experimental needs.

Performance Comparison of Fluorescent Lipid Probes

The utility of a fluorescent probe is dictated by its photophysical properties. Here, we compare NBD with two other widely used fluorophores for lipid labeling: Boron-dipyrromethene (BODIPY) and Dansyl chloride.

PropertyNBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl)BODIPY (Boron-dipyrromethene)Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Excitation Wavelength (nm) ~460-470~490-505~330-350
Emission Wavelength (nm) ~530-540~500-515~450-550 (highly environment-dependent)
Quantum Yield Low to moderate, environment-dependentHigh (often approaching 1.0)[1][2]Low in water, significantly increases in nonpolar environments[3][4]
Molar Absorptivity (ε, M⁻¹cm⁻¹) ~25,000High (~80,000)[2]~4,300[4]
Stokes Shift (nm) ~60-70Small (~10-20)[2]Large and variable (highly environment-dependent)[3]
Photostability Moderate, susceptible to photobleachingHigh, more resistant to photobleaching[2]Moderate
Environmental Sensitivity Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments[5]Relatively insensitive to solvent polarity and pH[5]Extremely sensitive to solvent polarity; large spectral shifts[3][6]
Key Advantages Environmentally sensitive, small size, good for monitoring changes in local lipid environment.Bright, photostable, high signal-to-noise ratio, ideal for quantitative imaging.Large Stokes shift, highly sensitive to environmental polarity, useful for probing membrane properties.
Key Disadvantages Lower brightness and photostability compared to BODIPY.[2]Small Stokes shift can lead to spectral overlap.UV excitation can be phototoxic to cells, fluorescence is highly dependent on the local environment.

Advantages of the NBD Fluorophore in Lipid Metabolism Studies

Despite the superior brightness and photostability of BODIPY, the NBD fluorophore possesses unique characteristics that make it a valuable tool for specific applications in lipid metabolism research:

  • Environmental Sensitivity: The fluorescence quantum yield of NBD is highly dependent on the polarity of its surrounding environment.[5] It is weakly fluorescent in aqueous environments but becomes brightly fluorescent in nonpolar, lipid-rich environments such as cellular membranes. This property is advantageous for reducing background fluorescence from unbound probes in the aqueous medium and for sensing changes in the local lipid environment.

  • Small Size: The relatively small size of the NBD moiety minimizes the perturbation of the lipid's structure and function, allowing the labeled lipid to more closely mimic the behavior of its natural counterpart.

  • Versatility in Labeling: NBD can be readily attached to the headgroup or the acyl chain of various lipids, including fatty acids, cholesterol, and phospholipids, providing a versatile toolkit to study the metabolism of different lipid classes.

  • Established Methodologies: A vast body of literature exists detailing the use of NBD-labeled lipids, providing a wealth of established protocols and validated applications.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and meaningful data. Below are methodologies for key experiments utilizing NBD-labeled lipids.

Protocol 1: Live-Cell Lipid Uptake Assay Using NBD-Labeled Fatty Acids

This protocol describes a general method for monitoring the uptake of fatty acids into living cells using an NBD-labeled fatty acid analog.

Materials:

  • NBD-labeled fatty acid (e.g., NBD-stearic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of NBD-Fatty Acid/BSA Complex: a. Prepare a stock solution of the NBD-labeled fatty acid in ethanol (B145695) or DMSO. b. Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v). c. While vortexing the BSA solution, slowly add the NBD-fatty acid stock solution to achieve the desired final concentration (e.g., 1:1 molar ratio). This complex enhances the solubility and delivery of the fatty acid to the cells.

  • Cell Labeling: a. Grow cells to the desired confluency (e.g., 70-80%). b. On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS. c. Dilute the NBD-fatty acid/BSA complex in serum-free cell culture medium to the final working concentration (e.g., 1-5 µM). d. Incubate the cells with the labeling solution at 37°C for the desired time course (e.g., 5, 15, 30 minutes).

  • Imaging: a. After incubation, aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unbound probe and halt uptake. b. Add pre-warmed live-cell imaging buffer to the cells. c. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation: ~460 nm, Emission: ~535 nm).

  • Back-Exchange (Optional): a. To specifically visualize internalized fatty acids, a back-exchange step can be performed to remove the probe from the outer leaflet of the plasma membrane. b. After the initial labeling, wash the cells with ice-cold PBS and then incubate them with a high concentration of fatty acid-free BSA (e.g., 2-5% w/v) in PBS on ice for 10-15 minutes. c. Wash the cells again with ice-cold PBS and image as described above.

Protocol 2: Cholesterol Efflux Assay Using NBD-Cholesterol

This protocol outlines a method to measure the efflux of cholesterol from cultured cells, a key process in reverse cholesterol transport, using NBD-cholesterol.

Materials:

  • NBD-cholesterol

  • Cyclodextrin (B1172386) (e.g., methyl-β-cyclodextrin)

  • Cell culture medium (serum-free)

  • Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))

  • Cultured macrophages (e.g., THP-1 derived macrophages) in a 24-well plate

  • Fluorescence plate reader

Procedure:

  • Cell Labeling with NBD-Cholesterol: a. Prepare a stock solution of NBD-cholesterol in ethanol or DMSO. b. Prepare a labeling medium by complexing NBD-cholesterol with cyclodextrin in serum-free medium. c. Differentiate macrophages in a 24-well plate. d. Aspirate the culture medium and wash the cells with PBS. e. Incubate the cells with the NBD-cholesterol labeling medium for 1-4 hours at 37°C to allow for cholesterol loading.

  • Cholesterol Efflux: a. After labeling, wash the cells three times with PBS to remove the labeling medium. b. Add serum-free medium containing the desired cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL) to each well. For a negative control, add serum-free medium without any acceptor. c. Incubate the cells for a specific time period (e.g., 4-6 hours) at 37°C to allow for cholesterol efflux.

  • Quantification of Efflux: a. After the efflux period, carefully collect the medium from each well. b. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS). c. Measure the fluorescence intensity of the collected medium and the cell lysate using a fluorescence plate reader (Excitation: ~465 nm, Emission: ~535 nm).

  • Calculation of Percent Efflux: a. Percent Efflux = [Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)] x 100.

Visualizing Lipid Metabolism Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to visualize a general experimental workflow and a key lipid metabolism pathway.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis prep_cells Culture Adherent Cells wash_cells Wash Cells with PBS prep_cells->wash_cells prep_probe Prepare NBD-Lipid/BSA Complex add_probe Incubate with NBD-Lipid prep_probe->add_probe wash_cells->add_probe wash_again Wash to Remove Unbound Probe add_probe->wash_again add_buffer Add Imaging Buffer wash_again->add_buffer acquire_images Fluorescence Microscopy add_buffer->acquire_images quantify Image Analysis & Quantification acquire_images->quantify

Experimental workflow for live-cell lipid uptake studies.

sphingolipid_metabolism cluster_synthesis De Novo Synthesis cluster_probes Fluorescent Probes Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin->Ceramide Sphingomyelinase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Serine_PalmitoylCoA Serine + Palmitoyl-CoA Serine_PalmitoylCoA->Ceramide Multiple Steps NBD_Cer NBD-Ceramide NBD_Cer->Ceramide Mimics BODIPY_SM BODIPY-Sphingomyelin BODIPY_SM->Sphingomyelin Mimics

Key steps in sphingolipid metabolism studied with fluorescent probes.

References

A Researcher's Guide: Navigating the Limitations of Fluorescent Ceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of ceramide signaling is paramount. Fluorescent ceramide analogs have long served as vital tools for visualizing the trafficking and metabolism of this critical lipid second messenger. However, their use is not without significant limitations that can lead to experimental artifacts and misinterpretation of data. This guide provides a comprehensive comparison of commonly used fluorescent ceramide analogs, details their inherent drawbacks, and presents viable alternative methodologies, supported by experimental data and detailed protocols.

The Double-Edged Sword of Fluorescent Labeling

The core limitation of fluorescent ceramide analogs stems from the very feature that makes them useful: the attached fluorophore. These bulky, often hydrophobic, chemical groups can significantly alter the physicochemical properties of the native ceramide molecule. This can lead to aberrant subcellular localization, altered metabolic processing, and non-physiological interactions with cellular machinery. Consequently, the observed behavior of the fluorescent analog may not accurately reflect that of its endogenous counterpart.

Head-to-Head Comparison: NBD C6-Ceramide vs. BODIPY FL C5-Ceramide

Two of the most widely used fluorescent ceramide analogs are NBD C6-ceramide and BODIPY FL C5-ceramide. While both are valuable tools, they possess distinct characteristics that researchers must consider.

PropertyNBD C6-CeramideBODIPY FL C5-CeramideReferences
Fluorophore NitrobenzoxadiazoleBoron-dipyrromethene[1]
Excitation Max (nm) ~466~503[1]
Emission Max (nm) ~536~512 (monomer), ~620 (excimer)[1][2]
Molar Absorptivity (ε) LowerHigher[1]
Fluorescence Quantum Yield (Φ) ModerateHigh (approaching 0.9)[1][3]
Photostability Lower, sensitive to cholesterol presenceHigher[1][4]
Environmental Sensitivity Sensitive to solvent polarityRelatively insensitive to solvent polarity and pH[1]
Metabolism Rapidly metabolized to NBD-sphingomyelin and NBD-glucosylceramide in the Golgi.Also metabolized to corresponding sphingomyelin (B164518) and glucosylceramide analogs in the Golgi.[5][6][7][8][9]
Key Artifacts The NBD group can loop back to the membrane interface, potentially altering lipid packing and interactions. Its metabolism is a prerequisite for Golgi localization.The fluorophore itself can influence the subcellular distribution of the analog. At high concentrations, it forms excimers that emit red fluorescence, which can be used to infer lipid concentration but is also a deviation from native behavior.[1][10]

Beyond the Fluorophore: Superior Alternative Methodologies

Given the inherent limitations of fluorescent analogs, alternative methods that offer greater fidelity to the endogenous system are increasingly favored.

Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS) has emerged as the gold standard for the quantitative analysis of ceramides (B1148491) and other lipids. This powerful technique allows for the precise identification and quantification of individual ceramide species based on their mass-to-charge ratio, providing a detailed snapshot of the cellular ceramide profile without the need for artificial labels.

FeatureFluorescent AnalogsMass Spectrometry
Labeling Requires exogenous, bulky fluorophoreLabel-free analysis of endogenous lipids
Specificity Can be metabolized into various fluorescent species, complicating analysisHigh specificity for individual ceramide species
Quantification Semi-quantitative, based on fluorescence intensity which can be affected by environmental factorsHighly quantitative and accurate
Artifacts High potential for artifacts due to the influence of the fluorophoreMinimal artifacts related to sample preparation
Throughput High-throughput for imagingLower throughput compared to imaging, but improving with automation
Click Chemistry-Based Labeling

Click chemistry offers a bioorthogonal approach to lipid labeling that minimizes the structural perturbation of the native molecule. In this method, a small, non-disruptive functional group (e.g., an azide (B81097) or alkyne) is metabolically incorporated into ceramides. A corresponding reactive probe, such as a fluorophore, can then be "clicked" onto the functionalized ceramide for visualization. This two-step process allows for the study of ceramide dynamics with significantly reduced artifacts compared to traditional fluorescent analogs.

FeatureFluorescent AnalogsClick Chemistry
Probe Size Bulky, permanently attached fluorophoreSmall, bioorthogonal handle with subsequent addition of a reporter
Perturbation High potential to alter lipid behaviorMinimized perturbation of lipid structure and function
Timing of Labeling Labeled prior to introduction to the biological systemLabeled in situ after metabolic incorporation
Versatility Limited to the specific fluorophore of the analogA variety of reporter molecules (fluorophores, biotin, etc.) can be "clicked" on

Visualizing the Concepts

To further clarify these concepts, the following diagrams illustrate a key ceramide signaling pathway, the general structure of a fluorescent ceramide analog, and a typical experimental workflow for comparing different lipid probes.

G cluster_0 Ceramide-Mediated Apoptosis Signaling Stress Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide generates CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK activates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Bad Bad CAPK->Bad activates Bcl2 Bcl-2 PP2A->Bcl2 inactivates Bad->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Ceramide-mediated apoptosis pathway.

G cluster_0 General Structure of a Fluorescent Ceramide Analog Ceramide Ceramide Backbone (Sphingosine + Fatty Acid) Linker Linker Ceramide->Linker Fluorophore Fluorophore (e.g., NBD, BODIPY) Linker->Fluorophore G cluster_0 Experimental Workflow for Comparing Lipid Probes start Start cell_culture Cell Culture (e.g., HeLa, CHO) start->cell_culture probe_incubation Incubate cells with different fluorescent lipid analogs cell_culture->probe_incubation live_imaging Live-Cell Imaging (Confocal Microscopy) probe_incubation->live_imaging lipid_extraction Lipid Extraction probe_incubation->lipid_extraction fixation Fixation & Permeabilization live_imaging->fixation data_analysis Data Analysis: - Subcellular localization - Trafficking kinetics - Metabolic products live_imaging->data_analysis colocalization Co-localization with organelle markers fixation->colocalization colocalization->data_analysis tlc Thin Layer Chromatography (TLC) or HPLC lipid_extraction->tlc tlc->data_analysis conclusion Conclusion: Compare probe performance and identify artifacts data_analysis->conclusion end End conclusion->end

References

Bridging the Gap: Cross-Validating C6 NBD Ceramide Fluorescence with Mass Spectrometry for Robust Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of cellular signaling, sphingolipids, particularly ceramides (B1148491), have emerged as critical regulators of processes ranging from apoptosis to inflammation. To unravel their complex roles, scientists rely on a variety of analytical techniques. Two prominent methods, the use of the fluorescent analog C6 NBD ceramide and mass spectrometry, are often employed. This guide provides an objective comparison of these techniques, offering experimental insights and a framework for their cross-validation to ensure data integrity and accelerate discovery in sphingolipid research.

While this compound offers a dynamic view of ceramide metabolism and localization within living cells, mass spectrometry provides precise, absolute quantification of endogenous ceramide species.[1][2] Understanding the strengths and limitations of each method is paramount for designing robust experiments and accurately interpreting results. This guide presents a direct comparison of their methodologies, data outputs, and a workflow for leveraging both techniques for comprehensive and validated findings.

Quantitative Data Presentation: A Comparative Overview

Direct quantitative correlation between the fluorescence intensity of this compound and the absolute concentration of endogenous ceramides measured by mass spectrometry is complex. The former reflects the metabolic flux and localization of the fluorescent analog, while the latter provides a snapshot of the absolute or relative amounts of native, unlabeled sphingolipids.

However, we can compare the types of quantitative data generated. For instance, a study using an HPLC-based method with this compound can quantify the conversion of the fluorescent analog into its various metabolites, providing insights into the activity of key enzymes in sphingolipid metabolism.[1][2] The table below illustrates the type of data obtained from such an experiment, where the effects of an inhibitor on ceramide metabolism are assessed.

Treatment GroupNBD-C6-Hexosylceramide (pmol/mg protein)NBD-C6-Sphingomyelin (pmol/mg protein)NBD-C6-Ceramide-1-Phosphate (pmol/mg protein)
Control 150 ± 12250 ± 2025 ± 3
Inhibitor X (10 µM) 45 ± 5240 ± 1810 ± 2

This table is a representative summary based on data from studies evaluating sphingolipid metabolism using this compound and HPLC, demonstrating the method's utility in measuring the flux through different metabolic pathways.[1][2]

In a complementary mass spectrometry experiment, one would quantify the absolute levels of various endogenous ceramide species, as shown in the representative table below.

Treatment GroupC16:0-Ceramide (pmol/mg protein)C18:0-Ceramide (pmol/mg protein)C24:0-Ceramide (pmol/mg protein)C24:1-Ceramide (pmol/mg protein)
Control 12.5 ± 1.18.2 ± 0.720.1 ± 1.815.3 ± 1.4
Inhibitor X (10 µM) 18.7 ± 1.510.1 ± 0.925.6 ± 2.219.8 ± 1.7

This table represents typical data from a mass spectrometry-based analysis, providing absolute quantification of specific endogenous ceramide species.

Experimental Protocols: A Detailed Look

Reproducibility and accuracy are contingent on meticulous experimental execution. Below are detailed methodologies for both this compound-based fluorescence analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for ceramide quantification.

Protocol 1: this compound Staining and Analysis

This protocol is adapted from established methods for labeling the Golgi apparatus and analyzing ceramide metabolism in cultured cells.[1]

1. Reagent Preparation:

  • This compound Stock Solution (1 mM): Dissolve this compound in chloroform (B151607):methanol (B129727) (2:1, v/v).

  • BSA Complex: Prepare a fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 0.34 mg/mL in serum-free medium). Dry down an aliquot of the this compound stock solution under nitrogen and resuspend in ethanol. Inject the ethanolic solution into the vortexing BSA solution to form the this compound-BSA complex.

2. Cellular Labeling:

  • Culture cells to the desired confluency on glass coverslips or in culture dishes.

  • Wash the cells with pre-warmed, serum-free medium.

  • Incubate the cells with the this compound-BSA complex (typically 2-5 µM) in serum-free medium for 30-60 minutes at 37°C.

3. Chase and Back-Exchange:

  • Remove the labeling medium and wash the cells twice with ice-cold medium.

  • To visualize accumulation in the Golgi, incubate the cells in fresh, pre-warmed complete medium for 30 minutes at 37°C (the "chase" period).

  • To reduce plasma membrane fluorescence, perform a "back-exchange" by incubating the cells with a medium containing fatty acid-free BSA (e.g., 1%) for 15-30 minutes at 4°C.

4. Fluorescence Microscopy and Quantification:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Mount the coverslips on slides with a suitable mounting medium.

  • Visualize the cells using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation/Emission: ~466/536 nm).

  • For quantitative analysis of metabolites, proceed to lipid extraction and HPLC analysis as described in relevant literature.[1][2]

Protocol 2: Ceramide Quantification by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of ceramides from biological samples by LC-MS/MS.

1. Sample Preparation and Lipid Extraction:

  • Harvest and wash cells (typically 1-10 million cells) in cold PBS.

  • Perform lipid extraction using a modified Bligh-Dyer or Folch method. For example, add a mixture of chloroform:methanol (1:2, v/v) containing internal standards (e.g., C17:0 ceramide) to the cell pellet.

  • After vortexing and incubation, add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Sample Resuspension and Chromatographic Separation:

  • Resuspend the dried lipid extract in a suitable solvent, such as methanol or a mobile phase mixture.

  • Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column.

  • Separate the lipid species using a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

3. Mass Spectrometry Detection and Quantification:

  • Analyze the eluting lipids using a tandem mass spectrometer operating in a positive ion mode with electrospray ionization (ESI).

  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify different ceramide species based on their precursor and product ion masses.

  • Quantify the endogenous ceramides by comparing their peak areas to those of the co-eluting internal standards.

Visualization of Methodologies and Workflows

To better illustrate the relationship between these two powerful techniques, the following diagrams outline the experimental workflow for a cross-validation study and the central role of ceramide in cellular signaling.

G cluster_workflow Cross-Validation Workflow cluster_nbd This compound Arm cluster_ms Mass Spectrometry Arm start Biological Sample (e.g., Cultured Cells) treatment Experimental Treatment (e.g., Drug Incubation) start->treatment nbd_label Labeling with This compound-BSA treatment->nbd_label ms_extract Lipid Extraction with Internal Standards treatment->ms_extract nbd_microscopy Fluorescence Microscopy (Localization) nbd_label->nbd_microscopy nbd_hplc Lipid Extraction & HPLC Analysis (Metabolic Flux) nbd_label->nbd_hplc analysis Comparative Data Analysis nbd_microscopy->analysis nbd_hplc->analysis ms_lcms LC-MS/MS Analysis (Absolute Quantification) ms_extract->ms_lcms ms_lcms->analysis conclusion Validated Conclusion analysis->conclusion

Caption: A workflow for cross-validating this compound and mass spectrometry data.

G cluster_pathway Ceramide's Role in Signaling stress Cellular Stress (e.g., Chemotherapy, UV) smase Sphingomyelinase stress->smase sphingomyelin Sphingomyelin sphingomyelin->smase de_novo De Novo Synthesis cer_synth Ceramide Synthase de_novo->cer_synth ceramide Ceramide smase->ceramide cer_synth->ceramide downstream Downstream Effectors (PP2A, Cathepsin D) ceramide->downstream apoptosis Apoptosis downstream->apoptosis

Caption: A simplified signaling pathway highlighting the central role of ceramide.

References

A Comparative Guide to C6 Ceramide and C12 NBD Ceramide for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sphingolipid research, ceramide analogs are indispensable tools for elucidating the complex roles of these bioactive lipids in cellular processes. Among the most utilized are the short-chain, cell-permeable D-erythro-C6 ceramide (N-hexanoyl-D-erythro-sphingosine) and the fluorescently labeled C12 NBD ceramide (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine). This guide provides an objective comparison of their performance, applications, and underlying mechanisms, supported by experimental data to aid researchers in selecting the appropriate tool for their specific experimental needs.

Overview and Primary Applications

C6 Ceramide is primarily employed as a potent bioactive agent to mimic the effects of endogenous ceramides (B1148491). Its short N-acyl chain confers high cell permeability, allowing it to be readily introduced into cell culture systems to actively modulate signaling pathways. Its principal application is the induction and study of apoptosis, where it has been shown to trigger cell death in a wide variety of cancer cell lines.[1][2]

C12 NBD Ceramide , in contrast, is fundamentally a research tool for visualization and quantification. It is a long-chain ceramide analog tagged with a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) fluorophore.[3] Its primary role is not to induce a biological effect, but to serve as a fluorescent tracer for studying sphingolipid metabolism, transport, and localization within living and fixed cells. It is particularly noted for its utility in assays for specific ceramidase enzymes.[3][4]

Structural and Functional Comparison

FeatureC6 CeramideC12 NBD Ceramide
Structure Sphingosine base with a 6-carbon acyl chain.Sphingosine base with a 12-carbon acyl chain tagged with an NBD fluorophore.
Primary Function Bioactive Effector (induces apoptosis, cell cycle arrest).[5]Fluorescent Probe (traces lipid metabolism and transport).[6]
Cell Permeability High, due to the short acyl chain.[7]High, facilitated by the lipophilic nature of the molecule.
Main Application Induction of cellular signaling pathways, particularly apoptosis.[8][9]Visualization of the Golgi apparatus; substrate for ceramidase assays.[3][6]
Metabolism Can be metabolized to endogenous long-chain ceramides.[7]Preferentially hydrolyzed by alkaline and neutral ceramidases; poor substrate for acid ceramidase.[3][4]
Biophysical Impact Induces significant ordering of fluid membranes and can promote gel/fluid phase separation.[10][11]The bulky NBD group and longer acyl chain alter its interaction with membranes compared to unlabeled ceramides.[12]

Quantitative Data Comparison

The distinct applications of C6 ceramide and C12 NBD ceramide mean that direct quantitative comparisons of their "performance" are context-dependent. Below are tables summarizing their respective quantitative data from cited experiments.

Table 1: Cytotoxicity of C6 Ceramide in Cancer Cell Lines

This table illustrates the dose- and time-dependent cytotoxic effects of C6 ceramide on various cancer cell lines, as measured by cell viability and apoptosis assays.

Cell LineConcentration (µM)Incubation Time (h)EffectReference
K562 (CML)2524Significant PARP cleavage detected.[13]
K562 (CML)2548>25% of cells in sub-G1 phase (DNA fragmentation).[8]
K562 (CML)5072Nearly all cells are Annexin V positive.[8]
MyLa (CTCL)252467.3% reduction in cell viability.
HuT78 (CTCL)252456.2% reduction in cell viability.
C6 GliomaIC50Short-term>90% cell death via MTT assay.[2]

CML: Chronic Myelogenous Leukemia; CTCL: Cutaneous T-Cell Lymphoma

Table 2: Enzymatic Hydrolysis of NBD-Labeled Ceramides

This table compares the enzymatic kinetics of C12 NBD ceramide and C6 NBD ceramide as substrates for different types of ceramidases. The data highlights the preferential hydrolysis of C12 NBD ceramide by alkaline and neutral ceramidases.

Enzyme SourceSubstrateVmax (nmol/h/mg)Km (µM)Relative ActivityReference
P. aeruginosa (Alkaline)C12-NBD-Ceramide 1,21012.3High[3][4]
C6-NBD-Ceramide--Hardly hydrolyzed[3][14][15]
Mouse Liver (Neutral)C12-NBD-Ceramide 3.32.5High[3][4]
C6-NBD-Ceramide--Hardly hydrolyzed[3][14][15]
Horseshoe Crab Plasma (Acid)C12-NBD-Ceramide 0.081.8Low (Resistant)[3][4]
C6-NBD-Ceramide--Hardly hydrolyzed[3][14][15]

Signaling Pathways and Cellular Fate

C6 Ceramide-Induced Apoptosis

C6 ceramide is a well-established inducer of apoptosis. Upon entering the cell, it can trigger both the extrinsic and intrinsic apoptotic pathways. A key mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the cleavage of caspases, such as caspase-8 and the effector caspase-3, ultimately leading to PARP cleavage and programmed cell death.[8][13]

G cluster_cell Cellular Environment C6 C6 Ceramide (Exogenous) JNK_path JNK Pathway Activation C6->JNK_path Casp8 Pro-Caspase-8 Cleavage C6->Casp8 PlasmaMembrane Plasma Membrane Apoptosis Apoptosis JNK_path->Apoptosis Casp3 Pro-Caspase-3 Cleavage Casp8->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

C6 Ceramide-Induced Apoptotic Signaling
Cellular Trafficking and Metabolism of NBD-Labeled Ceramides

NBD-labeled ceramides like C6-NBD-ceramide are primarily used to visualize the Golgi apparatus. After insertion into the plasma membrane, they are transported to the Golgi, where they are metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.[6] This metabolic conversion is crucial for their retention and subsequent trafficking.

G Start Add NBD-Ceramide-BSA Complex to Cells (4°C) Incubate37 Incubate at 37°C ('Chase' Period) Start->Incubate37 Plasma Membrane Insertion Transport Transport to Golgi Apparatus Incubate37->Transport Metabolism Metabolism to NBD-SM & NBD-GlcCer Transport->Metabolism Visualize Visualize Golgi (Fluorescence Microscopy) Metabolism->Visualize

Workflow for NBD-Ceramide Golgi Staining

Experimental Protocols

Protocol 1: Induction of Apoptosis with C6 Ceramide in K562 Cells

This protocol is based on methodologies described for inducing apoptosis in the K562 chronic myelogenous leukemia cell line.[8][13][16]

Materials:

  • D-erythro-C6 Ceramide (N-hexanoyl-D-erythro-sphingosine)

  • Ethanol (B145695) (for stock solution)

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Propidium Iodide (PI) or Annexin V-FITC Apoptosis Detection Kit

  • Flow Cytometer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of C6 ceramide in absolute ethanol. Store at -20°C.

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed K562 cells at a density of 2 x 10⁵ cells/mL. Add the C6 ceramide stock solution directly to the culture medium to a final concentration of 25-50 µM. An equivalent volume of ethanol should be added to control cultures.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • Apoptosis Analysis (PI Staining):

    • Harvest cells by centrifugation at 500 x g for 5 minutes.

    • Wash cells once with ice-cold PBS.

    • Fix the cells in 70% ice-cold ethanol and store at -20°C for at least 2 hours.

    • Centrifuge to remove ethanol and wash with PBS.

    • Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry. Apoptotic cells will appear in the sub-G1 peak.[8][17]

  • Apoptosis Analysis (Annexin V Staining):

    • Harvest and wash cells as in step 5a.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately by flow cytometry.[13][16]

Protocol 2: Staining the Golgi Apparatus with NBD C6-Ceramide

This protocol describes the general procedure for staining the Golgi apparatus in living cells using a fluorescent ceramide analog complexed with BSA.[18][19][20]

Materials:

  • NBD C6-Ceramide

  • Chloroform:Ethanol (19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

  • Adherent cells grown on glass coverslips

  • Fluorescence microscope with a FITC filter set

Procedure:

  • NBD C6-Ceramide Stock: Prepare a 1 mM stock solution of NBD C6-ceramide in a chloroform:ethanol (19:1 v/v) mixture.

  • BSA Complex Preparation:

    • Dispense 50 µL of the 1 mM NBD C6-ceramide stock into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for 1 hour.

    • Redissolve the lipid film in 200 µL of absolute ethanol.

    • Prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES in a 50 mL tube.

    • While vortexing the BSA solution, inject the 200 µL of NBD C6-ceramide in ethanol. This results in a 5 µM NBD C6-ceramide/5 µM BSA complex solution. Store aliquots at -20°C.[18]

  • Cell Staining (Live Cells):

    • Grow cells on glass coverslips to the desired confluency.

    • Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).

    • Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C. This allows the probe to label the plasma membrane.[18]

    • Rinse the cells several times with ice-cold medium to remove excess probe.

    • Transfer the cells to fresh, pre-warmed (37°C) complete culture medium and incubate for a "chase" period of 30-60 minutes. This allows for the transport of the NBD-ceramide to the Golgi.[18]

  • Visualization:

    • Wash the cells in fresh medium.

    • Mount the coverslip on a slide.

    • Examine using a fluorescence microscope with a standard FITC filter set (Excitation ~466 nm; Emission ~536 nm).[6] A prominent perinuclear staining pattern corresponding to the Golgi apparatus should be visible.

Conclusion

C6 ceramide and C12 NBD ceramide are both valuable analogs in sphingolipid research, but they serve fundamentally different purposes. C6 ceramide is a bioactive effector used to perturb cellular systems and study downstream consequences like apoptosis. Its value lies in its ability to initiate a cellular response. In contrast, C12 NBD ceramide is a fluorescent reporter. Its strength is in its ability to be visualized and tracked, providing insights into the dynamics of lipid transport and metabolism, and serving as a specific substrate for certain enzymes. The choice between them should be guided by the experimental question: to induce a ceramide-mediated effect (C6 ceramide) or to observe ceramide trafficking and enzymatic activity (C12 NBD ceramide).

References

A Researcher's Guide to Quantifying Sphingolipid Flux: NBD-Ceramide vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid metabolism, the choice of analytical methodology is paramount. This guide provides an objective comparison of a widely used fluorescent probe, NBD-ceramide, with the gold standard, Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of sphingolipid flux. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes in these pathways attractive targets for therapeutic intervention. Consequently, accurate and reliable methods to quantify the dynamic changes, or flux, within these metabolic pathways are essential.

This guide focuses on the utility of NBD-ceramide (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine), a fluorescent analog of ceramide, as a tool to trace the metabolic fate of this central sphingolipid. We compare its performance with LC-MS-based methods, which offer high sensitivity and specificity in identifying and quantifying a wide range of lipid species.

At a Glance: NBD-Ceramide vs. LC-MS/MS

FeatureNBD-Ceramide with HPLC/TLCLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Fluorescent tracer mimics natural ceramide, metabolites are separated and quantified based on fluorescence intensity.Separation of lipids by chromatography followed by mass-based detection and fragmentation for structural identification and quantification.[3][4]
Pros - Cost-effective and accessible instrumentation (fluorometer, HPLC, TLC).- Relatively simple and rapid protocols.- Provides a direct measure of metabolic flux.[2][5] - Suitable for high-throughput screening of enzyme inhibitors.- High sensitivity (low limit of detection) and specificity.[6][7] - Can simultaneously quantify a large number of endogenous sphingolipid species without the need for fluorescent tags.[1][3] - Provides detailed structural information.
Cons - Lower sensitivity and specificity compared to LC-MS.- The bulky NBD tag may alter the metabolism and biological activity of the ceramide analog.- Limited to tracking the fate of the exogenous probe.- High initial instrument cost and maintenance expenses.- More complex sample preparation and data analysis.- Does not directly measure metabolic flux without the use of stable isotope-labeled precursors.[2]

Quantitative Performance Comparison

The choice between NBD-ceramide-based assays and LC-MS/MS often hinges on the specific requirements for sensitivity and quantitative accuracy. The following table summarizes key performance metrics for each technique based on available literature.

ParameterNBD-Ceramide with HPLC-FLDLC-MS/MS
Limit of Detection (LOD) ~50 fmol on-column for NBD-C6-GlcCer[8]Sub-picomole to femtomole levels[7][9]
Limit of Quantification (LOQ) 0.05 µM in plasma for C6-NBD-Cer and C6-NBD-CerPCho[10]0.06 nM for ceramides[11]
Dynamic Range Linear over a range of 50 to 5,000 fmol[8]Typically spans 3-4 orders of magnitude[9]
Precision (CV%) Inter- and intra-day precision data is less commonly reported but is generally considered higher than LC-MS/MS.Intra- and inter-day precision typically <15%[6][7]

Application in Drug Discovery: Comparing IC50 Values

A key application for these assays is the determination of the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC50) is a critical parameter in drug development. Below is a comparison of IC50 values for common inhibitors of sphingolipid metabolizing enzymes, determined using both NBD-ceramide-based assays and other methods, primarily LC-MS.

InhibitorTarget EnzymeAssay MethodIC50 Value
FenretinideDihydroceramide Desaturase (DES1)NBD-Ceramide based in situ assay~2.5 µM[2]
FenretinideDihydroceramide Desaturase (DES1)LC-MS/MS2.32 µM[12]
PDMPGlucosylceramide Synthase (GCS)NBD-Ceramide based in situ assay~10 µM[2]
PDMPGlucosylceramide Synthase (GCS)Not specifiedWidely used research tool, cellular effects at µM concentrations
Fumonisin B1Ceramide Synthase (CerS)NBD-sphinganine assayCompetitive inhibition observed[13]
Fumonisin B1Ceramide Synthase (CerS)Radioactive assay0.1 µM[12]

Experimental Protocols

Quantitative Analysis of Sphingolipid Flux using NBD-Ceramide and HPLC

This protocol describes the labeling of cultured cells with NBD-C6-ceramide, followed by lipid extraction and quantification of NBD-labeled metabolites by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

  • NBD-C6-ceramide

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Methanol, Chloroform (B151607), Water

  • HPLC system with a fluorescence detector

  • Silica (B1680970) column

Procedure:

  • Preparation of NBD-C6-ceramide/BSA complex:

    • Dissolve NBD-C6-ceramide in ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to form a complex.

  • Cell Labeling:

    • Plate cells in culture dishes and allow them to adhere.

    • Incubate cells with the NBD-C6-ceramide/BSA complex in cell culture medium for a specified time (e.g., 1-4 hours) at 37°C.

  • Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol).

    • Inject the sample onto an HPLC system equipped with a silica column.

    • Separate the NBD-labeled lipids using a gradient of solvents (e.g., a mixture of chloroform, methanol, and water).

    • Detect the fluorescent lipids using a fluorescence detector with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 466 nm, Em: 536 nm).

    • Quantify the amount of each NBD-labeled metabolite (NBD-glucosylceramide, NBD-sphingomyelin, etc.) by integrating the area under the corresponding peak and comparing it to a standard curve.

Quantitative Analysis of Sphingolipids by LC-MS/MS

This protocol provides a general workflow for the quantification of endogenous sphingolipids from biological samples using LC-MS/MS.

Materials:

  • Internal standards (e.g., C17-sphingosine, C12-ceramide)

  • Solvents for extraction (e.g., isopropanol, ethyl acetate, water) and LC separation (e.g., acetonitrile, methanol, water, formic acid, ammonium (B1175870) formate)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 or HILIC column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the cells or tissue sample.

    • Add a mixture of internal standards to the homogenate.

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

    • Collect the organic phase and dry it under nitrogen.

  • LC Separation:

    • Reconstitute the lipid extract in the initial mobile phase.

    • Inject the sample onto an LC system equipped with a C18 or HILIC column.

    • Separate the different sphingolipid species using a gradient elution with appropriate mobile phases.

  • MS/MS Detection and Quantification:

    • Analyze the eluting lipids using a mass spectrometer operating in a specific scan mode (e.g., Multiple Reaction Monitoring, MRM, for targeted analysis).

    • For each sphingolipid, a specific precursor ion and one or more product ions are monitored.

    • Identify and quantify each sphingolipid species based on its retention time and specific mass transition.

    • Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard.

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for NBD-ceramide analysis and a key sphingolipid signaling pathway.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis cell_plating Plate Cells cell_incubation Incubate with NBD-Ceramide/BSA cell_plating->cell_incubation cell_wash Wash Cells (PBS) cell_incubation->cell_wash lipid_extraction Extract Lipids (Chloroform/Methanol) cell_wash->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_extract Dry Extract collect_organic->dry_extract reconstitute Reconstitute Extract dry_extract->reconstitute hplc_analysis HPLC Separation reconstitute->hplc_analysis fluorescence_detection Fluorescence Detection hplc_analysis->fluorescence_detection quantification Quantification fluorescence_detection->quantification

Experimental workflow for NBD-ceramide analysis.

sphingolipid_pathway Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin + Phosphatidylcholine Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide + UDP-Glucose Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P + ATP Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P + ATP SMS Sphingomyelin Synthase (SMS) SMS->Sphingomyelin GCS Glucosylceramide Synthase (GCS) GCS->Glucosylceramide CERK Ceramide Kinase (CERK) CERK->Ceramide1P CDase Ceramidase CDase->Sphingosine SphK Sphingosine Kinase (SphK) SphK->S1P

Key metabolic pathways of ceramide.

Conclusion

The quantitative analysis of sphingolipid flux is a critical aspect of understanding cellular physiology and pathology. The use of NBD-ceramide offers a cost-effective and accessible method for tracking the metabolic fate of ceramide, particularly for applications such as high-throughput screening of enzyme inhibitors. However, for researchers requiring high sensitivity, specificity, and the ability to profile a wide range of endogenous sphingolipids, LC-MS/MS remains the superior choice. The selection of the most appropriate method will ultimately depend on the specific research question, available resources, and the desired level of analytical detail. This guide provides the necessary information to make an informed decision and to design and execute robust experiments in the dynamic field of sphingolipid research.

References

Confirming Enzyme Inhibition: A Comparative Guide to C6 NBD Ceramide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of enzyme inhibition studies, this guide provides an objective comparison of the widely used C6 NBD ceramide assay with alternative methods. Supported by experimental data, this document delves into the principles, protocols, and performance of these assays, offering a comprehensive resource for selecting the most suitable method for your research needs.

The study of enzymes involved in ceramide metabolism is crucial for understanding numerous cellular processes and for the development of therapeutics targeting diseases such as cancer, metabolic disorders, and neurodegenerative conditions. Confirming the inhibition of these enzymes requires robust and reliable assays. The this compound assay, a fluorescence-based method, has gained popularity due to its convenience and safety. This guide will compare its performance against traditional radioactive assays and the highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Principle of the this compound Assay

The this compound assay utilizes a fluorescently labeled analog of ceramide, this compound. This molecule mimics natural ceramide and can act as a substrate for various enzymes in the sphingolipid metabolic pathway. When this compound is metabolized by an enzyme of interest, it is converted into a fluorescent product. The activity of the enzyme can then be quantified by measuring the fluorescence of the product. In the context of inhibition studies, a decrease in the formation of the fluorescent product in the presence of a test compound indicates inhibition of the enzyme.

Comparison of Assay Performance

The choice of assay for confirming enzyme inhibition depends on several factors, including sensitivity, specificity, cost, and safety. Below is a comparative overview of the this compound assay, radioactive assays, and LC-MS/MS.

FeatureThis compound AssayRadioactive AssayLC-MS/MS Assay
Principle Fluorescence detection of metabolized this compoundDetection of radioactively labeled substrate or productMass-based detection and quantification of specific lipid species
Sensitivity HighVery HighVery High
Specificity Good, but potential for off-target effects of the NBD groupHighVery High, can distinguish between different lipid species
Safety Non-radioactive, requires standard laboratory precautionsRequires handling of radioactive materials and specialized disposalRequires handling of organic solvents
Cost ModerateHigh (radioisotopes, scintillation cocktails, disposal)High (instrumentation and maintenance)
Throughput High, amenable to plate-based formatsLower, more labor-intensiveModerate to High, depending on the setup
Ease of Use Relatively simple and quickComplex, requires specialized training and facilitiesRequires expertise in mass spectrometry

Experimental Data: A Head-to-Head Comparison

Direct comparison of inhibitor potency (IC50 values) across different assay platforms is crucial for validating findings. While extensive head-to-head data is not always available in a single study, the following tables summarize representative data for key enzymes in ceramide metabolism.

Glucosylceramide Synthase (GCS) Inhibition
InhibitorAssay TypeIC50Reference
PDMPThis compound Assay (in situ)Not specified, but showed inhibition[1]
PDMPLC-MS/MSNot specified, but showed inhibition[2]
EliglustatThis compound Assay (in situ)Not specified, but showed inhibition[1]
Ceramide Kinase (CERK) Inhibition
InhibitorAssay TypeIC50Reference
NVP-231This compound Assay (in situ)Not specified, but showed inhibition[1]
FenretinideThis compound Assay (in vitro)1.1 µM[3]
U-0126This compound Assay (in vitro)4 µM[3]

Note: Direct IC50 comparisons from the same study using different assay methods are the most reliable. The data presented here is a compilation from various sources and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the this compound assay and its alternatives.

This compound Assay for Glucosylceramide Synthase (GCS) Activity

Objective: To measure the activity of GCS and its inhibition by a test compound using this compound as a substrate.

Materials:

  • Cell lysate or purified GCS enzyme

  • This compound

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor

  • Lipid extraction solution (e.g., chloroform:methanol 2:1)

  • TLC plate or HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, UDP-glucose, and the GCS enzyme source.

  • Add the test inhibitor at various concentrations to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and extract the lipids using the chloroform:methanol solution.

  • Separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate using TLC or HPLC.

  • Quantify the fluorescence of the product.

  • Calculate the percent inhibition and determine the IC50 value.[1]

Radioactive Assay for Ceramide Kinase (CERK) Activity

Objective: To measure the activity of CERK and its inhibition using a radiolabeled substrate.

Materials:

  • Cell lysate or purified CERK enzyme

  • [γ-³²P]ATP

  • Ceramide substrate

  • Assay buffer

  • Test inhibitor

  • Lipid extraction solution

  • TLC plate and autoradiography film or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ceramide, and the CERK enzyme source.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C.

  • Stop the reaction and extract the lipids.

  • Separate the radiolabeled product (ceramide-1-phosphate) by TLC.

  • Visualize and quantify the radioactive product using autoradiography or phosphorimaging.

  • Calculate the percent inhibition and determine the IC50 value.[3]

LC-MS/MS Assay for Sphingomyelin (B164518) Synthase (SMS) Activity

Objective: To measure the activity of SMS and its inhibition by quantifying the product using LC-MS/MS.

Materials:

  • Cell lysate or purified SMS enzyme

  • Ceramide substrate (e.g., C6-ceramide)

  • Phosphatidylcholine

  • Assay buffer

  • Test inhibitor

  • Internal standard (e.g., deuterated sphingomyelin)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, phosphatidylcholine, and the SMS enzyme source.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the ceramide substrate.

  • Incubate the reaction at 37°C.

  • Stop the reaction and add the internal standard.

  • Extract the lipids.

  • Analyze the lipid extract by LC-MS/MS to quantify the amount of sphingomyelin produced.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of enzymes and signaling molecules is crucial for understanding the context of enzyme inhibition.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide-1-Phosphate Ceramide-1-Phosphate Ceramide->Ceramide-1-Phosphate CERK Sphingolipids Sphingolipids Sphingosine Sphingosine Sphingolipids->Sphingosine Ceramidases Sphingosine->Ceramide CerS

Caption: Overview of the major pathways of ceramide metabolism.

C6_NBD_Ceramide_Assay_Workflow Start Start Prepare Reaction Mix (Enzyme, Buffer, Inhibitor) Prepare Reaction Mix (Enzyme, Buffer, Inhibitor) Start->Prepare Reaction Mix (Enzyme, Buffer, Inhibitor) Add this compound Add this compound Prepare Reaction Mix (Enzyme, Buffer, Inhibitor)->Add this compound Incubate Incubate Add this compound->Incubate Stop Reaction & Extract Lipids Stop Reaction & Extract Lipids Incubate->Stop Reaction & Extract Lipids Separate Product (TLC/HPLC) Separate Product (TLC/HPLC) Stop Reaction & Extract Lipids->Separate Product (TLC/HPLC) Quantify Fluorescence Quantify Fluorescence Separate Product (TLC/HPLC)->Quantify Fluorescence Calculate Inhibition & IC50 Calculate Inhibition & IC50 Quantify Fluorescence->Calculate Inhibition & IC50 End End Calculate Inhibition & IC50->End

Caption: Experimental workflow for a typical this compound enzyme inhibition assay.

Conclusion

The this compound assay offers a valuable tool for confirming enzyme inhibition in the sphingolipid metabolic pathway. Its non-radioactive nature, high-throughput capability, and relatively low cost make it an attractive alternative to traditional radioactive assays. While LC-MS/MS provides superior specificity and sensitivity, its high cost and complexity may not be suitable for all screening purposes. The choice of assay should be guided by the specific research question, available resources, and the need for quantitative accuracy. For initial high-throughput screening, the this compound assay is often a practical and effective choice, with positive hits being further validated by more quantitative methods like LC-MS/MS. This guide provides the necessary information for researchers to make an informed decision and to design robust enzyme inhibition experiments.

References

A Researcher's Guide to Fluorescent Sphingolipids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, fluorescently-labeled sphingolipids are indispensable tools for visualizing and understanding the complex roles of these lipids in cellular processes. This guide provides a detailed comparative analysis of commonly used fluorescent sphingolipid analogs, supported by experimental data, to facilitate the selection of the most suitable probe for your research needs.

Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular functions, including cell growth, differentiation, apoptosis, and host-pathogen interactions.[1][2] To study their dynamic behavior in living cells, researchers utilize sphingolipid analogs tagged with fluorophores.[1][3] These fluorescent probes mimic their endogenous counterparts, allowing for the real-time visualization of their trafficking, metabolism, and localization.[3] However, the choice of the fluorescent label can significantly impact the probe's properties and, consequently, the experimental outcome.[3][4] This guide focuses on a comparative analysis of the most prevalent classes of fluorescent sphingolipids to inform experimental design and probe selection.

Key Fluorescent Probes: A Head-to-Head Comparison

The most commonly employed fluorescently-labeled sphingolipids utilize nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY) fluorophores.[3] Each of these dyes imparts distinct characteristics to the sphingolipid analog, making them suitable for different applications.

NBD-Labeled Sphingolipids

NBD-labeled sphingolipids have been foundational tools in the field. A key feature of NBD is its environmental sensitivity; its fluorescence is influenced by the polarity of its surroundings.[3] While this can be leveraged to study membrane dynamics, it can also complicate quantitative analysis.[5] The photostability of NBD can also be a limiting factor, especially in long-term imaging experiments, and can be sensitive to the cellular environment, such as cholesterol levels.[6]

BODIPY-Labeled Sphingolipids

BODIPY-labeled sphingolipids often represent a superior choice for many live-cell imaging applications due to their exceptional photophysical properties.[5] The BODIPY fluorophore generally exhibits a higher molar absorptivity and fluorescence quantum yield, resulting in a significantly brighter signal compared to NBD.[5][6] Furthermore, BODIPY dyes are known for their outstanding photostability, which is crucial for time-lapse imaging.[5][7] A unique feature of some BODIPY fluorophores, like BODIPY FL, is their concentration-dependent shift in fluorescence emission from green to red. This property allows for ratiometric imaging to estimate the local concentration of the probe, with high-concentration areas like the Golgi apparatus appearing red.[3] However, this spectral shift can make them unsuitable for multicolor imaging with other green fluorescent probes like GFP.

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize the key photophysical and performance characteristics of commonly used fluorescent sphingolipid analogs.

Table 1: Photophysical Properties of NBD vs. BODIPY Fluorophores
PropertyNBDBODIPY-FLReference(s)
Excitation Maximum (nm) ~466~505[5]
Emission Maximum (nm) ~536~512[5]
Quantum Yield ModerateHigh[5]
Photostability ModerateHigh[5][6]
Environmental Sensitivity High (Polarity Sensitive)Low[3][5]
Concentration-Dependent Emission Shift NoYes (Green to Red)[3]
Table 2: Comparison of Fluorescent Sphingosine Analogs
FeatureNBD-SphingosineBODIPY-SphingosineReference(s)
Brightness ModerateHigh[5]
Photostability ModerateHigh[5]
Suitability for Long-Term Imaging LimitedExcellent[5]
Potential for Artifacts Can inhibit cell proliferation at high concentrationsGenerally lower cytotoxicity[5]
Table 3: Comparison of Fluorescent Sphingomyelin (B164518) Analogs
FeatureNBD-SphingomyelinBODIPY-SphingomyelinReference(s)
Brightness GoodExcellent[8]
Photostability ModerateExcellent[8]
Concentration-Dependent Fluorescence NoYes[8]
Primary Applications General lipid trafficking studiesLong-term imaging, studies of lipid concentration[8]

Signaling Pathways and Experimental Workflows

Fluorescent sphingolipids are instrumental in dissecting complex cellular signaling pathways. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for using these probes.

SphingomyelinSignaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Cell Proliferation S1P->Proliferation Sphingomyelinase Sphingomyelinase Sphingomyelinase->Sphingomyelin Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase (SphK) SphK->Sphingosine

Caption: Simplified diagram of the sphingomyelin signaling cascade.[8]

FluorescentSphingolipidWorkflow cluster_prep Probe Preparation cluster_cell Cellular Labeling & Imaging cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution in Chloroform:Ethanol Complex Complex with BSA Stock->Complex Incubate Incubate Cells with Probe (e.g., 30 min at 37°C) Complex->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Image Fluorescence Microscopy (Live-cell or Fixed) Wash->Image Localization Analyze Subcellular Localization Image->Localization Quantify Quantify Fluorescence Intensity Image->Quantify

Caption: General experimental workflow for cellular labeling with fluorescent sphingolipids.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent sphingolipids.

Preparation of Fluorescent Sphingolipid-BSA Complexes

For efficient delivery into living cells, fluorescent sphingolipids are often complexed with bovine serum albumin (BSA).[6]

Materials:

  • Fluorescent sphingolipid analog

  • Chloroform:ethanol (19:1 v/v)

  • Defatted BSA

  • Phosphate-buffered saline (PBS) or other appropriate buffer

Protocol:

  • Prepare a 1 mM stock solution of the fluorescent sphingolipid in chloroform:ethanol (19:1 v/v).[6]

  • Aliquot the desired amount of the stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film.[6]

  • Resuspend the lipid film in a solution of defatted BSA in PBS to achieve the desired final concentration. The molar ratio of sphingolipid to BSA can be optimized but is often 1:1.[9]

Live-Cell Labeling and Imaging

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent sphingolipid-BSA complex

  • Serum-free culture medium or imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets

Protocol:

  • Culture cells to the desired confluency (e.g., 60-80%).[10]

  • On the day of the experiment, dilute the fluorescent sphingolipid-BSA complex to the final working concentration (typically 1-5 µM) in serum-free medium or imaging buffer.[10]

  • Remove the growth medium from the cells and replace it with the labeling solution.

  • Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.[10] The optimal incubation time may vary depending on the cell type and the specific lipid analog.

  • After incubation, remove the labeling solution and wash the cells two to three times with warm PBS or imaging buffer to remove unbound probe.[10]

  • Add fresh, pre-warmed imaging buffer to the cells.

  • Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (e.g., for BODIPY FL, excitation ~490 nm, emission ~525 nm).[10]

Considerations for Probe Selection

The choice of a fluorescent sphingolipid analog should be guided by the specific research question and experimental setup.

  • For long-term live-cell imaging , BODIPY-labeled sphingolipids are generally the preferred choice due to their superior photostability.[5][8]

  • For studies requiring high sensitivity to detect low-abundance lipids, the brightness of BODIPY probes is a significant advantage.[5]

  • When investigating membrane polarity or dynamics , the environmental sensitivity of NBD-labeled probes can be a useful feature.[3]

  • For endpoint assays where photobleaching is less of a concern , NBD-labeled sphingolipids can still be a cost-effective and viable option.[5]

  • It is crucial to acknowledge that any modification to a native lipid can potentially alter its behavior. [3] Therefore, it is important to validate the results and consider potential artifacts introduced by the fluorescent tag.

Conclusion

Fluorescent sphingolipids are powerful tools for elucidating the multifaceted roles of these lipids in cellular biology. While NBD-labeled analogs have historically been widely used, BODIPY-labeled sphingolipids offer significant advantages in terms of brightness and photostability for many contemporary live-cell imaging applications.[5] A thorough understanding of the properties of different fluorescent probes, as outlined in this guide, is essential for designing robust experiments and obtaining accurate, meaningful data in the study of sphingolipid trafficking, metabolism, and signaling.

References

Validating C6 Ceramide-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of C6 ceramide, robust and reliable methods for quantifying apoptosis are paramount. This guide provides a comprehensive comparison of commonly used caspase assays to validate apoptosis induction by C6 ceramide, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

C6 ceramide, a cell-permeable short-chain ceramide, is a well-established inducer of apoptosis in various cell lines.[1][2] Its mechanism of action often involves the activation of the caspase cascade, a family of cysteine proteases that are central executioners of programmed cell death.[3][4] Therefore, measuring the activity of specific caspases is a key method for confirming and quantifying C6 ceramide-induced apoptosis. This guide compares different caspase assay methodologies, enabling researchers to select the most appropriate technique for their specific experimental needs.

Comparison of Caspase Assay Methodologies

The choice of a caspase assay depends on several factors, including the specific caspase of interest, required sensitivity, sample throughput, and available instrumentation. The most common methods rely on the cleavage of a specific peptide substrate conjugated to a reporter molecule.

Assay TypePrincipleAdvantagesDisadvantagesTypical Substrates
Colorimetric Cleavage of a peptide substrate releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified by measuring absorbance.[5]Cost-effective, suitable for high-throughput screening.[5]Lower sensitivity compared to fluorometric and luminometric assays.[6]Ac-DEVD-pNA (Caspase-3/7), Ac-IETD-pNA (Caspase-8), Ac-LEHD-pNA (Caspase-9)[5][7][8]
Fluorometric Cleavage of a peptide substrate releases a fluorophore (e.g., AFC, R110), leading to a measurable increase in fluorescence.[5]Higher sensitivity than colorimetric assays.[6]Requires a fluorescence plate reader; potential for compound interference.[6]Ac-DEVD-AFC (Caspase-3/7), Ac-IETD-R110 (Caspase-8), Ac-LEHD-AMC (Caspase-9)[9]
Luminometric Caspase activity leads to a luciferase-mediated reaction that generates a luminescent signal.[10]Highest sensitivity; low background signal.[10]Generally more expensive; requires a luminometer.Caspase-Glo® 3/7, 8, 9 Reagents[11][12]
ELISA Uses specific antibodies to capture and detect active caspase forms.[5]High specificity and sensitivity for the active form of the caspase.[5]More complex and time-consuming protocol.Specific antibodies for cleaved caspases.[13]
Flow Cytometry Utilizes fluorescently labeled inhibitors that bind to active caspases (FLICA), allowing for single-cell analysis.[6]Provides single-cell data; allows for multiplexing with other apoptotic markers.[6]Requires a flow cytometer and specialized reagents.Fluorescently labeled caspase inhibitors.

Experimental Data Summary

Studies have consistently demonstrated the activation of caspases in response to C6 ceramide treatment across various cell types.

Cell LineC6 Ceramide ConcentrationIncubation TimeKey Caspases ActivatedFold Increase in Activity (approx.)Reference
K562 (Chronic Myelogenous Leukemia)25 µM24-48 hoursCaspase-8, Caspase-3Not explicitly quantified in fold-increase, but cleavage was shown. Pre-treatment with a caspase-8 inhibitor, but not a caspase-9 inhibitor, protected cells from apoptosis.[3][14][3][14]
HTB12 (Astrocytoma)Not specifiedNot specifiedCaspase-3~3.5-fold increase in Caspase-3 activity.[2][2]
HepG2 (Hepatoma)100 µM24 hoursCaspase-3Significant activation of caspase-3 was observed.[15][15]
Breast Cancer Cells (MCF-7, MDA-231)Co-administered with docetaxelNot specifiedNot specifiedStriking increase in apoptosis.[16][16]

Signaling Pathway of C6 Ceramide-Induced Apoptosis

C6 ceramide can trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. A key finding in several studies is the essential role of the extrinsic pathway, initiated by the activation of caspase-8.[3] This leads to the subsequent activation of executioner caspases like caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3] While caspase-9, an initiator of the intrinsic pathway, can also be activated, studies in some cell lines suggest it may not be essential for C6 ceramide-induced apoptosis.[3]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway C6_Ceramide C6 Ceramide Caspase8 Caspase-8 Activation C6_Ceramide->Caspase8 Mitochondria Mitochondria C6_Ceramide->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: C6 Ceramide Apoptosis Signaling Pathway.

Experimental Workflow for Caspase Activity Assays

The following diagram outlines a general workflow for validating C6 ceramide-induced apoptosis using a plate-based caspase activity assay.

G start Start cell_culture Cell Seeding and Culture start->cell_culture treatment Treat Cells with C6 Ceramide cell_culture->treatment controls Include Vehicle and Positive Controls lysis Cell Lysis treatment->lysis substrate_addition Add Caspase Substrate lysis->substrate_addition incubation Incubate at 37°C substrate_addition->incubation measurement Measure Signal (Absorbance/Fluorescence/Luminescence) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Caspase Activity Assay Workflow.

Detailed Experimental Protocols

Below are generalized protocols for colorimetric and fluorometric caspase assays. For specific details, always refer to the manufacturer's instructions for the chosen assay kit.

Protocol 1: Colorimetric Caspase-8 Assay

This protocol is adapted from commercially available kits.[7][17]

Materials:

  • Cells treated with C6 ceramide and controls.

  • Chilled Cell Lysis Buffer.

  • 2x Reaction Buffer.

  • DTT (Dithiothreitol).

  • Caspase-8 substrate (IETD-pNA).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 400-405 nm.

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with C6 ceramide. Include untreated and positive controls.

    • Pellet 3-5 x 10^6 cells per sample by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of each lysate. Dilute lysates to 50-200 µg of protein in 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer (with DTT added immediately before use to a final concentration of 10 mM) to each sample well.

    • Add 5 µL of the 4 mM IETD-pNA substrate (200 µM final concentration).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 400 or 405 nm in a microplate reader.

    • The fold-increase in caspase-8 activity is determined by comparing the absorbance of the C6 ceramide-treated samples to the untreated control.

Protocol 2: Fluorometric Multiplex Caspase-3/8/9 Assay

This protocol is a generalized procedure based on multiplex assay kits.[9]

Materials:

  • Cells grown in a 96-well plate and treated with C6 ceramide.

  • Assay Buffer.

  • Caspase-3 substrate (e.g., DEVD-ProRed™).

  • Caspase-8 substrate (e.g., IETD-R110).

  • Caspase-9 substrate (e.g., LEHD-AMC).

  • Fluorescence microplate reader with appropriate filters for the different fluorophores.

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with C6 ceramide and controls for the desired time.

  • Assay Reagent Preparation:

    • Prepare the caspase assay loading solution by diluting the caspase substrates in Assay Buffer according to the kit's instructions. For a multiplex assay, the different substrates are combined.

  • Assay Reaction:

    • Add 100 µL of the caspase assay loading solution directly to each well containing cells and culture medium.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the specific excitation and emission wavelengths for each fluorophore:

      • Caspase-3 (e.g., Ex/Em = 535/620 nm)

      • Caspase-8 (e.g., Ex/Em = 490/525 nm)

      • Caspase-9 (e.g., Ex/Em = 370/450 nm)

    • Calculate the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.

Conclusion

Validating apoptosis induction by C6 ceramide through caspase assays is a fundamental step in characterizing its mechanism of action. By understanding the principles, advantages, and limitations of different assay formats, researchers can select the most suitable method for their studies. The provided protocols and diagrams offer a framework for designing and executing these experiments, ultimately leading to a more thorough understanding of C6 ceramide's therapeutic potential. It is important to note that caspase activation is a key event, but not the sole indicator of apoptosis; therefore, it is recommended to complement caspase assays with other methods, such as Annexin V staining or analysis of DNA fragmentation, for a comprehensive assessment of apoptosis.[4][6]

References

A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Analysis of NBD Ceramide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of commonly used internal standards in lipidomics, with a special focus on the application of NBD ceramide and its performance against established alternatives like stable isotope-labeled and odd-chain ceramides (B1148491).

In mass spectrometry-based lipidomics, internal standards are essential for correcting variability introduced during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical behavior of the endogenous lipids of interest, be absent in the biological sample, and be clearly distinguishable by the mass spectrometer. This guide will delve into the practical applications and performance of different classes of internal standards, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards for Ceramide Quantification

The selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of ceramide species. The following table summarizes the key performance characteristics of the most common types of internal standards used in lipidomics.

Internal Standard TypePrincipleAdvantagesDisadvantagesSuitability for Quantitative MS
Stable Isotope-Labeled (SIL) Ceramides (e.g., d7-Ceramide) A ceramide molecule where one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C).Considered the "gold standard"; co-elutes with the endogenous analyte, experiences identical extraction and ionization efficiencies, correcting for matrix effects.Can be expensive; not available for all ceramide species.Excellent
Odd-Chain Ceramides (e.g., C17-Ceramide) A ceramide with a fatty acid chain containing an odd number of carbon atoms, which is not naturally abundant in most mammalian systems.More cost-effective than SIL standards; structurally similar to endogenous even-chain ceramides.May not perfectly co-elute with all even-chain ceramide species; ionization efficiency may differ slightly from endogenous analytes.Good
NBD Ceramide A ceramide molecule tagged with a fluorescent nitrobenzoxadiazole (NBD) group.Excellent for fluorescence-based applications such as microscopy and in vitro enzyme assays to visualize lipid trafficking and metabolism.Not Recommended for quantitative MS. The bulky fluorescent tag significantly alters the molecule's physicochemical properties, leading to different extraction efficiency, chromatographic retention, and ionization behavior compared to endogenous ceramides. This can introduce significant quantification errors.Poor

Experimental Protocols

Detailed and validated experimental protocols are crucial for reliable lipidomics analysis. Below are representative methodologies for the use of stable isotope-labeled and odd-chain ceramide internal standards in a typical LC-MS/MS workflow.

Protocol 1: Quantification of Ceramides using Stable Isotope-Labeled Internal Standards

This protocol is adapted from a validated method for the determination of very long-chain ceramides in human plasma.[1]

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of plasma, add a known amount of deuterated ceramide internal standard solution (e.g., d7-C22:0 and d7-C24:0 ceramides in isopropanol).

  • Perform protein precipitation by adding an appropriate organic solvent (e.g., isopropanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the lipid extract.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.
    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
    • Gradient: A suitable gradient to separate the ceramide species of interest.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
    • Ionization Mode: Positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard.[1] For example, the transition for Cer(22:0) could be monitoring the precursor ion [M+H]⁺ and a characteristic fragment ion (e.g., m/z 264).[1]

3. Data Analysis:

  • Quantify the endogenous ceramides by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

  • Generate a calibration curve using known concentrations of non-labeled ceramide standards spiked with the internal standard.

Protocol 2: Quantification of Ceramides using Odd-Chain Internal Standards

This protocol is based on a method for the simultaneous measurement of different ceramide species in biological samples.[2][3]

1. Sample Preparation and Lipid Extraction:

  • To the biological sample (e.g., tissue homogenate or plasma), add a known amount of an odd-chain ceramide internal standard solution (e.g., C17-ceramide and C25-ceramide in ethanol).[2]

  • Perform a Bligh and Dyer extraction by adding a mixture of chloroform (B151607) and methanol.[2]

  • After phase separation, collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.
    • Column: A C8 or C18 reversed-phase column.[2]
    • Mobile Phase A: Water with 0.2% formic acid.[2]
    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.2% formic acid.[2]
    • Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the ceramides.[2]
    • Flow Rate: 0.3 mL/min.[2]
    • Injection Volume: 25 µL.[2]

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer with an ESI source.[2]
    • Ionization Mode: Positive ion mode.[2]
    • Detection: MRM of the specific precursor-to-product ion transitions for each ceramide species and the odd-chain internal standards.[2]

3. Data Analysis:

  • Quantify the endogenous ceramides by using the peak area ratio of the analyte to the appropriate odd-chain internal standard. C17 ceramide is often used for shorter chain ceramides, while C25 ceramide can be used for very-long-chain ceramides.[2]

  • Construct calibration curves using a mixture of ceramide standards with a constant amount of the odd-chain internal standards.[2]

Visualizing Key Pathways and Workflows

To further aid in understanding the context of ceramide analysis, the following diagrams illustrate a typical lipidomics workflow and the central role of ceramide in cellular signaling.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Spike-in Extraction Lipid Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Area Ratios Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

A typical experimental workflow for quantitative lipidomics.

ceramide_signaling cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide DeNovo->Ceramide SM_hydrolysis Sphingomyelin Hydrolysis SM_hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation InsulinResistance Insulin Resistance Ceramide->InsulinResistance

Simplified overview of ceramide synthesis and signaling pathways.

References

Navigating the Cellular Maze: A Comparative Guide to C6 NBD Ceramide in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of lipids within a cell is paramount. C6 NBD ceramide, a fluorescently tagged analog of ceramide, has long been a workhorse in elucidating the roles of sphingolipids in cellular processes. This guide provides a comprehensive assessment of the biological relevance of this compound studies, offering an objective comparison with its alternatives, supported by experimental data and detailed protocols to empower informed decisions in your research.

Ceramides (B1148491) are central figures in the sphingolipid metabolic pathway, acting as both structural components of cellular membranes and critical signaling molecules involved in a myriad of cellular events, including apoptosis, cell cycle regulation, and autophagy. The challenge of studying these lipids lies in their transient nature and complex metabolism. Fluorescent analogs, such as this compound (N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine), have provided an invaluable window into their world. This short-chain, cell-permeable ceramide analog is readily taken up by cells and incorporated into sphingolipid metabolic pathways, allowing for the visualization of its trafficking and metabolism.[1][2][3][4]

However, the addition of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore is not without its caveats. It is crucial to understand both the strengths and limitations of this tool to ensure the biological relevance of experimental findings.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorescent probe is a critical step in experimental design. While this compound has been widely used, alternatives, most notably BODIPY-labeled ceramides like BODIPY FL C5-ceramide, offer distinct advantages in certain applications.

PropertyThis compoundBODIPY FL C5-CeramideTopFluor-Ceramide
Fluorophore NBD (Nitrobenzoxadiazole)BODIPY (Boron-dipyrromethene)BODIPY
Excitation Max (nm) ~466[2][4]~505[5]Varies with derivative
Emission Max (nm) ~536[2][4]~511[6]Varies with derivative
Quantum Yield Moderate, environmentally sensitiveHigh (often approaching 1.0)[6]High
Photostability Moderate, susceptible to photobleaching[6]High, more resistant to photobleaching[6]High
Environmental Sensitivity Highly sensitive to solvent polarityRelatively insensitive to solvent polarity and pH[7]Relatively insensitive
Biological Mimicry The bulky NBD group may alter substrate recognition and metabolism[8]The BODIPY fluorophore is thought to better intercalate into the membrane[7]Designed for improved mimicry
Common Applications Golgi staining, sphingolipid metabolism and transport studies[1][4]Live-cell imaging, studies requiring high photostability[6]Similar to BODIPY-ceramide

Key Considerations:

  • Brightness and Photostability: BODIPY-based probes are significantly brighter and more photostable than NBD-labeled probes, making them superior for demanding applications such as confocal microscopy and long-term live-cell imaging.[6]

  • Environmental Sensitivity: The fluorescence of NBD is highly dependent on the polarity of its environment. While this can be exploited to probe membrane properties, it can also introduce artifacts in quantitative studies. BODIPY fluorophores are generally less sensitive to their surroundings, providing a more stable signal.[7]

  • Biological Perturbation: The addition of any fluorophore can potentially alter the behavior of the lipid. While this compound is metabolized by cellular enzymes, the bulky NBD group may affect enzyme kinetics and substrate specificity compared to native ceramide.[8] Some studies suggest that the BODIPY fluorophore may better mimic the behavior of natural lipids within the membrane.[7]

Potential Artifacts and Limitations of this compound Studies

While a valuable tool, it is crucial to be aware of the potential artifacts associated with this compound to ensure accurate data interpretation:

  • Altered Metabolism and Trafficking: The short acyl chain and the NBD moiety can lead to differences in metabolism and trafficking compared to endogenous long-chain ceramides. For instance, this compound can be metabolized and its fluorescent metabolites can be mislocalized, leading to potential misinterpretation of ceramide's own localization.[9][10][11]

  • Effects on Membrane Properties: The introduction of the bulky NBD group can alter the physical properties of the membranes into which it incorporates, potentially affecting membrane fluidity and the behavior of membrane-associated proteins.[12]

  • Concentration-Dependent Effects: High concentrations of this compound can induce cellular stress and may not accurately reflect the physiological roles of endogenous ceramides. Studies have shown that the rate of its conversion to other sphingolipids can become saturated at higher concentrations.[8]

  • Phototoxicity: Like all fluorophores, NBD can generate reactive oxygen species upon illumination, which can be toxic to cells, especially during long-term imaging experiments.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and comparable data. Below are methodologies for key experiments utilizing this compound.

Protocol 1: Staining the Golgi Apparatus in Living Cells

This protocol describes the classic method for visualizing the Golgi apparatus, a key organelle in sphingolipid metabolism and trafficking.

Materials:

  • This compound

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of this compound/BSA complex (5 µM working solution): a. Prepare a 1 mM stock solution of this compound in a 19:1 (v/v) mixture of chloroform (B151607) and ethanol. b. Dispense 50 µL of the stock solution into a glass test tube and dry it under a stream of nitrogen, followed by at least 1 hour under vacuum. c. Redissolve the dried lipid in 200 µL of absolute ethanol. d. In a separate tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES. e. While vortexing the BSA solution, slowly inject the ethanolic this compound solution. f. Store the resulting 5 µM this compound/BSA complex at -20°C.[13]

  • Cell Labeling: a. Grow cells to the desired confluency on a suitable imaging dish. b. Rinse the cells twice with ice-cold HBSS/HEPES. c. Incubate the cells with the 5 µM this compound/BSA complex in HBSS/HEPES for 30 minutes at 4°C. This allows the lipid to associate with the plasma membrane while minimizing endocytosis.[13] d. Wash the cells three times with ice-cold medium to remove excess probe.[13] e. Add pre-warmed (37°C) complete cell culture medium and incubate for an additional 30 minutes at 37°C to allow for internalization and transport to the Golgi apparatus.[13]

  • Imaging: a. Wash the cells with fresh medium and observe using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).[4]

G Workflow for Golgi Staining with this compound cluster_prep Preparation of this compound/BSA Complex cluster_labeling Cell Labeling cluster_imaging Imaging prep1 Prepare 1 mM this compound stock prep2 Dry down lipid prep1->prep2 prep3 Redissolve in ethanol prep2->prep3 prep5 Complex this compound with BSA prep3->prep5 prep4 Prepare BSA solution prep4->prep5 label1 Incubate cells with complex at 4°C prep5->label1 label2 Wash cells label1->label2 label3 Incubate at 37°C label2->label3 img1 Wash cells label3->img1 img2 Fluorescence Microscopy img1->img2

Workflow for Golgi staining using this compound.
Protocol 2: In Situ Assay for Sphingomyelin (B164518) Synthase (SMS) and Glucosylceramide Synthase (GCS) Activity

This protocol allows for the simultaneous measurement of the activity of two key enzymes in ceramide metabolism within intact cells.

Materials:

  • This compound/BSA complex (prepared as in Protocol 1)

  • Cell culture medium

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Treatment: a. Plate cells and grow to desired confluency. b. Treat the cells with the this compound/BSA complex at a final concentration of 1-5 µM in cell culture medium for 1 hour at 37°C. It is important to use a concentration below the saturation point of the enzymes.[8]

  • Lipid Extraction: a. After incubation, wash the cells with ice-cold PBS. b. Extract the lipids from the cells using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).

  • HPLC Analysis: a. Separate the fluorescent lipid species (this compound, C6 NBD sphingomyelin, and C6 NBD glucosylceramide) using an appropriate HPLC column and solvent gradient. b. Quantify the amount of each fluorescent lipid by measuring the fluorescence intensity. The amount of C6 NBD sphingomyelin and C6 NBD glucosylceramide produced is indicative of the activity of SMS and GCS, respectively.[8]

G Workflow for In Situ Enzyme Activity Assay start Treat cells with this compound/BSA extract Extract lipids start->extract hplc Separate lipids by HPLC extract->hplc quantify Quantify fluorescent products hplc->quantify

Workflow for in situ enzyme activity assay.

Ceramide's Role in Cellular Signaling

This compound has been instrumental in dissecting the complex signaling pathways in which ceramide participates. Two of the most well-studied are apoptosis and autophagy.

Ceramide-Mediated Apoptosis

Ceramide is a key player in the induction of apoptosis, or programmed cell death. It can be generated in response to various cellular stresses and can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[14][15][16]

G Ceramide-Mediated Apoptosis Signaling stress Cellular Stress (e.g., TNF-α, FasL) ceramide Ceramide Generation stress->ceramide mitochondria Mitochondrial Pathway ceramide->mitochondria death_receptor Death Receptor Pathway ceramide->death_receptor caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified diagram of ceramide's role in apoptosis.
Ceramide and Autophagy

Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. Ceramide has been shown to be a potent inducer of autophagy, acting through multiple signaling pathways. It can inhibit the mTOR pathway, a central regulator of cell growth and autophagy, and can also promote the dissociation of the Beclin 1-Bcl-2 complex, a key step in the initiation of autophagy.[17][18][19]

G Ceramide-Mediated Autophagy Signaling ceramide Ceramide mTOR mTORC1 Inhibition ceramide->mTOR beclin Beclin 1-Bcl-2 Dissociation ceramide->beclin autophagosome Autophagosome Formation mTOR->autophagosome beclin->autophagosome autophagy Autophagy autophagosome->autophagy

Simplified diagram of ceramide's role in autophagy.

Conclusion

This compound remains a valuable tool for studying sphingolipid biology, providing critical insights into their metabolism, trafficking, and signaling roles. However, researchers must be cognizant of its limitations and the potential for artifacts. The choice between this compound and its alternatives, such as BODIPY-labeled ceramides, should be guided by the specific experimental requirements, with careful consideration of factors like photostability, brightness, and potential biological perturbations. By understanding the properties of these fluorescent probes and employing rigorous experimental design and controls, scientists can continue to unravel the complex and vital roles of ceramides in cellular health and disease.

References

A Comparative Guide to Fluorescent Probes for Golgi Apparatus Staining: C6 NBD Ceramide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization of the Golgi apparatus is crucial for understanding its central role in protein and lipid trafficking, modification, and sorting. For decades, fluorescently labeled ceramides (B1148491) have been the probes of choice for live-cell imaging of this organelle. This guide provides an objective comparison of the traditional C6 NBD ceramide with its key alternatives, BODIPY FL C5-ceramide and the more recent phenylsulfonamide-based probes, offering a comprehensive overview of their performance based on experimental data.

At a Glance: Performance Comparison

The selection of an appropriate fluorescent probe for Golgi staining depends on the specific experimental requirements, such as the duration of imaging, the sensitivity of the cells, and the need for quantitative analysis. The following table summarizes the key performance indicators of this compound, BODIPY FL C5-ceramide, and phenylsulfonamide-based probes.

FeatureThis compoundBODIPY FL C5-CeramidePhenylsulfonamide-Based Probes
Excitation (nm) ~466~505Varies (e.g., ~488)
Emission (nm) ~536~512Varies (e.g., ~520)
Quantum Yield ModerateHighGenerally High
Photostability Low to ModerateHighGenerally High
Specificity Moderate; dependent on metabolismHighHigh
Cytotoxicity Potential for cytotoxicity at higher concentrationsLow at working concentrationsGenerally Low
Mechanism Metabolism to fluorescent sphingolipidsAccumulation in Golgi membranesTargeting of COX-2 enzyme
Live/Fixed Cells BothLive cellsPrimarily live cells

In-Depth Analysis of Golgi-Targeting Probes

This compound: The Classic Probe

N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine (this compound) has long been a staple for visualizing the Golgi apparatus[1]. Its mechanism of action involves cellular uptake and subsequent metabolism into fluorescent sphingomyelin (B164518) and glucosylceramide, which then accumulate in the Golgi complex before being transported to the plasma membrane[1][2][3].

While widely used, this compound has notable limitations. Its fluorescence is environmentally sensitive, and it is prone to photobleaching, which can be a significant drawback for long-term imaging experiments. Furthermore, its specificity for the Golgi is not absolute, as it and its metabolites can also be found in other cellular membranes, including the endoplasmic reticulum and the plasma membrane, which can complicate quantitative analysis[4]. Studies have also indicated that NBD-labeled sphingolipids can induce cytotoxicity at micromolar concentrations[4].

BODIPY FL C5-Ceramide: A Brighter, More Stable Alternative

BODIPY FL C5-ceramide (N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)sphingosine) has emerged as a superior alternative to this compound for many applications[5]. The BODIPY fluorophore boasts a higher fluorescence quantum yield and significantly greater photostability compared to NBD, resulting in brighter and more durable staining[5][6]. This allows for lower probe concentrations and reduced illumination intensity, thereby minimizing phototoxicity.

The mechanism of Golgi accumulation for BODIPY FL C5-ceramide is based on its direct incorporation into the Golgi membranes[7][8][9][10]. Its fluorescence is also less sensitive to the local environment compared to NBD, leading to a more stable and reliable signal[4]. While generally considered less cytotoxic than NBD-based probes at typical working concentrations, it is still advisable to determine the optimal, non-perturbative concentration for specific cell lines and experimental conditions[4].

Phenylsulfonamide-Based Probes: A Targeted Approach

A newer class of Golgi-specific fluorescent probes is based on the phenylsulfonamide moiety[11][12]. These probes utilize a different targeting strategy, binding to the cyclooxygenase-2 (COX-2) enzyme, which is known to be localized in the Golgi apparatus[11][13]. This targeted approach can offer very high specificity for the Golgi.

These probes often incorporate bright and photostable fluorophores and have been reported to exhibit low cytotoxicity[11]. Their development is an active area of research, with various derivatives being synthesized to detect specific analytes within the Golgi, such as hydrogen sulfide (B99878) (H₂S)[12].

Quantitative Data Summary

ParameterThis compoundBODIPY FL C5-CeramidePhenylsulfonamide-Based Probes
Photobleaching Rate HigherLowerGenerally Low
Cytotoxicity (IC50) Data not directly available for staining conditions; C6 ceramide can induce apoptosis[14]Generally low at imaging concentrationsGenerally low; specific IC50 values vary with the probe
Golgi Specificity (Pearson's Coefficient) ModerateHighHigh (can be >0.9)[15]

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound

This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in chloroform (B151607) or DMSO.

    • Complex the this compound with defatted bovine serum albumin (BSA). Briefly, dry down an aliquot of the stock solution under nitrogen gas and redissolve in a small volume of ethanol. Inject this solution into a vortexing solution of BSA in a serum-free medium or balanced salt solution to achieve a final concentration of 5 µM this compound and 5 µM BSA.

  • Cell Preparation:

    • Grow cells on glass coverslips or in imaging dishes to the desired confluency.

    • Wash the cells once with a pre-warmed, serum-free medium.

  • Staining:

    • Incubate the cells with the 5 µM this compound/BSA complex in a serum-free medium for 30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Wash the cells three times with the serum-free medium to remove the excess probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm).

Protocol 2: Staining of Live Cells with BODIPY FL C5-Ceramide

This protocol provides a general guideline for using BODIPY FL C5-ceramide for live-cell Golgi staining.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of BODIPY FL C5-ceramide in DMSO.

    • Prepare a 5 µM working solution by diluting the stock solution in a serum-free medium. For optimal delivery, complexing with BSA as described for this compound is recommended.

  • Cell Preparation:

    • Culture cells on a suitable imaging substrate.

    • Rinse the cells once with a pre-warmed, serum-free medium.

  • Staining:

    • Incubate the cells with the 5 µM BODIPY FL C5-ceramide working solution for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane.

    • Wash the cells twice with an ice-cold medium.

    • Incubate the cells in a fresh, pre-warmed complete medium for 30 minutes at 37°C to allow for the internalization and accumulation of the probe in the Golgi apparatus.

  • Washing:

    • Wash the cells once with a fresh medium.

  • Imaging:

    • Observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~505/512 nm).

Protocol 3: Staining of Live Cells with a Phenylsulfonamide-Based Probe

This protocol is a generalized procedure based on the use of recently developed phenylsulfonamide-COX-2 targeting probes. Specific concentrations and incubation times may need to be optimized for different probes.

  • Preparation of Staining Solution:

    • Prepare a stock solution of the phenylsulfonamide-based probe in DMSO (typically 1-10 mM).

    • Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Preparation:

    • Plate cells in imaging-compatible dishes or on coverslips.

    • Wash the cells once with a serum-free medium.

  • Staining:

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 15-30 minutes) at 37°C.

  • Washing:

    • Wash the cells two to three times with a fresh medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the specific fluorophore used in the probe. Co-localization with a known Golgi marker is recommended to confirm specificity.

Signaling Pathways and Experimental Workflows

To aid in the understanding of the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

C6_NBD_Ceramide_Pathway cluster_extracellular Extracellular cluster_cell Cell C6_NBD_Cer_BSA This compound-BSA Complex PM Plasma Membrane C6_NBD_Cer_BSA->PM Uptake Golgi Golgi Apparatus PM->Golgi Transport Metabolites Fluorescent Metabolites (Sphingomyelin, Glucosylceramide) Golgi->Metabolites Metabolism ER Endoplasmic Reticulum ER->Golgi Ceramide Transport Metabolites->PM Transport to PM Metabolites->Golgi Accumulation

Caption: Metabolic pathway of this compound leading to Golgi staining.

Staining_Workflow Start Start Cell_Culture Culture cells on imaging substrate Start->Cell_Culture Prepare_Staining_Solution Prepare staining solution (Probe + Medium +/- BSA) Cell_Culture->Prepare_Staining_Solution Wash1 Wash cells with serum-free medium Prepare_Staining_Solution->Wash1 Incubate Incubate cells with staining solution Wash1->Incubate Wash2 Wash cells to remove excess probe Incubate->Wash2 Image Image with fluorescence microscope Wash2->Image End End Image->End

Caption: General experimental workflow for live-cell Golgi staining.

Phenylsulfonamide_Targeting Probe Phenylsulfonamide -Fluorophore Conjugate Cell_Membrane Cell Membrane Probe->Cell_Membrane Cellular Uptake COX2 COX-2 Enzyme Probe->COX2 Specific Binding Cytosol Cytosol Cell_Membrane->Cytosol Golgi Golgi Apparatus Cytosol->Golgi Golgi->COX2

Caption: Targeting mechanism of phenylsulfonamide-based Golgi probes.

References

A Comparative Guide to Quantifying Sphingolipid Levels: C6 NBD Ceramide Fluorescence vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of sphingolipids is critical for understanding cellular processes and developing novel therapeutics. This guide provides a detailed comparison of two prominent methods: the fluorescent tracer C6 NBD ceramide coupled with High-Performance Liquid Chromatography (HPLC) and the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method hinges on the specific research question. While this compound offers a dynamic view of sphingolipid metabolism and localization within living cells, LC-MS/MS provides precise, absolute quantification of endogenous sphingolipid species. This guide will delve into the performance, protocols, and underlying principles of each technique to aid in making an informed decision for your experimental needs.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of this compound-based HPLC analysis and LC-MS/MS for sphingolipid quantification.

FeatureThis compound with HPLCLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Measures the metabolic conversion of a fluorescent ceramide analog into various sphingolipid species, reflecting enzyme activity and metabolic flux.Separates and identifies endogenous sphingolipids based on their mass-to-charge ratio, providing absolute quantification.
Type of Quantification Relative quantification of fluorescently labeled sphingolipid metabolites.[1]Absolute quantification of endogenous sphingolipid species.[2]
Sensitivity High sensitivity for fluorescent detection.High sensitivity, with limits of quantification in the low nanomolar to picomolar range.[3][4]
Specificity Specific for NBD-labeled metabolites. Does not measure endogenous, unlabeled sphingolipids.High specificity, capable of distinguishing between different acyl chain variants of the same sphingolipid class.[5]
Application Ideal for studying sphingolipid trafficking, localization, and metabolic flux in living and fixed cells.[1][6]Gold standard for accurate and comprehensive profiling of the sphingolipidome in various biological samples.[7]
Throughput Moderate to high, amenable to plate-based assays.[1]High-throughput capabilities with rapid analysis times.[8]
Cost & Accessibility Relatively inexpensive and widely accessible instrumentation (fluorometer, HPLC).[7][9]More expensive and requires specialized instrumentation and expertise.[7][9]

Experimental Protocols

This compound-Based HPLC Assay for Sphingolipid Flux

This protocol outlines a method to measure the activity of Golgi-resident enzymes involved in ceramide metabolism by quantifying the conversion of this compound to its fluorescent metabolites.[9]

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of this compound-BSA Complex:

    • Dissolve this compound in ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to form a complex.

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Incubate cells with the this compound-BSA complex in cell culture medium for a specified time (e.g., 1 hour) at 37°C.

  • Lipid Extraction:

    • Wash the cells with cold PBS.

    • Extract lipids from the cells using a suitable solvent mixture (e.g., chloroform:methanol).

  • HPLC Analysis:

    • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Separate the fluorescent lipid species using a methanol/water gradient.

    • Detect the NBD-labeled sphingolipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., 466 nm and 536 nm).

  • Quantification:

    • Identify and quantify the peaks corresponding to this compound and its metabolites (e.g., NBD-sphingomyelin, NBD-glucosylceramide) by comparing their retention times to known standards.

    • The amount of each metabolite is proportional to the activity of the respective enzyme.

LC-MS/MS for Absolute Quantification of Sphingolipids

This protocol provides a general workflow for the comprehensive and quantitative analysis of endogenous sphingolipids from biological samples.[10][11]

Materials:

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol, 1-butanol)

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the biological sample (e.g., cells, tissue).

    • Add a mixture of internal standards to the homogenate.

    • Perform lipid extraction using a method such as a butanolic or Bligh-Dyer extraction.

    • Evaporate the organic solvent and reconstitute the lipid extract in a solvent suitable for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Inject the lipid extract onto a UHPLC system.

    • Separate the different sphingolipid classes using a suitable column (e.g., HILIC or C18) and a gradient elution with mobile phases such as water and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate.[10]

  • Mass Spectrometry:

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific sphingolipids.

  • Data Analysis and Quantification:

    • Identify each sphingolipid species by its specific precursor and product ion transition.

    • Quantify the amount of each analyte by comparing its peak area to that of its corresponding internal standard.

    • Generate calibration curves using known concentrations of authentic standards to determine the absolute concentration of each sphingolipid.[11]

Visualizing the Pathways and Workflows

To better understand the biological context and the experimental procedures, the following diagrams illustrate the sphingolipid signaling pathway and the workflows for both analytical methods.

Sphingolipid_Signaling_Pathway cluster_DeNovo De Novo Synthesis cluster_Metabolism Ceramide Metabolism Serine Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide_1_P Ceramide-1-Phosphate Ceramide->Ceramide_1_P CERK Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP

Caption: The Sphingolipid Signaling Pathway.

C6_NBD_Ceramide_Workflow Start Start: Live or Fixed Cells Labeling Label with this compound-BSA Complex Start->Labeling Extraction Lipid Extraction (e.g., Chloroform:Methanol) Labeling->Extraction Analysis HPLC Separation (C18 Column) Extraction->Analysis Detection Fluorescence Detection (Ex: 466 nm, Em: 536 nm) Analysis->Detection Quantification Relative Quantification of NBD-labeled Metabolites Detection->Quantification

Caption: this compound-HPLC Experimental Workflow.

LC_MS_MS_Workflow Start Start: Biological Sample (Cells, Tissue, Plasma) Spike Spike with Internal Standards Start->Spike Extraction Lipid Extraction (e.g., Butanolic Extraction) Spike->Extraction Analysis UHPLC Separation (HILIC or C18 Column) Extraction->Analysis Detection Tandem Mass Spectrometry (ESI-MS/MS in MRM mode) Analysis->Detection Quantification Absolute Quantification of Endogenous Sphingolipids Detection->Quantification

References

Safety Operating Guide

Proper Disposal of C6 NBD Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Proper management and disposal of fluorescent probes like C6 NBD Ceramide are critical for ensuring laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound, a widely used fluorescent analog of ceramide for studying sphingolipid metabolism and Golgi apparatus morphology.

This compound, while a valuable research tool, is classified as a hazardous substance requiring specific disposal protocols. Adherence to these guidelines is imperative to minimize risks and comply with safety regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound classifies it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat to prevent skin and eye contact.

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling the compound.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS Hazard StatementSignal WordHazard Pictogram
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritationWarningGHS07

Data sourced from Cayman Chemical Safety Data Sheet.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.

  • Waste Collection:

    • Collect all waste this compound, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, microfuge tubes, gloves, and weighing paper), in a dedicated and clearly labeled hazardous waste container.

    • It is best practice to leave the chemical in its original container if possible to avoid unnecessary transfers.

    • Do not mix this compound waste with other chemical waste unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

    • The label should include the full chemical name: "this compound" or "N-[7-(4-nitrobenzo-2-oxa-1,3-diazole)]-6-aminocaproyl-D-erythro-sphingosine."

    • List the associated hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant."

  • Storage Pending Disposal:

    • Securely seal the waste container.

    • Store the container in a designated and secure satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for handling hazardous chemicals and information from the following key resource:

  • Cayman Chemical Safety Data Sheet for this compound (d18:1/6:0): This document provides specific hazard identification and handling information for the compound. The SDS is the primary source of safety information and should be consulted before using any chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe improper Improper Disposal: DO NOT pour down drain DO NOT discard in regular trash start->improper collect Collect Waste in Designated Container ppe->collect label Label Container: 'Hazardous Waste' Chemical Name & Hazards collect->label store Store Sealed Container in Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Safeguarding Your Research: A Comprehensive Guide to Handling C6 NBD Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with C6 NBD Ceramide. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with laboratory standards.

This compound (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine) is a fluorescent analog of ceramide widely used in cellular analysis to study sphingolipid metabolism and trafficking, particularly as a marker for the Golgi apparatus. While an invaluable research tool, its handling necessitates stringent safety measures due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Handle in a well-ventilated area or chemical fume hood.
Dissolving & Handling Solutions Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Handle in a well-ventilated area or chemical fume hood.
Experimental Use (Cell Staining) Safety glasses.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required.
Waste Disposal Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Handle in a well-ventilated area or chemical fume hood when handling concentrated waste.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

Storage and Preparation of Stock Solutions

Storage: Upon receipt, store this compound at -20°C, protected from light.[1][2][3] The compound is stable for at least four years under these conditions.[2]

Preparation of Stock Solution:

  • To prepare a stock solution (e.g., 100X), dissolve the solid this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1]

  • Mix thoroughly until fully dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1]

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receive Receive this compound Store Store at -20°C, Protect from Light Receive->Store Check Integrity Prep Prepare Stock Solution (in Fume Hood) Store->Prep Equilibrate to Room Temp Dilute Prepare Working Solution Prep->Dilute Use Appropriate PPE Stain Cell Staining Dilute->Stain Image Fluorescence Microscopy Stain->Image Waste Segregate & Dispose of Waste Stain->Waste Decon Decontaminate Surfaces & Equipment Image->Decon Decon->Waste

Caption: General workflow for handling this compound.

Experimental Protocol: Staining the Golgi Apparatus in Live Cells

This protocol provides a general guideline for using this compound as a fluorescent stain for the Golgi apparatus.

  • Prepare Working Solution: Dilute the this compound stock solution to the desired final concentration in a suitable buffer or cell culture medium.[1]

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.

  • Staining:

    • Remove the culture medium and wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with the this compound working solution. Incubation times and temperatures may vary depending on the cell type and experimental design (e.g., 30 minutes at 4°C followed by a chase at 37°C).

  • Washing: Remove the staining solution and wash the cells several times with fresh, ice-cold medium to remove excess probe.

  • Imaging: Mount the coverslips or plates and visualize the stained cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ≈ 466/536 nm).[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous chemical waste.[4]

Waste TypeContainerLabelingDisposal Procedure
Solid Waste (unused powder, contaminated tips, vials, gloves)Designated, sealed, and chemically compatible container.[4]"Hazardous Waste" with the full chemical name.[4]Collect in a designated satellite accumulation area. Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]
Liquid Waste (used staining solutions, first rinse of contaminated glassware)Designated, leak-proof, and chemically compatible container.[4]"Hazardous Waste" with the full chemical name and approximate concentration.Do not dispose of down the drain.[5] Collect separately and arrange for pickup by EHS or a licensed contractor.
Sharps (contaminated needles, broken glass)Puncture-resistant sharps container."Hazardous Waste - Sharps"Dispose of according to institutional guidelines for chemically contaminated sharps.

Decontamination of Surfaces and Equipment:

  • Wipe all contaminated surfaces and equipment with a suitable solvent (e.g., ethanol) and disposable towels.[4]

  • For bleach-based decontamination, a subsequent water rinse is necessary to remove corrosive residues.[4]

  • Dispose of all cleaning materials as hazardous solid waste.[4]

G cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Tips, Vials) SolidCont Labeled Solid Waste Container Solid->SolidCont Liquid Liquid Waste (Staining Solutions, Rinses) LiquidCont Labeled Liquid Waste Container Liquid->LiquidCont Sharps Contaminated Sharps SharpsCont Labeled Sharps Container Sharps->SharpsCont EHS EHS/Licensed Contractor Pickup SolidCont->EHS LiquidCont->EHS SharpsCont->EHS

Caption: Waste disposal workflow for this compound.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

Type of ExposureFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response: For minor spills, wear appropriate PPE, absorb the spill with an inert material, and collect it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent. For major spills, evacuate the area and contact your institution's EHS department immediately.

References

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Retrosynthesis Analysis

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Reactant of Route 1
C6 NBD Ceramide
Reactant of Route 2
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